Product packaging for 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one(Cat. No.:CAS No. 5418-94-0)

2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1596372
CAS No.: 5418-94-0
M. Wt: 180.59 g/mol
InChI Key: CGGMQFDVKUHJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B1596372 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 5418-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-5-8(12)11-4-2-1-3-7(11)10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGMQFDVKUHJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202529
Record name 4H-Pyrido(1,2-a)pyrimidin-4-one, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5418-94-0
Record name 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5418-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrido(1,2-a)pyrimidin-4-one, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyrido(1,2-a)pyrimidin-4-one, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 5418-94-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 5418-94-0), a pivotal heterocyclic intermediate. The document delineates its chemical and physical properties, provides a detailed synthesis protocol, and explores its reactivity as a versatile synthon. Furthermore, it delves into the significant role of the pyrido[1,2-a]pyrimidin-4-one scaffold in medicinal chemistry, highlighting its applications in the development of various therapeutic agents. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering both foundational knowledge and practical insights into the utilization of this compound.

Introduction: The Strategic Importance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its rigid, fused heterocyclic nature provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have demonstrated a wide array of pharmacological activities, including antipsychotic, anti-inflammatory, and antimalarial properties.[1][2]

This compound serves as a key intermediate in the synthesis of these derivatives. The presence of a reactive chlorine atom at the 2-position allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[2] This versatility makes it an invaluable building block for the exploration of new chemical space in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueReference
CAS Number 5418-94-0[3]
Molecular Formula C₈H₅ClN₂O[3]
Molecular Weight 180.59 g/mol [3]
Boiling Point 287 °C[3]
SMILES C1=CC2=NC(=CC(=O)N2C=C1)Cl[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridopyrimidine core. The chemical shifts and coupling constants would be characteristic of the fused ring system.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon and the carbon bearing the chlorine atom, which would be influenced by the electronegativity of the substituent.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of CO and cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O (carbonyl) stretching vibration, typically in the range of 1680-1720 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations of the aromatic rings.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-aminopyridine with a suitable three-carbon building block, followed by chlorination. One reported approach utilizes ethyl cyanoacetate in the presence of phosphorus oxychloride (POCl₃).[4]

Reaction Scheme:

Synthesis of this compound cluster_0 Reactants cluster_1 Reagents cluster_2 Product 2-aminopyridine 2-Aminopyridine reaction_center + 2-aminopyridine->reaction_center ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->reaction_center POCl3 POCl₃ POCl3->reaction_center Heat product This compound reaction_center->product

Synthesis Pathway

Detailed Experimental Protocol:

This protocol is a representative procedure based on established chemical principles for this type of transformation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine and ethyl cyanoacetate in a suitable high-boiling solvent such as toluene or xylenes.

  • Addition of Reagent: Slowly add phosphorus oxychloride (POCl₃) to the reaction mixture with stirring. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice or into a cold aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the excess POCl₃ and acid.

  • Isolation and Purification: The crude product will precipitate out of the aqueous solution. Collect the solid by filtration, wash it with water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure this compound.

Reactivity and Synthetic Applications

The chloro substituent at the 2-position of the pyrido[1,2-a]pyrimidin-4-one core is highly susceptible to nucleophilic substitution, making it a versatile handle for the synthesis of a wide range of derivatives.[2]

Nucleophilic Substitution Reactions

This compound readily reacts with various nucleophiles, including amines, hydrazines, and azide ions, to afford the corresponding 2-substituted derivatives.

Reaction Scheme:

Reactivity_of_2-Chloro-4H-pyrido_1_2-a_pyrimidin-4-one cluster_nucleophiles Nucleophiles cluster_products Products start This compound Prod1 2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one start->Prod1 Nucleophilic Substitution Prod2 2-Hydrazino-4H-pyrido[1,2-a]pyrimidin-4-one start->Prod2 Prod3 2-Azido-4H-pyrido[1,2-a]pyrimidin-4-one start->Prod3 Nu1 R₂NH Nu1->start Nu2 N₂H₄ Nu2->start Nu3 N₃⁻ Nu3->start

Nucleophilic Substitution Pathways

Representative Experimental Protocol: Synthesis of 2-Azido-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol is adapted from Abass et al., J. Serb. Chem. Soc. 75 (1) 11–17 (2010).[2]

  • Reaction Setup: Dissolve this compound in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide (NaN₃) to the solution and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Isolation: Once the reaction is complete, pour the reaction mixture into ice-water. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a DMF/water mixture to obtain pure 2-Azido-4H-pyrido[1,2-a]pyrimidin-4-one.[2]

Applications in Drug Development

The pyrido[1,2-a]pyrimidin-4-one scaffold is a key pharmacophore in several therapeutic areas. The ability to easily modify the 2-position of the ring system via the chloro intermediate makes this compound particularly valuable for structure-activity relationship (SAR) studies.

  • Antipsychotic Agents: The core structure is present in drugs like risperidone and paliperidone, which are used in the treatment of schizophrenia and bipolar disorder.[1]

  • Anti-inflammatory Agents: Derivatives of pyrido[1,2-a]pyrimidin-4-one have shown potential as inhibitors of enzymes involved in the inflammatory cascade.[1]

  • Antimalarial Agents: The scaffold has been explored for the development of new antimalarial drugs, with some derivatives showing promising activity against Plasmodium falciparum.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Safety: It is recommended to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3][5][6]

Conclusion

This compound is a strategically important heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent make it an ideal starting material for the creation of diverse libraries of pyrido[1,2-a]pyrimidin-4-one derivatives. The proven biological relevance of this scaffold ensures that this compound will continue to be a valuable tool for researchers and scientists in the pursuit of novel therapeutic agents.

References

An In-Depth Technical Guide to 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a key heterocyclic intermediate in the synthesis of a wide range of biologically active compounds. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a fused heterocyclic compound with the molecular formula C₈H₅ClN₂O.[1] Its structure consists of a pyridine ring fused to a pyrimidinone ring, with a chlorine atom substituted at the 2-position of the pyrimidinone ring.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
CAS Number 5418-94-0[1]
Molecular Formula C₈H₅ClN₂O[1]
Molecular Weight 180.59 g/mol [1]
Appearance Solid (form may vary depending on purity and crystallization solvent)N/A
Melting Point 160–161 °C (crystallized from DMF/H₂O)[2]
Boiling Point 287 °C[1]
Solubility Data not readily available in common solvents. Based on its structure, it is expected to have limited solubility in water and higher solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).N/A

Spectroscopic Data

Similarly, while the specific ¹H and ¹³C NMR data for this compound are not published, the spectra of its derivatives have been reported. For example, the ¹H NMR spectrum of 2-azido-4H-pyrido[1,2-a]pyrimidin-4-one displays characteristic signals for the pyridyl protons, including a doublet for the C6-H at approximately 8.99 ppm.[2] Researchers working with this compound should perform their own spectral analysis for definitive characterization.

Synthesis

This compound can be synthesized from 2-aminopyridine and ethyl cyanoacetate in the presence of phosphorus pentoxide and formic acid, followed by treatment with phosphorus oxychloride (POCl₃).[3] This one-pot method provides a 42.5% yield of the desired product.[3] The reaction proceeds through the formation of a 4H-pyrido[1,2-a]pyrimidin-4-one intermediate, which is then chlorinated at the 2-position.

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine Intermediate 4H-pyrido[1,2-a]pyrimidin-4-one 2-Aminopyridine->Intermediate P₂O₅, HCOOH Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Intermediate Final_Product This compound Intermediate->Final_Product POCl₃

Caption: General synthesis pathway for this compound.

Experimental Protocol (General Method):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine and ethyl cyanoacetate in the presence of phosphorus pentoxide and formic acid.

  • Heating: Heat the reaction mixture under reflux for a specified period to facilitate the formation of the 4H-pyrido[1,2-a]pyrimidin-4-one intermediate.

  • Chlorination: After cooling, carefully add phosphorus oxychloride to the reaction mixture.

  • Workup: The reaction is then quenched, and the product is extracted using a suitable organic solvent.

  • Purification: The crude product is purified, typically by recrystallization from a solvent mixture such as DMF/water, to yield the final this compound.[2]

Note: This is a generalized procedure. Researchers should consult relevant literature and perform appropriate safety assessments before attempting this synthesis.

Chemical Reactivity and Applications in Synthesis

The primary utility of this compound in synthetic chemistry lies in its role as a versatile precursor for a variety of more complex heterocyclic systems. The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions.

This reactivity allows for the introduction of a wide range of functional groups at the 2-position. For example, it readily reacts with nucleophiles such as azide and hydrazine to form the corresponding 2-azido and 2-hydrazino derivatives.[2] These derivatives can then be further transformed into other novel heterotricyclic systems.[2]

Reactivity_Diagram Start This compound Azide 2-Azido derivative Start->Azide NaN₃ Hydrazine 2-Hydrazino derivative Start->Hydrazine N₂H₄ Other Other Heterocycles Hydrazine->Other Further Reactions

Caption: Nucleophilic substitution reactions of this compound.

The resulting functionalized pyrido[1,2-a]pyrimidin-4-one scaffolds are of significant interest in drug discovery due to their presence in a variety of biologically active molecules, including antipsychotic agents and tranquilizers.

Safety Information

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally related compounds, such as 2-chloro-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one, the following hazards should be considered[4]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

Due to the potential hazards, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Disposal:

Dispose of this chemical and its waste in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety office for specific disposal guidelines.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a diverse range of heterocyclic compounds with potential biological activity. While some of its physical properties have been reported, a comprehensive characterization, including detailed spectroscopic data and solubility profiles, would be beneficial for the scientific community. Researchers should exercise caution when handling this compound, following standard laboratory safety procedures. The synthetic utility of this molecule, particularly in nucleophilic substitution reactions, makes it a key building block for the development of novel therapeutic agents.

References

2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one: A Keystone Synthon in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core molecular structure, physicochemical properties, and spectroscopic signature. The guide will further explore its pivotal role as a synthetic intermediate, detailing its synthesis and characteristic reactivity. By examining the applications of its derivatives, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this versatile molecular scaffold.

Introduction: The Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine ring system is a nitrogen-fused bicyclic heterocycle that constitutes the core of numerous biologically active compounds.[1] This "privileged scaffold" is found in a variety of therapeutic agents, demonstrating a wide spectrum of pharmacological activities including antipsychotic, anti-inflammatory, antimalarial, and tranquilizer properties.[1][2] The value of this scaffold lies in its rigid, planar structure and its capacity for diverse functionalization, allowing for the fine-tuning of steric and electronic properties to optimize drug-target interactions.

Within this important class of compounds, this compound (CAS No: 5418-94-0) has emerged as a particularly valuable synthetic precursor.[3][4] The strategic placement of a chlorine atom at the 2-position activates the molecule for a range of subsequent chemical transformations, primarily nucleophilic substitution reactions. This reactivity makes it an ideal starting material for the construction of extensive libraries of novel pyrido[1,2-a]pyrimidine derivatives for biological screening and the development of new therapeutic agents.[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is fundamental to its application in synthesis and drug design.

Chemical Formula and Structure

The molecular formula for this compound is C₈H₅ClN₂O.[5] Its structure consists of a pyrimidine ring fused with a pyridine ring, featuring a ketone group at position 4 and a chlorine atom at position 2.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key properties of the title compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 5418-94-0[5][6]
Molecular Formula C₈H₅ClN₂O[5]
Molecular Weight 180.59 g/mol [5][6]
Appearance Solid
Melting Point 160–161 °C
Boiling Point 287 °C[6]
InChI Key CGGMQFDVKUHJED-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CC(=O)N2C=C1)Cl[6]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.5 ppm) corresponding to the five protons on the fused ring system. The proton at C6, being adjacent to the bridgehead nitrogen, is expected to be the most downfield-shifted.[3] Specifically, one would anticipate a doublet for the C6-H, a triplet for C7-H, a doublet of doublets for C8-H, and a doublet for C9-H, along with a singlet for the C3-H.[2][3]

  • ¹³C NMR: The carbon spectrum would display eight distinct signals. The carbonyl carbon (C4) would appear significantly downfield (δ > 160 ppm). The carbon atom bearing the chlorine (C2) would also be downfield, with other aromatic carbons appearing in the typical range of δ 100-150 ppm.

  • Infrared (IR) Spectroscopy: The most prominent peak would be a strong absorption band corresponding to the C=O (ketone) stretch, expected around 1680-1700 cm⁻¹.[3] Additional bands in the 1500-1650 cm⁻¹ region would correspond to C=C and C=N stretching within the aromatic rings.[2]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 180 and a characteristic M+2 peak at m/z 182 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

The utility of this compound stems directly from its synthesis and subsequent reactivity.

Synthetic Pathways

The synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones is often achieved through thermal cyclization methods.[7][8] A common approach involves the reaction of a substituted 2-aminopyridine with a malonate derivative. For instance, reacting 2-aminopyridines with an appropriate methoxymethylenemalonate, formed in situ, can lead to the formation of (2-pyridylamino)methylenemalonates. Subsequent thermal cyclization and decarboxylation of these intermediates yield the desired 4H-pyrido[1,2-a]pyrimidin-4-one core structure.[7] The introduction of the 2-chloro substituent can be achieved by using chlorinated precursors or through direct chlorination of the pyrido[1,2-a]pyrimidin-4-one scaffold.

Role as a Synthon: The Reactivity of the 2-Chloro Group

The primary value of this compound in synthetic chemistry is its function as a versatile intermediate, or "synthone".[3] The chlorine atom at the 2-position is an excellent leaving group, making the C2 carbon susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide array of functional groups.

This reactivity is the cornerstone of its use in building molecular libraries. By reacting this compound with various nucleophiles (e.g., amines, hydrazines, thiols, azides), researchers can systematically modify the 2-position and explore the structure-activity relationship (SAR) of the resulting derivatives.[3]

Reactivity_Workflow start This compound product 2-Substituted Derivative start->product + Nucleophile - HCl nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH, N₃⁻

Caption: Nucleophilic substitution at the C2 position.

Applications in Research and Drug Development

Derivatives synthesized from this compound have shown promise across several therapeutic areas, underscoring the scaffold's importance.

  • Antimalarial Agents: Novel pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria.[9] These studies have identified derivatives with moderate antimalarial activity, establishing the core as a viable lead structure for further optimization.[9]

  • Anti-inflammatory Agents: Certain derivatives have been investigated as inhibitors of the hyaluronidase enzyme, which is implicated in chronic inflammatory conditions.[2] This research highlights the potential for developing new non-steroidal anti-inflammatory drugs (NSAIDs) based on this scaffold.

  • SHP2 Inhibitors for Cancer Therapy: SHP2 is a protein tyrosine phosphatase that plays a key role in cell signaling pathways linked to cancer proliferation.[10] Recently, compounds bearing the pyrido[1,2-a]pyrimidin-4-one core have been designed and synthesized as potent allosteric inhibitors of SHP2, demonstrating high enzymatic and antiproliferative activity.[10] This makes the scaffold a promising starting point for the development of novel oncology therapeutics.

  • Heterocyclic Chemistry: Beyond direct drug development, the compound serves as a precursor for synthesizing more complex, novel heterotricyclic systems by leveraging the reactivity of both the chloro-substituent and the core ring system.[3]

Experimental Protocol: Nucleophilic Substitution

The following is a representative protocol for the synthesis of a 2-substituted derivative, adapted from methodologies described in the literature.[3] This example illustrates the conversion of the 2-chloro compound to its 2-hydrazino counterpart.

Objective: To synthesize 2-Hydrazino-4H-pyrido[1,2-a]pyrimidin-4-one from this compound.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (excess, e.g., 5-10 eq)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

    • Rationale: Ethanol is a common polar protic solvent that can dissolve the reactants and facilitate the reaction.

  • Addition of Nucleophile: Add hydrazine hydrate (5-10 eq) to the suspension at room temperature with continuous stirring.

    • Rationale: An excess of the nucleophile (hydrazine) is used to drive the reaction to completion according to Le Châtelier's principle.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for several hours (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol or a mixture of DMF/H₂O to remove any unreacted starting materials and impurities.[3]

    • Rationale: Washing with a cold solvent minimizes the loss of product, which may have some solubility in the solvent.

  • Drying: Dry the purified product under vacuum to obtain 2-Hydrazino-4H-pyrido[1,2-a]pyrimidin-4-one. The reported melting point for this product is 160-161 °C.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthesis make it an invaluable building block for creating diverse molecular architectures. The proven biological relevance of its derivatives in areas such as oncology, infectious diseases, and inflammation ensures that this scaffold will continue to be a focus of research and development efforts aimed at discovering the next generation of therapeutic agents.

References

Solubility Profile of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one in Organic Solvents: A Methodological & Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 5418-94-0) is a pivotal heterocyclic scaffold used in the synthesis of novel compounds with potential therapeutic activities.[1] The solubility of this key intermediate in organic solvents is a critical physical property that dictates its handling, reaction conditions, purification strategy, and formulation potential. However, specific quantitative solubility data for this compound is not extensively documented in publicly available literature. This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. It combines a theoretical analysis of the molecule's structural attributes to predict its solubility behavior with a detailed, field-proven experimental protocol for accurate and reproducible measurement.

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry and process development, understanding a compound's solubility is not merely an academic exercise; it is a fundamental parameter that governs success. For a synthetic intermediate like this compound, solubility data is essential for:

  • Reaction Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is key to achieving optimal reaction kinetics and yield.

  • Purification Strategy: Knowledge of differential solubility is the cornerstone of purification by crystallization. Identifying a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is critical.

  • Analytical Method Development: Preparing stock solutions and standards for techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) requires solvents that can fully dissolve the compound at the desired concentration.

  • Early-Stage Drug Discovery: For downstream applications, poor solubility can be a major impediment, leading to issues with bioavailability and formulation.[2]

This document serves as a practical guide for researchers to establish a reliable solubility profile for this compound, thereby mitigating risks and accelerating development timelines.

Molecular Structure Analysis and Predicted Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the molecules involved.[3] An analysis of the structure of this compound provides valuable insight into its expected behavior.

Molecular Structure: C₈H₅ClN₂O Molecular Weight: 180.59 g/mol [4]

Key Structural Features:

  • Polar Core: The pyridopyrimidinone ring system is inherently polar due to the presence of two nitrogen atoms and a carbonyl group (C=O). The lone pairs on the nitrogen atoms and the oxygen atom can act as hydrogen bond acceptors.

  • Chlorine Substituent: The electron-withdrawing chloro group adds to the molecule's polarity.

  • Aromatic System: The fused aromatic rings contribute to van der Waals interactions.

  • Hydrogen Bonding: The molecule lacks hydrogen bond donors (like -OH or -NH), which limits its ability to form strong hydrogen bonds with protic solvents, but it can accept hydrogen bonds.

Predicted Solubility Profile:

  • High Solubility Expected in: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Dichloromethane (DCM). These solvents can engage in strong dipole-dipole interactions with the polar core of the molecule.

  • Moderate Solubility Expected in: Polar protic solvents like ethanol, methanol, and isopropanol. While these solvents are polar, the compound's inability to act as a hydrogen bond donor may limit its solubility compared to polar aprotic solvents. Solubility is likely to increase significantly with heating, making these good candidates for recrystallization.

  • Low to Negligible Solubility Expected in: Nonpolar solvents such as hexanes, toluene, and diethyl ether. The significant polarity of the molecule makes it unlikely to dissolve favorably in solvents that primarily rely on weaker London dispersion forces.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive and reliable solubility data, an experimental measurement is required. The Isothermal Shake-Flask Method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its precision and reliability.[5][6][7] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology

Part A: Sample Preparation & Equilibration

  • Prepare Vials: Add an excess amount of solid this compound to a series of vials. "Excess" is critical and means that undissolved solid must be clearly visible at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent.

  • Add Solvent: Accurately add a known volume of the chosen organic solvent (e.g., 2.0 mL) to each vial.

  • Seal and Agitate: Securely cap the vials to prevent solvent evaporation. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm).[7]

  • Equilibrate: Allow the slurries to agitate for a sufficient time to reach equilibrium. For thermodynamic solubility, a minimum of 24 hours is recommended; 48 hours is often preferred to ensure equilibrium is fully established.[2][7]

Part B: Sample Processing & Analysis 5. Cease Agitation: After the equilibration period, let the vials stand undisturbed for at least 1-2 hours to allow the excess solid to settle. 6. Withdraw Aliquot: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom. 7. Filter Immediately: Quickly filter the supernatant through a syringe filter directly into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any microscopic undissolved particles. 8. Dilute for Analysis: Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV or UV-Vis). This may require a serial dilution. 9. Quantify Concentration: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the compound. 10. Validate Solid State: It is good practice to recover the excess solid from the vial, dry it, and analyze it (e.g., by melting point or XRPD) to confirm that the compound has not changed its physical form (e.g., converted to a solvate) during the experiment.[6]

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep Part A: Preparation & Equilibration cluster_analysis Part B: Sampling & Analysis A1 Add excess solid to vial A2 Add known volume of solvent A1->A2 A3 Seal and place in temperature-controlled shaker A2->A3 A4 Agitate for 24-48 hours to reach equilibrium A3->A4 B1 Settle suspension A4->B1 Equilibration Complete B2 Withdraw supernatant B1->B2 B3 Filter (0.22 µm) B2->B3 B4 Dilute sample accurately B3->B4 B5 Quantify concentration (e.g., HPLC-UV) B4->B5 C1 Solubility (mg/mL) B5->C1 Calculate Result

Caption: Experimental workflow for the isothermal shake-flask method.

Data Presentation and Interpretation

The results of the experimental determination should be compiled into a clear, structured format. This allows for easy comparison between different solvents and provides a valuable reference for future work.

Table 1. Hypothetical Solubility Data for this compound at 25 °C.

SolventSolvent ClassPolarity IndexMeasured Solubility (mg/mL)Qualitative Descriptor
HexaneNonpolar0.1To be determinedExpected Insoluble
TolueneNonpolar (Aromatic)2.4To be determinedExpected Sparingly Soluble
Dichloromethane (DCM)Polar Aprotic3.1To be determinedExpected Soluble
Ethyl AcetatePolar Aprotic4.4To be determinedExpected Soluble
AcetonePolar Aprotic5.1To be determinedExpected Soluble
IsopropanolPolar Protic3.9To be determinedExpected Sparingly Soluble
EthanolPolar Protic4.3To be determinedExpected Soluble
MethanolPolar Protic5.1To be determinedExpected Soluble
Dimethylformamide (DMF)Polar Aprotic6.4To be determinedExpected Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2To be determinedExpected Freely Soluble

Note: This table is presented as a template. The values are predictive and must be populated with experimentally determined data.

Conclusion

While a survey of the literature does not yield specific quantitative solubility data for this compound, this guide empowers researchers to generate this critical information with confidence. By combining a theoretical understanding of the molecule's structure with the robust and reliable shake-flask method, scientists can build a comprehensive solubility profile. This data is indispensable for optimizing synthetic routes, developing effective purification strategies, and enabling the successful use of this important heterocyclic building block in research and development.

References

A Technical Guide to the Historical Synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one: Foundational Methods and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds.[1] The introduction of a chlorine atom at the 2-position, yielding 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one, creates a versatile synthon for further molecular elaboration, making its efficient synthesis a topic of significant interest in medicinal chemistry. This guide provides an in-depth exploration of the seminal, historical methods for the synthesis of this key intermediate, offering insights into the chemical principles and experimental considerations that have shaped its preparation.

I. The Direct Approach: One-Pot Cyclocondensation and Chlorination

One of the earliest and most direct routes to this compound involves a one-pot reaction that accomplishes both the formation of the pyrimidinone ring and the introduction of the chlorine atom. This method relies on the reaction of 2-aminopyridine with a malonic acid derivative in the presence of a chlorinating agent.

A. The Ethyl Malonamate/Phosphorus Oxychloride Method

A foundational method for the direct synthesis of this compound involves the treatment of 2-aminopyridine with an N,N-disubstituted ethyl malonamate in the presence of phosphorus oxychloride (POCl₃) in a suitable solvent, such as refluxing 1,2-dichloroethane.[2][3] This reaction provides a direct pathway to the desired chlorinated pyridopyrimidinone.[3]

Mechanism and Rationale:

The reaction is believed to proceed through several key steps. Initially, phosphorus oxychloride activates the ethyl malonamate, likely forming a highly reactive phosphoryl chloride intermediate. This electrophilic species is then attacked by the exocyclic amino group of 2-aminopyridine. Subsequent intramolecular cyclization via attack of the endocyclic pyridine nitrogen onto the ester carbonyl, followed by dehydration and aromatization, leads to the formation of the pyrido[1,2-a]pyrimidin-4-one ring system. The presence of excess phosphorus oxychloride serves a dual purpose: it acts as both a condensing and a chlorinating agent, converting the initially formed 2-hydroxy intermediate into the final 2-chloro product.

Direct_Synthesis cluster_reactants Reactants cluster_reagents Reagents 2-Aminopyridine 2-Aminopyridine Reaction_Mixture One-Pot Reaction 2-Aminopyridine->Reaction_Mixture N,N-disubstituted_ethyl_malonamate N,N-disubstituted ethyl malonamate N,N-disubstituted_ethyl_malonamate->Reaction_Mixture POCl3 POCl₃ POCl3->Reaction_Mixture Solvent 1,2-Dichloroethane (reflux) Solvent->Reaction_Mixture This compound This compound Reaction_Mixture->this compound Cyclocondensation & Chlorination caption Direct synthesis via cyclocondensation and chlorination. Two_Step_Synthesis cluster_step1 Step 1: Synthesis of 2-Hydroxy Intermediate cluster_step2 Step 2: Chlorination 2-Aminopyridine 2-Aminopyridine Heat Heat 2-Aminopyridine->Heat Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Heat 2-Hydroxy-Intermediate 2-Hydroxy-4H-pyrido[1,2-a] pyrimidin-4-one Heat->2-Hydroxy-Intermediate Chlorinating_Agent POCl₃ or Oxalyl Chloride 2-Hydroxy-Intermediate->Chlorinating_Agent Final_Product 2-Chloro-4H-pyrido[1,2-a] pyrimidin-4-one Chlorinating_Agent->Final_Product caption Two-step synthesis via a 2-hydroxy intermediate.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of Pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidin-4-one core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its unique electronic and steric properties have rendered it a "privileged scaffold" in drug discovery. This in-depth technical guide provides a comprehensive account of the historical discovery and the first reported synthesis of this pivotal heterocyclic system. We will delve into the pioneering work of Aleksei E. Chichibabin, elucidating the experimental choices and mechanistic underpinnings of his seminal 1924 synthesis. Furthermore, this guide will contrast the original methodology with contemporary synthetic strategies, offering valuable insights for modern drug development professionals.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The fusion of a pyridine and a pyrimidine ring to form the pyrido[1,2-a]pyrimidin-4-one scaffold creates a planar, aromatic system with a unique distribution of nitrogen atoms. This arrangement imparts specific hydrogen bonding capabilities and dipole moments that are crucial for molecular recognition by biological targets. The continued interest in this scaffold is evidenced by its presence in a wide array of therapeutic agents, including those with anti-inflammatory, anticancer, and antiviral properties.[1] Understanding the foundational synthesis of this core structure is not merely an academic exercise; it provides a fundamental appreciation of the chemical logic that has paved the way for decades of innovation in medicinal chemistry.

The Dawn of a Scaffold: Chichibabin's Pioneering Synthesis (1924)

The first documented synthesis of a derivative of the pyrido[1,2-a]pyrimidin-4-one ring system is attributed to the eminent Russian chemist Aleksei E. Chichibabin. In his 1924 publication in Berichte der Deutschen Chemischen Gesellschaft, Chichibabin described the reaction between 2-aminopyridine and diethyl malonate.[2][3] This reaction, elegant in its simplicity, laid the groundwork for the entire field of pyrido[1,2-a]pyrimidine chemistry.

Causality Behind Experimental Choices

Chichibabin's choice of reactants was a masterful application of the principles of nucleophilic and electrophilic reactivity.

  • 2-Aminopyridine: This starting material possesses two key reactive sites. The exocyclic amino group is a potent nucleophile, while the endocyclic pyridine nitrogen activates the ring for certain reactions and is itself a nucleophilic center.

  • Diethyl Malonate: This ester of malonic acid serves as a three-carbon electrophilic building block. The two ester carbonyl groups are susceptible to nucleophilic attack, and the central methylene group is activated by the adjacent carbonyls, making it acidic and prone to enolization.

The reaction is a condensation-cyclization sequence, driven by the formation of a thermodynamically stable aromatic heterocyclic system.

The First Synthesis: A Step-by-Step Protocol

The original synthesis reported by Chichibabin involved the direct condensation of 2-aminopyridine with diethyl malonate at elevated temperatures. The product obtained was what he termed "malonyl-α-aminopyridine," which is now recognized as 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Experimental Protocol: Chichibabin's Synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

  • Reactants:

    • 2-Aminopyridine

    • Diethyl malonate

  • Procedure:

    • A mixture of 2-aminopyridine and a molar excess of diethyl malonate is heated.

    • The reaction proceeds with the evolution of ethanol.

    • Upon cooling, the solid product, 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, precipitates from the reaction mixture.

    • The crude product can be purified by recrystallization.

Note: The original publication may not have specified yields and reaction times with the precision of modern standards. The simplicity of the procedure, however, is a testament to the robustness of the reaction.

Mechanistic Insights

The formation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one from 2-aminopyridine and diethyl malonate can be rationalized through the following mechanistic steps:

  • Initial Nucleophilic Attack: The exocyclic amino group of 2-aminopyridine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl malonate, leading to the formation of a tetrahedral intermediate.

  • Elimination of Ethanol: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to form an N-acylated intermediate.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen then acts as a nucleophile, attacking the second ester carbonyl group in an intramolecular fashion. This step is a classic example of a ring-closing condensation.

  • Second Elimination of Ethanol and Tautomerization: A second molecule of ethanol is eliminated to form the pyrido[1,2-a]pyrimidin-4-one ring system. The initial product likely exists in equilibrium with its tautomeric form, 2,4-dihydroxypyrido[1,2-a]pyrimidine, with the 2-hydroxy-4-oxo form being the predominant tautomer.

Chichibabin_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine N-Acylated_Intermediate N-Acylated Intermediate 2-Aminopyridine->N-Acylated_Intermediate Nucleophilic Attack (-EtOH) Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->N-Acylated_Intermediate Cyclized_Intermediate Cyclized Intermediate N-Acylated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Cyclized_Intermediate->Product Elimination (-EtOH) & Tautomerization Modern_Synthesis_Workflow Start Start Reactants 2-Aminopyridine + β-Ketoester Start->Reactants Reaction Condensation/ Cyclization Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Product Purification->Product

References

Spectroscopic Characterization of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No: 5418-94-0). As a key intermediate in the synthesis of novel heterocyclic systems, a thorough understanding of its spectral properties is crucial for researchers in medicinal chemistry and drug development. While a complete set of publicly available experimental spectra for this specific molecule is elusive, this guide will leverage established spectroscopic principles and data from closely related analogues to provide a robust predictive analysis. This approach offers a framework for the identification and characterization of this and similar compounds.

The pyrido[1,2-a]pyrimidine scaffold is a significant pharmacophore found in a variety of bioactive molecules, exhibiting a wide range of therapeutic activities.[1] Consequently, the synthesis and characterization of derivatives, such as the 2-chloro substituted variant, are of considerable interest.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, consists of a fused pyridine and pyrimidine ring system. The presence of a chlorine atom at the 2-position, a carbonyl group at the 4-position, and an electron-rich pyridine ring gives rise to a distinct spectroscopic signature.

Caption: Molecular Structure of this compound.

This guide will systematically deconstruct the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is expected to display five distinct signals in the aromatic region, corresponding to the five protons on the pyridopyrimidine core. The predicted chemical shifts (in ppm, relative to TMS) and their corresponding protons are outlined in the table below. These predictions are based on the analysis of related structures and the known electronic effects of the substituents.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3~6.5 - 6.8s-This proton is on a carbon adjacent to two nitrogen atoms and a chlorine atom, leading to a relatively upfield shift for an aromatic proton.
H-6~9.0 - 9.2d~7.0The proton at the 6-position is deshielded due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the pyridinium nitrogen. It will appear as a doublet due to coupling with H-7.
H-7~7.0 - 7.3t~7.0This proton will be a triplet due to coupling with both H-6 and H-8.
H-8~7.6 - 7.8t~7.0Similar to H-7, this proton will appear as a triplet, coupled to H-7 and H-9.
H-9~7.5 - 7.7d~7.0The proton at the 9-position will be a doublet due to coupling with H-8.
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the heterocyclic system.

Carbon Predicted Chemical Shift (ppm) Rationale
C-2~150 - 155The carbon bearing the chlorine atom will be significantly deshielded.
C-3~100 - 105This carbon is situated between two nitrogen atoms, resulting in a relatively upfield chemical shift.
C-4~158 - 162The carbonyl carbon will be the most deshielded carbon in the spectrum.
C-4a~150 - 155The bridgehead carbon adjacent to the pyridinium nitrogen.
C-6~135 - 140Aromatic carbon adjacent to the pyridinium nitrogen.
C-7~115 - 120Aromatic carbon.
C-8~125 - 130Aromatic carbon.
C-9~120 - 125Aromatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
C=O (Amide)~1680 - 1700StrongThe carbonyl stretching frequency is a key diagnostic peak for this class of compounds. The position is influenced by conjugation and the electronic nature of the ring system.
C=N/C=C~1550 - 1650Medium-StrongA series of bands corresponding to the stretching vibrations of the aromatic and heteroaromatic rings.
C-Cl~700 - 800MediumThe carbon-chlorine stretching vibration is expected in the fingerprint region.
C-H (Aromatic)~3000 - 3100MediumStretching vibrations of the C-H bonds on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion and Isotopic Pattern

For this compound (C₈H₅ClN₂O), the expected molecular weight is approximately 180.59 g/mol .[2][3] A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should exhibit two molecular ion peaks:

  • [M]⁺: at m/z ~180 (corresponding to the ³⁵Cl isotope)

  • [M+2]⁺: at m/z ~182 (corresponding to the ³⁷Cl isotope)

The intensity of the [M+2]⁺ peak should be approximately one-third of the [M]⁺ peak.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through the loss of small, stable molecules. A plausible fragmentation pathway is illustrated below:

Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z ≈ 180/182 M_minus_CO [M-CO]⁺ m/z ≈ 152/154 M->M_minus_CO - CO M_minus_Cl [M-Cl]⁺ m/z ≈ 145 M->M_minus_Cl - Cl

Caption: A simplified representation of a possible fragmentation pathway for this compound.

Experimental Protocols

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can more confidently identify this compound and its analogues in their synthetic work. The provided protocols offer a starting point for the experimental characterization of this important heterocyclic building block. The synthesis of this and related compounds is an active area of research, and future publications will likely provide the full experimental data to validate these predictions.

References

X-ray crystal structure of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Crystallography Data

I've initiated a thorough search for relevant literature. My focus is on X-ray crystal structures of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives, prioritizing synthesis, crystallization, and structural analysis. I'm actively pinpointing derivatives with publicly accessible structural data for in-depth examination.

Refining Data Acquisition Strategy

I'm now zeroing in on data acquisition. My aim is to extract detailed crystallographic data, specifically bond lengths, angles, and torsion angles, and correlate it with biological activities to explore structure-activity relationships. Simultaneously, I'm sourcing detailed experimental protocols, examining reaction conditions with a critical eye. I'm also securing foundational knowledge in X-ray crystallography to underpin my guide.

Initiating Literature Review

I'm now starting a detailed literature search for X-ray crystal structures of this compound derivatives, concentrating on their synthesis, crystallization, and structural analysis. I'm focusing on derivatives with available data, hoping to establish correlations between structural features and biological activity. Concurrently, I'm building a theoretical foundation by studying X-ray crystallography's principles. Then, I plan to structure the guide, starting with the significance of the pyrido[1,2-a]pyrimidine scaffold and details on synthesis, including protocols and rationale.

Drafting the Introduction

I'm currently fleshing out the introduction, focusing on the importance of this specific compound class. I've highlighted key aspects, and emphasized its relevance in medicinal chemistry. The plan is to create a compelling opening that grabs the reader's attention and sets the stage for a detailed technical discussion.

Refining the Introduction

I'm now revising the introduction, aiming to create a stronger hook. I'm emphasizing the medicinal significance of the pyrido[1,2-a]pyrimidine scaffold and the importance of this compound. I plan to highlight its role as a key synthon for derivative synthesis, and I'll stress the value of X-ray crystallography in drug discovery. The goal is a concise and informative opening for this technical guide.

Structuring the Outline

I'm now creating the detailed outline for this technical guide. I'm focusing on organizing the information logically, starting with the introduction and then diving into synthesis, crystallization, and the X-ray analysis itself. I'm aiming for a clear and concise presentation. I'm using the outlined steps and search results to ensure I don't miss any key points and make the structure easy to follow. I plan to create the Graphviz diagrams after synthesizing each workflow.

Organizing the Content

I'm presently creating a detailed outline for this technical guide, breaking it down into logical sections. I'm concentrating on the synthesis, crystallization, and X-ray analysis, with the goal of providing a clear and methodical presentation. I'm focusing on ensuring each step is well-defined and easy to follow. I will create Graphviz diagrams for the synthetic and crystallization workflows after I finish them.

Analyzing the Crystal Data

I'm now diving into the X-ray crystallographic data, particularly focusing on the structural analysis of the representative derivative. I'll summarize the crystallographic parameters and discuss key structural features like planarity, substituent conformations, and intermolecular interactions. I'm keen to connect these findings to potential structure-activity relationships, which can be further visualized using Graphviz diagrams.

Defining the Introduction's Scope

I'm now fully immersed in writing the introduction. I'm focusing on highlighting the medicinal importance of pyrido[1,2-a]pyrimidine and the significance of this compound as a versatile synthon. I'm also emphasizing the role of X-ray crystallography in drug development, all geared towards making a compelling opening.

Navigating the Procurement of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one in Modern Synthesis

This compound, bearing the CAS Number 5418-94-0, is a pivotal heterocyclic building block in the landscape of contemporary drug discovery and materials science.[1][2][3][4] Its strategic importance lies in the reactive chlorine atom at the 2-position, which serves as a versatile handle for a myriad of chemical transformations, most notably in carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity, coupled with the inherent biological relevance of the pyrido[1,2-a]pyrimidine scaffold, renders it an invaluable precursor for the synthesis of novel therapeutic agents and functional materials.[5][6] The pyrido[1,2-a]pyrimidine core is a privileged structure found in a range of biologically active molecules, including antipsychotics and anti-inflammatory agents.[7][8] Consequently, the reliable procurement of high-quality this compound is a critical first step in many research and development programs. This guide provides an in-depth analysis of the commercial supplier landscape, outlines key quality control considerations, and presents a practical experimental protocol for its application in synthesis.

The Commercial Supplier Landscape: A Comparative Analysis

The accessibility of this compound from commercial suppliers is broad, yet the quality and documentation can vary significantly. For researchers, a thorough evaluation of potential suppliers is paramount to ensure the integrity and reproducibility of their experimental work. Below is a comparative summary of prominent suppliers offering this compound.

SupplierDistributor/PartnerCAS NumberMolecular FormulaPurity SpecificationAnalytical Data Availability
Pharmaffiliates 5418-94-0C₈H₅ClN₂ONot explicitly stated; "highly pure"Sample COA and MSDS available upon request.[1]
Sigma-Aldrich ChemScene LLC5418-94-0C₈H₅ClN₂O98%COA and COO available.[2]
Sigma-Aldrich Ambeed, Inc.5418-94-0C₈H₅ClN₂ONot explicitly statedCOA and COO available.[3]
Sigma-Aldrich AldrichCPR5418-94-0C₈H₅ClN₂ONo analytical data collected; sold "as-is".Buyer assumes responsibility for purity confirmation.
Biosynth 5418-94-0C₈H₅ClN₂ONot explicitly stated; sold as a reference standard.MSDS available upon request.[3]

Key Considerations for Supplier Selection:

  • Purity and Analytical Transparency: The purity of the starting material is a critical parameter that can significantly impact the outcome of a chemical reaction. Suppliers like Sigma-Aldrich, through their partner ChemScene, provide a clear purity specification of 98%.[2] However, it is crucial to understand the analytical method used to determine this purity (e.g., HPLC, qNMR). Whenever possible, request a Certificate of Analysis (CoA) prior to purchase. The CoA should provide lot-specific data on purity, identity (confirmed by methods such as ¹H NMR and MS), and potentially, levels of residual solvents or key impurities.

  • Documentation and Traceability: Reputable suppliers will provide comprehensive documentation, including a Safety Data Sheet (SDS) and a Certificate of Origin (COO). This documentation is essential for regulatory compliance and for maintaining a traceable record of all materials used in a research program.

  • "Research Use Only" vs. Graded Materials: Some suppliers, like Sigma-Aldrich under the AldrichCPR brand, offer compounds for early-stage discovery with the caveat that they do not perform analytical testing. While these may be cost-effective options, they place the onus of quality control squarely on the researcher. For later-stage development or for sensitive applications, sourcing a higher-grade material with comprehensive analytical data is strongly recommended.

Quality Control and In-House Validation: A Prudent Approach

Even when a supplier provides a CoA, it is a prudent practice for research laboratories to perform their own in-house validation of critical starting materials. This not only verifies the supplier's data but also confirms the stability of the compound after shipping and storage.

Recommended In-House QC Protocol:

  • Identity Confirmation:

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should be consistent with the structure of this compound. Key characteristic shifts should be observed for the aromatic protons on the pyridopyrimidine ring system.

    • Mass Spectrometry (MS): Obtain a mass spectrum (e.g., via LC-MS or direct infusion) to confirm the molecular weight (180.59 g/mol ).[3]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method to assess the purity of the compound. A reversed-phase method with a C18 column and a mobile phase gradient of water and acetonitrile (with or without a modifier like formic acid or TFA) is a good starting point. The peak area percentage of the main component will provide a quantitative measure of purity.

    • ¹H NMR for Impurity Profiling: Careful examination of the ¹H NMR spectrum can also reveal the presence of impurities, even at low levels.

Application in Synthesis: A Protocol for Suzuki-Miyaura Cross-Coupling

The reactivity of the 2-chloro substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 2-position of the pyridopyrimidine core.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol is adapted from established methodologies for Suzuki-Miyaura couplings on similar heterocyclic systems.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 180.6 mg).

  • Add 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg).

  • Add sodium carbonate (2.5 mmol, 265 mg).

  • Under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.03 mmol, 6.7 mg) and triphenylphosphine (0.06 mmol, 15.7 mg).

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford the desired 2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Conclusion

The successful integration of this compound into a synthetic workflow is critically dependent on the careful selection of a commercial supplier and a robust in-house quality control process. By prioritizing suppliers who provide comprehensive analytical data and by independently verifying the identity and purity of the material, researchers can mitigate the risk of experimental variability and ensure the reliability of their results. The versatility of this building block, particularly in powerful transformations like the Suzuki-Miyaura coupling, will undoubtedly continue to secure its place as a valuable tool in the pursuit of novel chemical entities.

References

The Pyrido[1,2-a]pyrimidin-4-one Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide to its Potential Biological Activities

Introduction

The pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] This scaffold's rigid, planar structure and the presence of nitrogen atoms at key positions allow for diverse substitutions, leading to a wide spectrum of pharmacological activities.[3][4] Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.[2][5][6][7] This technical guide provides a comprehensive overview of the significant biological activities associated with the pyrido[1,2-a]pyrimidin-4-one core, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][6] Derivatives have demonstrated potent activity against various cancer cell lines by modulating critical signaling pathways involved in cell proliferation, survival, and migration.[8]

A. Mechanism of Action: Allosteric Inhibition of SHP2

A significant breakthrough in understanding the anticancer potential of this core comes from the discovery of derivatives that act as allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[8] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways, which are frequently dysregulated in various cancers.[8]

Certain pyrido[1,2-a]pyrimidin-4-one derivatives have been shown to exhibit high enzymatic activity against the full-length SHP2 while displaying low inhibitory effect on the isolated PTP domain, indicating an allosteric mode of inhibition.[8] Mechanistic studies have revealed that these compounds can induce apoptosis and arrest the cell cycle at the G0/G1 phase in cancer cells.[8] Furthermore, they have been observed to downregulate the phosphorylation levels of key downstream effectors like Akt and Erk1/2.[8]

Signaling Pathway: SHP2 Inhibition by Pyrido[1,2-a]pyrimidin-4-one Derivatives

SHP2_Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos recruits SHP2 SHP2 RTK->SHP2 activates Ras RAS Grb2_Sos->Ras activates Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation SHP2->Ras dephosphorylates negative regulators of Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative Inhibitor->SHP2 allosterically inhibits

Caption: Allosteric inhibition of SHP2 by pyrido[1,2-a]pyrimidin-4-one derivatives blocks downstream signaling.

B. Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights for optimizing the anticancer activity of this scaffold. For instance, in the context of SHP2 inhibition, introducing a sulfur atom as a linker between the core and a 7-aryl group was found to enhance structural flexibility, leading to improved enzymatic activity.[8] Molecular docking and dynamics studies have further elucidated the binding modes and mechanisms, guiding the design of more potent and selective inhibitors.[8]

C. Cytotoxicity Against Various Cancer Cell Lines

Derivatives of pyrido[1,2-a]pyrimidin-4-one have been screened against a panel of human cancer cell lines, demonstrating promising cytotoxic effects.[6][9] For example, certain compounds have shown significant activity against HeLa (cervical cancer), COLO205 (colon cancer), Hep G2 (liver cancer), and MCF 7 (breast cancer) cell lines.[6]

Compound Cancer Cell Line IC50 (µM) Reference
14i (SHP2 Inhibitor) Kyse-5201.06[8]
14i (SHP2 Inhibitor) NCI-H358-[8]
14i (SHP2 Inhibitor) MIA-PaCa2-[8]
5a (Multi-targeted) HepG-20.3[10]
5a (Multi-targeted) PC-36.6[10]
5a (Multi-targeted) HCT-1167[10]
8d (EGFR Inhibitor) A-5497.23[11]
8a (EGFR Inhibitor) PC-37.98[11]

Table 1: Examples of anticancer activity of pyrido[1,2-a]pyrimidin-4-one derivatives.

II. Anti-inflammatory Activity: Modulating Inflammatory Mediators

Chronic inflammation is a key driver of various pathologies, including cancer and autoimmune diseases. The pyrido[1,2-a]pyrimidin-4-one core has demonstrated significant anti-inflammatory properties, positioning it as a valuable scaffold for the development of novel anti-inflammatory drugs.[5][12]

A. Inhibition of Hyaluronidase

One of the key mechanisms underlying the anti-inflammatory activity of these compounds is the inhibition of hyaluronidase.[5] Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Increased hyaluronidase activity is associated with inflammatory joint diseases.[5] Certain 4H-pyrido[1,2-a]pyrimidin-4-one derivatives appended with various nitrogen-containing heterocycles have shown more potent inhibition of hyaluronidase than the standard drug, Indomethacin.[5]

B. Modulation of TNF-α-Induced Angiogenic Factors

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and progression.[13] A synthetic analogue of apigenin, 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (DB103), has been shown to interfere with the angiogenic process induced by TNF-α in endothelial cells.[13]

DB103 was found to reduce TNF-α-induced oxidative stress and selectively inhibit the activation of the ERK1/2 signaling pathway.[13] It also specifically inhibited the TNF-α-induced transcription factor NF-κB and the release of angiogenic factors such as monocyte chemotactic protein-1, interleukin-6 (IL-6), and angiopoietin-2.[13]

Experimental Workflow: Evaluating Anti-inflammatory Activity

Anti_inflammatory_Workflow Start Synthesized Pyrido[1,2-a]pyrimidin-4-one Derivatives InVitro In Vitro Assays Start->InVitro Hyaluronidase Hyaluronidase Inhibition Assay InVitro->Hyaluronidase TNFA TNF-α Induced Angiogenesis (Endothelial Cell Culture) InVitro->TNFA InVivo In Vivo Models InVitro->InVivo DataAnalysis Data Analysis and Lead Optimization Hyaluronidase->DataAnalysis WesternBlot Western Blot (p-ERK, p-Akt, NF-κB) TNFA->WesternBlot ELISA ELISA (IL-6, MCP-1, Ang-2) TNFA->ELISA WesternBlot->DataAnalysis ELISA->DataAnalysis Carrageenan Carrageenan-Induced Paw Edema in Rats InVivo->Carrageenan Carrageenan->DataAnalysis

Caption: A typical workflow for evaluating the anti-inflammatory potential of novel compounds.

III. Antimicrobial Activity: A Scaffold for New Anti-infectives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The pyrido[1,2-a]pyrimidin-4-one scaffold has shown promise in this area, with derivatives exhibiting both antibacterial and antifungal activities.[14][15][16]

A. Antibacterial and Antifungal Properties

Novel ammonium-functionalized pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated significant antimicrobial potential.[14] Some of these compounds have shown high antibacterial and antifungal activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[14][15] The introduction of a quaternary ammonium salt functionality appears to be a key determinant of this activity.

Compound Type Organism MIC (µg/mL) Reference
Ammonium-functionalized Bacteria-[14]
Ammonium-functionalized Fungi8[14]
2-thioxodihydropyrido[2,3-d]pyrimidine Bacteria0.49-7.81[15][16]
2-thioxodihydropyrido[2,3-d]pyrimidine Fungi1.95-15.63[16]

Table 2: Antimicrobial activity of pyrido[1,2-a]pyrimidin-4-one and related derivatives.

IV. Central Nervous System (CNS) Activity

Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have also been investigated for their effects on the central nervous system, with some compounds showing potential as anticonvulsant and neurotropic agents.[7][17]

A. Anticonvulsant Activity

In efforts to modify the structure of the natural product edulinine, several analogous compounds based on the pyrido[1,2-a]pyrimidin-4-one scaffold were synthesized and evaluated for their anticonvulsant activity.[7] Animal experiments revealed that certain derivatives possess notable anticonvulsant properties.[7]

B. Neurotropic and Anxiolytic Effects

Studies on related fused pyrimidine systems have indicated that these scaffolds can exhibit a wide spectrum of biological activities, including neurotropic and anxiolytic effects.[2][17] The data from some studies suggest that certain pyrido[1,2-a]pyrimidine derivatives possess anxiolytic (anti-anxiety) activity.[17]

V. Other Notable Biological Activities

Beyond the major activities discussed above, the pyrido[1,2-a]pyrimidin-4-one core has been associated with a range of other potentially valuable biological properties.

  • Antioxidant Activity: Several pyrido[1,2-a]pyrimidin-4-one derivatives have displayed significant antioxidant properties.[18][19] This activity is often observed in conjunction with other therapeutic effects, such as aldose reductase inhibition, suggesting a dual mechanism of action that could be beneficial in diseases with an oxidative stress component.[18]

  • Antimalarial Activity: Novel pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum.[20] Structure-activity relationship studies have indicated that the unsubstituted B-ring of the pyrido[1,2-a]pyrimidine scaffold is important for this activity.[20]

VI. Synthesis and Experimental Protocols

The synthesis of the pyrido[1,2-a]pyrimidin-4-one core is typically achieved through the condensation of 2-aminopyridines with various dicarbonyl compounds or their equivalents.[1]

A. General Synthetic Route

A common and straightforward method involves the condensation of a substituted 2-aminopyridine with diethyl malonate.[1] This reaction can often be carried out under "neat" conditions, providing a simple and efficient route to the core structure.

General Synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones

Synthesis Reactant1 2-Aminopyridine R Conditions Heat (Neat) Reactant1->Conditions Reactant2 Diethyl Malonate H5C2OOC-CH2-COOC2H5 Reactant2->Conditions Product 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one R Conditions->Product

Caption: A common synthetic route to the pyrido[1,2-a]pyrimidin-4-one core.

B. Key Experimental Protocols
  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value.

  • Antimalarial SYBR Green I Assay:

    • Culture synchronized Plasmodium falciparum parasites in human erythrocytes.

    • Add serial dilutions of the test compounds to the parasite cultures in 96-well plates.

    • Incubate the plates for a full parasite life cycle (e.g., 72 hours).

    • Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • Determine the IC50 value by plotting the fluorescence intensity against the compound concentration.[20]

Conclusion

The pyrido[1,2-a]pyrimidin-4-one core represents a highly versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and CNS effects. The ability to readily synthesize and functionalize this core allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutic agents with improved potency and selectivity. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, the pyrido[1,2-a]pyrimidin-4-one scaffold is poised to remain a cornerstone of drug discovery efforts for the foreseeable future.

References

Methodological & Application

synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one from 2-Aminopyridine

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anti-ulcer, and central nervous system stimulant properties.[1][2] The functionalized derivative, this compound, serves as a highly versatile synthon, or building block, for the development of more complex molecular architectures.[3] Its reactive chloro group at the 2-position allows for a variety of nucleophilic substitution reactions, making it a valuable precursor for creating libraries of novel compounds in drug discovery and materials science.

This application note provides a comprehensive, two-part protocol for the synthesis of this compound, commencing from the readily available starting material, 2-aminopyridine. The guide is designed for researchers and scientists, offering not only a step-by-step methodology but also the underlying chemical principles, expert insights, and critical safety considerations.

Overall Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence. The first step involves the construction of the core heterocyclic system through the condensation of 2-aminopyridine with diethyl malonate to form the key intermediate, 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. The subsequent step is a chlorination reaction that converts the hydroxyl group into the target chloro functionality using phosphorus oxychloride (POCl₃).

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination 2-Aminopyridine 2-Aminopyridine Intermediate 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one 2-Aminopyridine->Intermediate Heat (neat) Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Intermediate Final_Product This compound Intermediate->Final_Product POCl₃, Heat

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

This foundational step constructs the bicyclic pyridopyrimidinone core. The reaction, a variation of the Conrad-Limpach methodology, involves the thermal condensation of 2-aminopyridine with diethyl malonate.[4][5]

Principle and Mechanism

The reaction proceeds via an initial nucleophilic acyl substitution, where the exocyclic amino group of 2-aminopyridine attacks one of the ester carbonyls of diethyl malonate. This is followed by the elimination of an ethanol molecule to form an amide intermediate. Subsequently, an intramolecular cyclization occurs as the endocyclic pyridine nitrogen attacks the second ester carbonyl group, leading to the elimination of a second ethanol molecule and the formation of the stable, fused aromatic ring system.[1][6] High temperatures are necessary to drive the reaction to completion, particularly the cyclization step. Many procedures find that solvent-free, or "neat," conditions are highly effective, where diethyl malonate serves as both reactant and solvent.[4][7]

Experimental Protocol

Materials and Equipment:

  • 2-Aminopyridine

  • Diethyl malonate

  • Round-bottom flask equipped with a reflux condenser and heating mantle

  • Stir bar

  • Beakers, graduated cylinders

  • Ethanol (for washing)

  • Vacuum filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-aminopyridine (e.g., 0.1 mol, 9.41 g) and diethyl malonate (e.g., 0.3 mol, 48.05 g, 45.6 mL). The use of excess diethyl malonate helps to ensure the complete conversion of the starting material and acts as a high-boiling solvent.

  • Thermal Condensation: Place a stir bar in the flask and fit it with a reflux condenser. Heat the mixture in a heating mantle to a gentle reflux (internal temperature approximately 180-200°C).

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-aminopyridine spot.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. As the mixture cools, the product will often precipitate as a solid.

  • Purification: Add ethanol (approx. 50-100 mL) to the cooled reaction mixture and stir to form a slurry. This helps to dissolve unreacted diethyl malonate and other soluble impurities.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) to remove any residual impurities.

  • Drying: Dry the purified white to off-white solid product in a vacuum oven or desiccator to a constant weight. A typical yield for this step is in the range of 70-85%.

Expert Insights
  • Causality of Neat Conditions: Running the reaction neat is advantageous as it maximizes the concentration of reactants and avoids the need for a high-boiling, potentially difficult-to-remove solvent. Diethyl malonate's boiling point (~199°C) is ideal for the required reaction temperature.

  • Substrate Scope: This method is robust and suitable for various substituted 2-aminopyridines. However, the position and electronic nature of substituents on the pyridine ring can influence reaction times and yields.

  • Purification Strategy: The product, 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, has low solubility in common organic solvents like ethanol, which simplifies its isolation and purification by simple filtration and washing.

Part 2: Chlorination of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

In this step, the hydroxyl group of the intermediate is converted to a chloro group. This transformation is a classic method for activating heterocyclic "hydroxy" compounds (which often exist in their keto tautomeric form) for subsequent nucleophilic substitution.

Principle and Mechanism

The chlorination is achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.[8][9] The mechanism is analogous to the Vilsmeier-Haack reaction.[10][11][12] The oxygen atom of the pyrimidinone carbonyl (or its enol tautomer) attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. A chloride ion, either from the POCl₃ itself or from the reaction byproducts, then acts as a nucleophile, attacking the C2 position and displacing the phosphate group to yield the final 2-chloro product. The reaction is typically performed at reflux in excess POCl₃, which also serves as the solvent.

Experimental Protocol

Materials and Equipment:

  • 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (from Part 1)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser and heating mantle

  • Stir bar

  • Ice bath

  • Large beaker for quenching

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃) for extraction

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Safety First: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive, toxic, and reacts violently with water.[9][13] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: Place the dried 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (e.g., 0.05 mol, 8.1 g) in a round-bottom flask. Carefully add phosphorus oxychloride (e.g., 5-10 equivalents, 40-80 mL) to the flask.

  • Chlorination: Heat the mixture to reflux (approx. 105-110°C) with stirring for 2-4 hours. The solid will gradually dissolve as the reaction proceeds. Monitor the reaction's completion by TLC.

  • Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a suitable trap).

  • Quenching (Critical Step): Place the flask containing the reaction residue in an ice bath. Very slowly and cautiously, add crushed ice to the residue with stirring. This is a highly exothermic reaction that releases HCl gas. Perform this step with extreme care in the back of the fume hood.

  • Neutralization: Once the reaction with ice has subsided, slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with dichloromethane or chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to yield this compound as a crystalline solid. A typical yield for this step is 80-95%.

Expert Insights & Safety
  • Trustworthiness of Protocol: This chlorination method is a standard, reliable procedure for converting N-heterocyclic ketones/enols to their chloro derivatives.[8]

  • Handling POCl₃: The quenching of POCl₃ is the most hazardous part of this synthesis. Adding the reaction mixture to ice is preferable to adding water to the reaction mixture, as it helps to better control the exothermic reaction.[13] Never add water directly to a large volume of hot POCl₃.

  • Alternative Conditions: For large-scale preparations, solvent-free chlorination using equimolar POCl₃ in a sealed reactor can be a more environmentally friendly and economical alternative, though it requires specialized equipment.[8][9]

Experimental_Workflow cluster_Step1 Part 1: Intermediate Synthesis cluster_Step2 Part 2: Chlorination S1_React React: 2-Aminopyridine + Diethyl Malonate (180-200°C, 4-6h) S1_Workup Work-up: Cool, Slurry in EtOH S1_React->S1_Workup S1_Purify Purify & Dry: Vacuum Filtration, Wash, Dry S1_Workup->S1_Purify S2_React React: Intermediate + POCl₃ (Reflux, 2-4h) S1_Purify->S2_React Intermediate Product S2_Workup Work-up: Quench on Ice, Neutralize S2_React->S2_Workup S2_Purify Purify & Dry: Extract, Dry, Concentrate S2_Workup->S2_Purify Final Analysis Characterization (NMR, MS, m.p.) S2_Purify->Final Analysis Final Product

Caption: High-level experimental workflow diagram.

Quantitative Data Summary

StepReactant 1Reactant 2Molar Ratio (1:2)Key Reagent/SolventTemperature (°C)Time (h)Typical Yield (%)
1 2-AminopyridineDiethyl malonate1 : 3Diethyl malonate (neat)180 - 2004 - 670 - 85
2 2-Hydroxy IntermediatePOCl₃1 : 5-10POCl₃ (neat)105 - 1102 - 480 - 95

References

Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, fused bicyclic structure is a cornerstone in the development of a wide array of biologically active agents. Derivatives have demonstrated significant therapeutic potential, including uses as antipsychotics, anticancer agents, anti-ulcer agents, and allosteric SHP2 inhibitors.[3][4] The versatility and biological relevance of this scaffold make it a high-value target for synthetic diversification.[1][5]

At the heart of this diversification lies the 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one synthon. The chlorine atom at the C2 position is strategically activated for nucleophilic displacement, providing a robust and reliable handle for introducing a vast range of functional groups. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic principles and providing field-tested protocols for executing nucleophilic substitution reactions on this key intermediate.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reactivity of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on sp³ carbons (SN1/SN2), the SNAr reaction on an sp²-hybridized aromatic carbon proceeds via a two-step addition-elimination sequence.[6]

Key Factors Driving Reactivity:

  • Electron-Deficient Ring System: The inherent electron-withdrawing nature of the two nitrogen atoms in the pyridopyrimidinone ring system significantly lowers the electron density of the aromatic core. This effect is particularly pronounced at the C2 and C4 positions.[7]

  • Activating Groups: The carbonyl group (C=O) at the C4 position acts as a powerful electron-withdrawing group. Through resonance, it helps to delocalize and stabilize the negative charge of the reaction intermediate.

  • Formation of the Meisenheimer Complex: The initial, rate-determining step is the attack of a nucleophile on the electron-poor C2 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is paramount for the reaction to proceed. The adjacent ring nitrogen and the para-carbonyl group are perfectly positioned to stabilize this intermediate.

  • Leaving Group Departure: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group.[6] While chlorine is a good leaving group, the activation provided by the heterocyclic system is the primary driver of the reaction's success.[7]

Caption: General mechanism of the SNAr reaction on the pyridopyrimidinone core.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific nucleophile used. Reaction progress should always be monitored by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow

Workflow A 1. Reagent Preparation Dissolve 2-chloro starting material in appropriate solvent. B 2. Reagent Addition Add nucleophile (1.1-1.5 eq). Add base (if required). A->B Under N₂ atmosphere C 3. Reaction Heat mixture to desired temperature (e.g., 80-120 °C). B->C D 4. Monitoring Monitor reaction progress by TLC/LC-MS until starting material is consumed. C->D E 5. Work-up Cool to RT, quench, and perform aqueous/organic extraction. D->E Upon completion F 6. Purification Dry organic layer, concentrate, and purify via column chromatography or recrystallization. E->F G 7. Characterization Confirm structure and purity by NMR, MS, etc. F->G

Caption: Standard experimental workflow for nucleophilic substitution.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This procedure is broadly applicable for primary and secondary aliphatic or aromatic amines.

  • Rationale: The reaction is typically conducted in a polar aprotic solvent like DMF or DMSO to facilitate the dissolution of reactants and stabilize charged intermediates.[7] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. For less reactive amines, heating is required to overcome the activation energy barrier.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.2-2.0 eq)

    • Triethylamine (TEA) or DIPEA (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound.

    • Dissolve the starting material in anhydrous DMF or absolute ethanol (approx. 0.1-0.2 M concentration).

    • Add the desired amine nucleophile, followed by the dropwise addition of TEA or DIPEA.

    • Heat the reaction mixture to 80-100 °C (for ethanol) or reflux in DMF.[8]

    • Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:EtOAc solvent system).

    • Upon completion (typically 8-12 hours), cool the mixture to room temperature.[9]

    • If using DMF, pour the mixture into ice water to precipitate the product. If using ethanol, concentrate the mixture under reduced pressure.

    • Perform an aqueous work-up: Dilute the residue with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)

This protocol is a representative method for introducing sulfur-based functionalities.

  • Rationale: Thiols are generally more acidic than amines and can be readily deprotonated to form highly nucleophilic thiolates. A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) for less reactive systems is used to generate the thiolate in situ. The reaction mechanism remains SNAr.

  • Materials:

    • This compound (1.0 eq)

    • Thiol nucleophile (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Deionized water

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen solvent (DMF or MeCN).

    • Add the thiol nucleophile, followed by the portion-wise addition of K₂CO₃. (Safety Note: If using NaH, add the NaH to a solution of the thiol in DMF first at 0 °C, allow it to stir for 15-20 minutes until hydrogen evolution ceases, then add this solution to the starting material).

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction's progress by TLC.

    • After completion, cool the mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up: Dissolve the residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Conditions and Yields

The following table summarizes reported conditions for the nucleophilic substitution on this compound with various nucleophiles, demonstrating the broad applicability of this synthon.

NucleophileReagent(s)SolventTemperatureTimeProductYield (%)Reference
Sodium AzideNaN₃DMFReflux4 h2-Azido-4H-pyrido[1,2-a]pyrimidin-4-one85[8]
Hydrazine HydrateN₂H₄·H₂OEthanolReflux4 h2-Hydrazino-4H-pyrido[1,2-a]pyrimidin-4-one80[8]
CyanoguanidineCyanoguanidineDMFReflux10 hN-Cyano-N'-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)guanidine70[8]
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrileAmine, K₂CO₃DMFReflux10 h2-(4-Cyano-3-(methylthio)-1H-pyrazol-5-ylamino)...65[8]

Conclusion

This compound is a highly effective and versatile electrophile for SNAr reactions. The electron-deficient nature of the fused ring system, enhanced by the C4-carbonyl group, renders the C2 position susceptible to attack by a wide range of nitrogen and sulfur nucleophiles. The protocols outlined in this guide provide a reliable foundation for the synthesis of diverse libraries of 2-substituted pyrido[1,2-a]pyrimidin-4-one derivatives, enabling further exploration of this scaffold in drug discovery and materials science.

References

Suzuki-Miyaura Coupling with 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one: A Detailed Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif integral to numerous bioactive compounds and approved pharmaceuticals.[1][2][3] Its functionalization is a key strategy in medicinal chemistry for generating novel molecular entities with diverse pharmacological activities, including anticancer, anti-inflammatory, and antipsychotic properties.[3][4][5] This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming tool, utilizing 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a key building block. We present an in-depth look at the reaction mechanism, a detailed and validated experimental protocol, troubleshooting advice, and a discussion of the strategic application of this methodology in modern drug development workflows.

Introduction: The Strategic Value of the Pyrido[1,2-a]pyrimidine Core

The fusion of pyridine and pyrimidine rings in the 4H-pyrido[1,2-a]pyrimidin-4-one structure creates a unique electronic and steric environment that has proven highly effective for molecular recognition by various biological targets.[6][7] Derivatives of this scaffold are known to exhibit a wide spectrum of biological activities.[7] For instance, they have been identified as inhibitors of nitric oxide synthases, allosteric SHP2 inhibitors for cancer therapy, and agents that enhance the transcriptional functions of estrogen-related receptor α (ERRα).[4][6][8]

The Suzuki-Miyaura coupling reaction, awarded the Nobel Prize in Chemistry in 2010, is a cornerstone of modern organic synthesis.[9] Its popularity stems from mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[10][11] For medicinal chemists, this reaction is an invaluable tool for the late-stage functionalization of complex molecules.

Utilizing this compound as a substrate presents both an opportunity and a challenge. As an electron-deficient heteroaryl chloride, the C-Cl bond is less reactive in the critical oxidative addition step compared to its bromide or iodide counterparts.[9][10] However, overcoming this hurdle provides access to a cost-effective and readily available starting material for the synthesis of diverse compound libraries.[12] Successful coupling allows for the direct installation of various aryl and heteroaryl groups at the 2-position, a key vector for modulating the pharmacological profile of the scaffold.[13][14][15]

Mechanism and Key Principles

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[16][17] Understanding this cycle is crucial for rational optimization and troubleshooting. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The cycle begins with the addition of the palladium(0) catalyst to the carbon-chlorine bond of the this compound. This step forms a new palladium(II) complex. This is often the rate-limiting step for less reactive aryl chlorides and requires a sufficiently electron-rich and sterically bulky phosphine ligand on the palladium catalyst to facilitate the reaction.[10][12]

  • Transmetalation: In this step, the organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. A base is essential for this process; it activates the organoboron reagent by forming a more nucleophilic "ate" complex, which then readily transfers its organic moiety to the palladium center.[9][17]

  • Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond in the desired product. The palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[11][16]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition + Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation + Ar'-B(OH)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' caption Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Causality Behind Component Selection:

  • Palladium Catalyst & Ligand: For challenging substrates like heteroaryl chlorides, a simple catalyst like Pd(PPh₃)₄ may be insufficient.[15] More advanced systems using a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are often required.[18][19] These ligands promote the difficult oxidative addition step and stabilize the catalytic species.[20]

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often effective for couplings with heteroaryl chlorides.[20] The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the substrate or product.

  • Solvent: A mixture of an organic solvent and water is typical. Dioxane/water or Toluene/water are common choices. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[17]

Experimental Protocol

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of this compound with Phenylboronic acid.

Materials and Reagents:

ReagentPuritySupplier
This compound>97%(e.g., Sigma-Aldrich)
Phenylboronic acid>98%(e.g., Sigma-Aldrich)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))>97%(e.g., Strem Chemicals)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%(e.g., Strem Chemicals)
Potassium Phosphate Tribasic (K₃PO₄)>98%(e.g., Sigma-Aldrich)
1,4-Dioxane (Anhydrous)>99.8%(e.g., Acros Organics)
Deionized Water--
Ethyl Acetate (EtOAc)ACS Grade-
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)--
Silica Gel60 Å, 230-400 mesh-

Instrumentation:

  • Magnetic stirrer hotplate

  • Schlenk line or glovebox for inert atmosphere

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer

  • Mass Spectrometer

Caption: Fig. 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 180.6 mg), Phenylboronic acid (1.2 mmol, 146.3 mg), and K₃PO₄ (2.0 mmol, 424.6 mg).

    • Rationale: A slight excess of the boronic acid is used to drive the reaction to completion and account for potential protodeboronation side reactions.[21] A strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid without degrading the substrate.[20]

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.08 mmol, 32.8 mg). Add this catalyst/ligand mixture to the reaction flask.

    • Rationale: Pre-mixing ensures the ligand coordinates to the palladium center before the reaction begins. A 1:4 Pd:Ligand ratio is often optimal for stabilizing the active catalyst and promoting the challenging oxidative addition.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-Dioxane (8 mL) and deionized water (2 mL) via syringe. Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thorough degassing is critical for reproducibility and high yields.

  • Reaction: Place the flask under a positive pressure of inert gas, fit it with a reflux condenser, and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 4-12 hours.

    • Self-Validation: The disappearance of the 2-Chloro starting material spot on TLC and the appearance of a new, less polar product spot (and its corresponding mass in LC-MS) confirms the reaction is proceeding as expected.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with a gradient of Ethyl Acetate in Hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one as a solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Expected Results:

CompoundStarting MaterialProduct (Expected)
Structure (Image of this compound)(Image of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one)
Molecular Weight 180.59 g/mol 222.24 g/mol
Expected Yield -75-90%
Appearance White to off-white solidWhite to pale yellow solid
Key ¹H NMR Shift (CDCl₃) H-3 proton ~6.3 ppmH-3 proton ~6.8 ppm

Optimization and Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst system.3. Poor quality reagents (e.g., wet boronic acid).1. Ensure thorough degassing of solvents and reaction vessel.2. Screen other ligands (e.g., XPhos, RuPhos) and palladium sources (e.g., Pd(OAc)₂).[18][19]3. Use fresh, anhydrous solvents and high-purity reagents.
Protodehalogenation Presence of protic impurities; slow transmetalation allowing for side reactions.1. Use anhydrous solvents.2. Increase the amount of boronic acid (1.5-2.0 equiv.).3. Consider a different base (e.g., Cs₂CO₃) which can sometimes accelerate transmetalation.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Improve degassing procedure. Use freshly prepared catalyst solutions.
Incomplete Reaction Reaction time is too short or temperature is too low.1. Extend the reaction time.2. Increase the reaction temperature (up to the boiling point of the solvent).3. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).

Applications in Drug Development

The 2-aryl/heteroaryl-4H-pyrido[1,2-a]pyrimidin-4-one products synthesized via this Suzuki-Miyaura protocol are valuable intermediates for building more complex drug candidates. The installed aryl group can serve as an anchor for further functionalization or as a key pharmacophoric element for target binding.

applications A 2-Chloro-4H-pyrido [1,2-a]pyrimidin-4-one B Suzuki-Miyaura Coupling A->B C 2-Aryl-4H-pyrido [1,2-a]pyrimidin-4-one (Key Intermediate) B->C Introduction of Aryl/Heteroaryl Moiety D Further Functionalization (e.g., C-H activation, halogenation) C->D E Advanced Drug Candidates (e.g., Kinase Inhibitors, GPCR Modulators) D->E SAR Exploration

Caption: Fig. 3: Strategic Application in a Drug Discovery Cascade.

This strategy allows for the rapid generation of a library of analogs where the 2-position substituent is varied. This library can then be screened for biological activity, enabling structure-activity relationship (SAR) studies. For example, by introducing different aryl or heteroaryl groups, researchers can fine-tune properties like target potency, selectivity, solubility, and metabolic stability, ultimately leading to the identification of optimized lead compounds.[4]

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly effective method for synthesizing valuable building blocks for drug discovery. By selecting an appropriate modern catalyst system and carefully controlling reaction conditions, researchers can overcome the inherent low reactivity of the heteroaryl chloride to achieve high yields. The protocol and insights provided herein serve as a practical guide for scientists aiming to leverage this powerful chemistry to explore the rich pharmacological potential of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

References

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1][2][3][4] The functionalization of this core structure is of paramount importance in drug discovery and development. This document provides a detailed guide to the Buchwald-Hartwig amination of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a key building block for the synthesis of novel derivatives.[5] We will delve into the mechanistic underpinnings of this powerful cross-coupling reaction, offer a robust and optimized protocol for its application to this specific substrate, and provide insights into potential challenges and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel chemical entities.

Introduction: The Power of the Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where a vast number of drugs contain arylamine moieties.[6] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine, has revolutionized the synthesis of these compounds.[6][7] It offers a significant improvement over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[6] The mild conditions and broad functional group tolerance of the Buchwald-Hartwig amination have made it an indispensable tool in modern synthetic chemistry.[8]

The reaction's success hinges on a catalytic cycle involving a palladium(0) species.[9] This cycle typically proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[10]

The Substrate: this compound

This compound is a versatile synthetic intermediate.[5][11] The chlorine atom at the 2-position is susceptible to nucleophilic displacement, making it an ideal handle for introducing diverse functionalities. However, the presence of multiple nitrogen atoms in the heterocyclic core can present challenges for cross-coupling reactions. These nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting its activity.[8] Therefore, the choice of an appropriate catalyst system—comprising a palladium precursor and a sterically demanding, electron-rich ligand—is crucial to achieving high efficiency and yield.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination is a well-studied process. The generally accepted mechanism is illustrated below.[10][12]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)(L2)-X Ligand_Exchange Ligand Exchange Ar-Pd(II)(L2)-X->Ligand_Exchange + HNR'R'' Ar-Pd(II)(L2)-NR'R'' [Ar-Pd(II)(L2)(HNR'R'')]X Ligand_Exchange->Ar-Pd(II)(L2)-NR'R'' Deprotonation Deprotonation (Base) Ar-Pd(II)(L2)-NR'R''->Deprotonation Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Deprotonation->Ar-Pd(II)(L)-NR'R'' Reductive_Elimination Reductive Elimination Ar-Pd(II)(L)-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-NR'R''

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Explanation of the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride (Ar-Cl) in the rate-determining step to form a Pd(II) species.[12]

  • Ligand Exchange and Deprotonation: The amine (HNR'R'') coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials and Equipment
  • Substrate: this compound

  • Amine: Your amine of choice (primary or secondary)

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a commercially available pre-catalyst such as XPhos Pd G3.

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9]

  • Solvent: Anhydrous, deoxygenated toluene or dioxane.

  • Reaction Vessel: Schlenk tube or a sealed vial.

  • Inert Atmosphere: Nitrogen or Argon.

  • Standard laboratory glassware, magnetic stirrer, heating block or oil bath, and purification equipment (e.g., column chromatography).

Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Precatalyst 1-5 mol%A higher loading may be necessary for less reactive amines or to overcome potential catalyst inhibition by the substrate.
Ligand 1.2-6 mol% (typically a 1.2:1 ratio to Pd)Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[13]
Base 1.2-2.0 equivalentsA strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9]
Solvent Toluene or DioxaneThese are common solvents for Buchwald-Hartwig reactions, offering good solubility for the reagents and appropriate boiling points.
Temperature 80-110 °CElevated temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.[9]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS to determine completion.
Step-by-Step Procedure

The following procedure outlines the amination of this compound with a generic amine.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Vessel Add reagents to a dry Schlenk tube/vial Reagents This compound Amine Base Pd Precatalyst Ligand Solvent Vessel->Reagents Degas Degas the reaction mixture Reagents->Degas Heat Heat to the desired temperature (e.g., 100 °C) Degas->Heat Stir Stir for 12-24 hours Heat->Stir Cool Cool to room temperature Stir->Cool Quench Quench with water/brine Cool->Quench Extract Extract with an organic solvent (e.g., EtOAc, DCM) Quench->Extract Dry Dry the organic layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Figure 2: General Experimental Workflow.

  • Preparation: To a dry Schlenk tube or vial under an inert atmosphere (Nitrogen or Argon), add the this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 6 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Addition of Reagents: Add the amine (1.2 equiv) and the anhydrous, deoxygenated solvent (e.g., toluene).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert conditions- Poorly soluble reagents- Inappropriate base or solvent- Use a fresh batch of catalyst and ligand.- Ensure rigorous exclusion of air and moisture.- Try a different solvent (e.g., dioxane, THF).- Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for milder conditions).
Formation of side products - Hydrodehalogenation of the starting material- Homocoupling of the amine or aryl halide- Use a more sterically hindered ligand.- Lower the reaction temperature.- Adjust the stoichiometry of the reagents.
Difficulty in purification - Co-elution of product with ligand or byproducts- Use a different eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-arylated compounds. Its application to the this compound scaffold opens up a vast chemical space for the development of novel molecules with potential therapeutic applications. By carefully selecting the catalyst system and optimizing the reaction conditions, researchers can efficiently synthesize a diverse library of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

References

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that holds a significant place in medicinal chemistry, often referred to as a "privileged scaffold."[1] This is due to its structural resemblance to endogenous purines and its ability to form specific, high-affinity interactions with a wide array of biological targets. This scaffold is the cornerstone of several therapeutic agents, including the antipsychotic drugs risperidone and paliperidone, and the anti-allergic agent ramastine.[2] Derivatives of this core have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[2][3][4][5]

The versatility of this scaffold is unlocked through strategic functionalization. A key intermediate that serves as a versatile linchpin for such derivatization is 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one . The chlorine atom at the C2 position is highly activated towards nucleophilic substitution, providing a reliable synthetic handle to introduce diverse functional groups and build libraries of novel bioactive compounds.[6]

This document provides a comprehensive guide for researchers, outlining the synthesis of this crucial intermediate and detailing robust protocols for its conversion into a variety of potentially bioactive derivatives. We will explore the causality behind experimental choices, provide step-by-step methodologies, and contextualize these syntheses within relevant therapeutic applications.

Synthesis of the Key Intermediate: this compound

The most common and efficient route to the title compound involves a two-step process: the initial cyclocondensation reaction to form the pyridopyrimidinone ring system, followed by a chlorination step.

SynthesisWorkflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 2-Aminopyridine C 4-Oxo-4H-pyrido[1,2-a]pyrimidine (Intermediate Precursor) A->C P₂O₅, HCOOH 105°C B Ethyl Cyanoacetate B->C D This compound (Target Intermediate) C->D POCl₃ Reflux

Caption: Workflow for the synthesis of the key 2-chloro intermediate.

Protocol 1: Synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidin-4-one Precursor

This protocol describes a one-pot reaction to construct the core heterocyclic system from commercially available starting materials.[1]

  • Principle: 2-Aminopyridine undergoes a condensation reaction with ethyl cyanoacetate. Phosphorus pentoxide (P₂O₅) acts as a powerful dehydrating agent, while formic acid serves as the solvent and facilitates the cyclization and subsequent hydrolysis of the nitrile group to form the desired ketone.

  • Materials:

    • 2-Aminopyridine

    • Ethyl cyanoacetate

    • Phosphorus pentoxide (P₂O₅)

    • Formic acid (HCOOH)

    • Ice-water

    • Sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add formic acid (10 volumes relative to 2-aminopyridine).

    • Reagent Addition: Carefully and portion-wise, add phosphorus pentoxide (2.0 eq). The mixture will become hot. Allow it to cool slightly.

    • Add 2-aminopyridine (1.0 eq) followed by the dropwise addition of ethyl cyanoacetate (1.1 eq).

    • Reaction: Heat the reaction mixture to 105°C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.

    • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude precursor. The product can be further purified by recrystallization from ethanol.

Protocol 2: Chlorination to Yield this compound

This step converts the hydroxyl tautomer of the precursor into the highly reactive chloro derivative.

  • Principle: Phosphoryl chloride (POCl₃) is a standard and highly effective reagent for converting cyclic amides (lactams) and ketones into their corresponding chloro-derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[1][7]

  • Materials:

    • 4-oxo-4H-pyrido[1,2-a]pyrimidin-4-one precursor (from Protocol 1)

    • Phosphoryl chloride (POCl₃)

    • Toluene or Dichloromethane (DCM)

    • Ice-water

  • Procedure:

    • Safety First: This procedure must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).

    • Reaction Setup: Suspend the precursor (1.0 eq) in an excess of phosphoryl chloride (5-10 volumes).

    • Reaction: Heat the mixture to reflux (approx. 106°C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

    • Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH pellets).

    • Work-up: Place the flask containing the residue in an ice bath. Very slowly and cautiously, add crushed ice or ice-water to the residue to quench any remaining POCl₃. This is a highly exothermic reaction.

    • Isolation: A solid precipitate will form. Filter the solid, wash it extensively with cold water until the filtrate is neutral, and then dry it under vacuum. This yields this compound, which is often pure enough for subsequent steps.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group is now primed for displacement by a wide range of nucleophiles. This SNAr reaction is the cornerstone of building a diverse library of derivatives.

  • Mechanistic Rationale: The reaction proceeds via a Meisenheimer-like intermediate. The electron-withdrawing effect of the ring nitrogens and the C4-carbonyl group stabilizes the negative charge of this intermediate, thereby facilitating the substitution. This high reactivity allows for substitutions to occur under relatively mild conditions.[8][9]

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS activates Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative Inhibitor->SHP2 Inhibits

References

Application Notes and Protocols: 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a Versatile Synthon for the Development of Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting SHP2 in Oncology and Beyond

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical signaling node and a high-value target in drug discovery.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple cellular signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK), JAK-STAT, and PI3K-AKT pathways.[1][2] By modulating these pathways, SHP2 influences a wide array of cellular processes such as proliferation, survival, differentiation, and migration.[3]

Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human diseases, most notably cancer.[4] Hyperactive SHP2 is a key driver in several malignancies, including certain types of leukemia, lung cancer, breast cancer, and gastric cancer.[4][5] It acts downstream of numerous receptor tyrosine kinases (RTKs) and is essential for mediating oncogenic signals that lead to uncontrolled cell growth.[6] Consequently, the development of small molecule inhibitors of SHP2 has become a major focus for therapeutic intervention.[7]

Early attempts to target the catalytic site of SHP2 were fraught with challenges related to selectivity and bioavailability.[5] A breakthrough came with the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[8][9] These inhibitors stabilize SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[8][10] This innovative approach has yielded potent and selective inhibitors, with several now in clinical trials.[5]

This guide focuses on the utility of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a strategic starting material—a synthone—for the efficient construction of a novel class of allosteric SHP2 inhibitors. The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a privileged structure in medicinal chemistry, offering a robust framework for the development of potent and selective SHP2 inhibitors.[4][11]

The Privileged Scaffold: this compound

The this compound core is an attractive starting point for the synthesis of SHP2 inhibitors for several key reasons:

  • Synthetic Tractability: The chlorine atom at the 2-position is a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[6] This allows for the systematic and efficient introduction of diverse chemical moieties crucial for potent inhibition of SHP2.

  • Structural Rigidity and Planarity: The fused bicyclic system provides a rigid core that can orient substituents in a well-defined three-dimensional space, facilitating optimal interactions with the allosteric binding site of SHP2.

  • Drug-like Properties: The pyrido[1,2-a]pyrimidin-4-one scaffold is a common feature in a number of approved drugs, suggesting that derivatives are likely to possess favorable pharmacokinetic properties.

The general structure of the target SHP2 inhibitors based on this scaffold is characterized by the core pyrido[1,2-a]pyrimidin-4-one, with key substitutions at the 2- and 7-positions.

Signaling Pathway: The Central Role of SHP2

SHP2 is a critical positive regulator of the RAS-MAPK signaling cascade, which is a central pathway controlling cell growth and survival. The diagram below illustrates the canonical pathway and the point of intervention for allosteric SHP2 inhibitors.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Growth Factor Binding SHP2_inactive Inactive SHP2 (Auto-inhibited) GRB2_SOS->SHP2_inactive SHP2_active Active SHP2 SHP2_inactive->SHP2_active Conformational Change RAS RAS SHP2_active->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Substituted-Pyrido[1,2-a]pyrimidin-4-one (Allosteric Inhibitor) Inhibitor->SHP2_inactive Stabilizes Inactive State

Caption: SHP2 signaling pathway and mechanism of allosteric inhibition.

Synthetic Protocols: From Synthon to SHP2 Inhibitor

The following protocols provide a generalized yet detailed approach for the synthesis of 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as potential SHP2 inhibitors, starting from the 2-chloro synthone.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C2-Arylation

This protocol is ideal for introducing aryl or heteroaryl moieties at the 2-position, a common feature in potent SHP2 inhibitors.[10]

Suzuki_Miyaura reactant1 This compound product 2-Aryl-4H-pyrido[1,2-a]pyrimidin-4-one reactant1->product reactant2 Arylboronic Acid (R-B(OH)2) reactant2->product reagents Pd(PPh3)4 Na2CO3 or NaHCO3 DME/H2O reagents->product Heat

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na2CO3, 2.0 eq.) or sodium bicarbonate (NaHCO3, 2.0 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-one derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh3)4 is a commonly used and effective catalyst for Suzuki-Miyaura couplings, particularly with chloro-azaheterocycles.[10]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Na2CO3 or NaHCO3 are effective and mild enough to prevent degradation of the pyrido[1,2-a]pyrimidin-4-one core.

  • Solvent System: The aqueous/organic solvent mixture is necessary to dissolve both the organic starting materials and the inorganic base. Degassing the solvents is critical to prevent oxidation of the palladium(0) catalyst.

Protocol 2: Nucleophilic Aromatic Substitution (SNA_r)

This method allows for the introduction of nitrogen or sulfur nucleophiles at the 2-position.

SNAr_Reaction reactant1 This compound product 2-Substituted-4H-pyrido[1,2-a]pyrimidin-4-one reactant1->product reactant2 Nucleophile (e.g., R-NH2, R-SH) reactant2->product reagents Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, NMP) reagents->product Heat

Caption: General scheme for Nucleophilic Aromatic Substitution.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the desired amine or thiol nucleophile (1.1-2.0 eq.).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

  • Reaction Execution: Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by filtration, or if no precipitate forms, extract the aqueous layer with an appropriate organic solvent.

  • Purification: Wash the collected solid or the combined organic extracts with water and brine, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or NMP are excellent for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.

  • Base: The base is necessary to deprotonate the nucleophile (if it is an amine or thiol) and to neutralize the HCl byproduct, driving the reaction to completion.

Application Protocols: Biological Evaluation of Synthesized Inhibitors

Once the target compounds are synthesized and purified, their biological activity as SHP2 inhibitors must be assessed.

Protocol 3: In Vitro SHP2 Phosphatase Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of SHP2.

Biochemical_Assay cluster_workflow Assay Workflow start Recombinant SHP2 Enzyme incubation Incubation start->incubation substrate DiFMUP (Substrate) substrate->incubation inhibitor Test Compound inhibitor->incubation readout Fluorescence Measurement incubation->readout

References

Application Notes & Protocols: Developing Antibacterial Agents from 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrido[1,2-a]pyrimidine Scaffold

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] The pyrido[1,2-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of various biologically active compounds.[2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and notably, antimicrobial effects.[3] The inherent bioactivity of this scaffold, combined with the synthetic versatility of the 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one starting material, presents a compelling opportunity for the development of a new generation of antibacterial agents.

This compound serves as a versatile synthon, a building block for creating diverse molecular architectures.[4] The chlorine atom at the 2-position is a key reactive handle, enabling nucleophilic substitution reactions to introduce a wide array of functional groups. This chemical tractability allows for the systematic modification of the core structure, a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing antibacterial potency and selectivity.[5][6] This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis of novel derivatives, robust in vitro screening methodologies, and preliminary safety assessments.

Part 1: Synthesis of Novel 2-Substituted-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

The foundational step in this drug discovery workflow is the chemical modification of the starting material to generate a library of novel compounds. The reactivity of the 2-chloro position allows for the introduction of various amines, thiols, and other nucleophiles, leading to a diverse set of derivatives.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the synthesis of 2-amino-substituted-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Materials:

  • This compound[7][8]

  • A variety of primary and secondary amines (e.g., piperazine, morpholine, substituted anilines)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware for reflux reactions

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: Add the desired amine (1.2 eq) and DIPEA (1.5 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at reflux (approximately 82°C) for 4-12 hours. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Acetonitrile is chosen as the solvent due to its relatively high boiling point, which allows for the reaction to be conducted at an elevated temperature to drive it to completion, and its ability to dissolve the reactants.

  • DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation of the amine nucleophile and promoting the forward reaction.

  • Reflux conditions provide the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Part 2: In Vitro Antibacterial Activity Screening

The initial evaluation of the synthesized compounds involves determining their ability to inhibit the growth of clinically relevant bacteria. A tiered screening approach is recommended, starting with a primary screen against a panel of representative Gram-positive and Gram-negative bacteria.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standardized and widely used technique for determining MIC values.[10][11]

Materials:

  • Synthesized pyrido[1,2-a]pyrimidine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

CompoundS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
Lead Compound 1 481632
Lead Compound 2 24816
Ciprofloxacin 0.510.250.5

Part 3: Preliminary Safety and Selectivity Assessment

A crucial aspect of early-stage drug discovery is to assess the potential toxicity of lead compounds to mammalian cells.[12][13][14] This provides an initial indication of the compound's therapeutic window.

Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.

Data Presentation:

CompoundIC₅₀ on HEK293 cells (µM)Selectivity Index (S. aureus)
Lead Compound 1 >100>25
Lead Compound 2 8040

Selectivity Index = IC₅₀ / MIC

Part 4: Investigating the Mechanism of Action

Understanding how a novel antibacterial agent works is critical for its further development. Given the structural similarities of the pyrido[1,2-a]pyrimidine scaffold to quinolone antibiotics, a primary hypothesis is the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[16][17][18][19]

Hypothesized Mechanism of Action

Quinolone antibiotics function by stabilizing the complex between DNA and type II topoisomerases (DNA gyrase and topoisomerase IV), leading to double-strand DNA breaks and ultimately cell death.[16][18] The planar, bicyclic core of the pyrido[1,2-a]pyrimidin-4-one derivatives may allow them to intercalate into the DNA-enzyme complex in a similar fashion.

Protocol 5: DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 DNA substrate

  • Assay buffer containing ATP

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_safety Safety & Selectivity cluster_moa Mechanism of Action start 2-Chloro-4H-pyrido [1,2-a]pyrimidin-4-one synthesis Nucleophilic Substitution (Protocol 1) start->synthesis purification Purification & Characterization synthesis->purification library Compound Library purification->library mic MIC Determination (Protocol 2) library->mic mbc MBC Determination (Protocol 3) mic->mbc cytotoxicity Cytotoxicity Assay (Protocol 4) mbc->cytotoxicity moa DNA Gyrase Assay (Protocol 5) cytotoxicity->moa

Caption: A streamlined workflow for the discovery of antibacterial agents from a core scaffold.

Hypothesized Mechanism of Action Pathway

moa_pathway compound Pyrido[1,2-a]pyrimidine Derivative bacterial_cell Bacterial Cell compound->bacterial_cell Enters Cell ternary_complex Stabilized Ternary Complex (Drug-Enzyme-DNA) compound->ternary_complex Inhibits Ligation dna_gyrase DNA Gyrase/ Topoisomerase IV bacterial_cell->dna_gyrase dna_gyrase->ternary_complex Binds to DNA Complex dna Bacterial DNA dna->dna_gyrase dna_breaks Double-Strand DNA Breaks ternary_complex->dna_breaks Causes cell_death Bacterial Cell Death dna_breaks->cell_death Leads to

Caption: Proposed mechanism of action for novel pyrido[1,2-a]pyrimidine derivatives.

References

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Starting Point for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note APD-001

Introduction: The Urgent Need for Novel Antimalarial Scaffolds

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, presents a formidable challenge to global health. This necessitates a continuous pipeline of novel antimalarial agents with diverse mechanisms of action. The pyrido[1,2-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, signifying its ability to serve as a versatile framework for the development of potent and selective therapeutic agents.[1] This application note provides a comprehensive guide for researchers on the utilization of a key intermediate, 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one , in the discovery of new antimalarial drug candidates.

The 2-chloro substituent serves as a crucial synthetic handle, allowing for the introduction of a wide array of chemical moieties to explore the structure-activity relationship (SAR) and optimize the antimalarial potency and pharmacokinetic properties of the resulting compounds. This document will detail the synthesis of this key intermediate, protocols for evaluating the antimalarial activity and cytotoxicity of its derivatives, and insights into its potential mechanism of action.

Unraveling the Mechanism of Action: Targeting Key Parasitic Processes

While the precise mechanism of action for all pyrido[1,2-a]pyrimidin-4-one derivatives is not fully elucidated, a significant body of evidence points towards the inhibition of the Plasmodium falciparum cysteine protease, falcipain-2, as a key target.[2] Falcipain-2 is a crucial enzyme for the parasite, as it is involved in the degradation of host hemoglobin to provide essential amino acids for parasite growth and development. Inhibition of falcipain-2 disrupts this vital process, ultimately leading to parasite death.

The pyrido[1,2-a]pyrimidin-4-one core is believed to interact with the active site of falcipain-2, and modifications at the 2-position can significantly influence the binding affinity and inhibitory potency. The exploration of various substituents at this position is a critical step in the drug discovery process.

Mechanism_of_Action Proposed Mechanism of Action of Pyrido[1,2-a]pyrimidin-4-one Derivatives cluster_parasite Plasmodium falciparum cluster_drug Drug Action Hemoglobin Hemoglobin Falcipain-2 Falcipain-2 Hemoglobin->Falcipain-2 Degradation Amino_Acids Amino_Acids Falcipain-2->Amino_Acids Produces Parasite_Growth Parasite_Growth Amino_Acids->Parasite_Growth Essential for Pyridopyrimidinone 2-Substituted-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone->Falcipain-2 Inhibition

Figure 1: Proposed mechanism of action targeting falcipain-2.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the this compound intermediate and the subsequent evaluation of its derivatives for antimalarial activity and cytotoxicity.

Protocol 1: Synthesis of this compound

This one-pot synthesis provides a straightforward route to the key intermediate. The use of phosphorus(V) oxychloride (POCl₃) facilitates both the cyclization and chlorination steps.

Materials:

  • 2-Aminopyridine

  • Ethyl cyanoacetate

  • Phosphorus(V) oxychloride (POCl₃)

  • Anhydrous toluene (or other suitable high-boiling inert solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in anhydrous toluene.

  • Addition of POCl₃: Slowly add phosphorus(V) oxychloride (3-4 equivalents) to the stirring mixture at room temperature. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid. A yield of approximately 42.5% can be expected.[3]

Synthesis_Workflow Synthesis Workflow for this compound Start Start Reaction_Setup 1. Mix 2-Aminopyridine & Ethyl Cyanoacetate in Toluene Start->Reaction_Setup Add_POCl3 2. Add POCl3 Reaction_Setup->Add_POCl3 Reflux 3. Reflux for 4-6h Add_POCl3->Reflux Workup 4. Quench with Ice & Neutralize with NaHCO3 Reflux->Workup Extraction 5. Extract with Ethyl Acetate Workup->Extraction Purification 6. Purify by Column Chromatography Extraction->Purification End This compound Purification->End

Figure 2: Synthesis workflow for the key intermediate.

Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a widely used and reliable method for determining the 50% inhibitory concentration (IC₅₀) of compounds against the erythrocytic stages of P. falciparum.[1] It relies on the fluorescent dye SYBR Green I, which intercalates with the DNA of the parasite.

Materials:

  • Culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain) synchronized at the ring stage.

  • Complete RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Human erythrocytes (O+).

  • 96-well black, clear-bottom microplates.

  • Test compounds dissolved in DMSO.

  • Chloroquine or Artemisinin as a positive control.

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I dye.

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

Procedure:

  • Parasite Culture Preparation: Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete medium.

  • Compound Plating: Serially dilute the test compounds in complete medium in a separate 96-well plate. The final DMSO concentration should be below 0.5%.

  • Assay Plate Setup: Add 100 µL of the parasite culture to each well of the 96-well assay plate. Then, add 100 µL of the diluted compounds to the respective wells. Include wells for positive controls (chloroquine/artemisinin) and negative controls (parasites with medium and DMSO).

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37 °C.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no parasites) from all readings. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Falcipain-2 Inhibition Assay

This is a fluorometric assay to determine the inhibitory potential of compounds against the cysteine protease falcipain-2.

Materials:

  • Recombinant falcipain-2 enzyme.

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT).

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • Test compounds dissolved in DMSO.

  • E-64 (a known cysteine protease inhibitor) as a positive control.

  • 96-well black microplates.

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

  • Assay Plate Setup: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the falcipain-2 enzyme. Include wells for a positive control (E-64) and a negative control (enzyme with DMSO).

  • Pre-incubation: Pre-incubate the plate at 37 °C for 10-15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) as the substrate is cleaved.

  • Data Analysis: Determine the initial velocity (rate of fluorescence increase) for each reaction. Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Protocol 4: Cytotoxicity Assay (MTT-based)

This colorimetric assay assesses the general cytotoxicity of the compounds against a mammalian cell line (e.g., Huh-7 human hepatoma cells) to determine their selectivity for the parasite.[1]

Materials:

  • Huh-7 cells (or another suitable mammalian cell line).

  • Complete growth medium (e.g., DMEM with 10% FBS and antibiotics).

  • 96-well clear, flat-bottom microplates.

  • Test compounds dissolved in DMSO.

  • Doxorubicin as a positive control for cytotoxicity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader (absorbance at ~570 nm).

Procedure:

  • Cell Seeding: Seed the Huh-7 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing the test compounds at various concentrations. Include wells for a positive control (doxorubicin) and a negative control (cells with medium and DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. Determine the 50% cytotoxic concentration (CC₅₀) by fitting the data to a dose-response curve.

Data Presentation: Structure-Activity Relationship Insights

Compound IDR-group at 2-positionP. falciparum 3D7 IC₅₀ (µM)[1]Huh-7 CC₅₀ (µM)[1]Selectivity Index (SI = CC₅₀/IC₅₀)
1 -ClData not availableData not available-
2 3-Fluorobenzylcarbamate33>100>3
3 4-(Trifluoromethyl)benzylcarboxamide37>100>2.7

Structure-activity relationship (SAR) studies have indicated that an unsubstituted B-ring of the pyrido[1,2-a]pyrimidine scaffold is favorable for antimalarial activity.[1] The data suggests that while the current derivatives show moderate activity, there is significant scope for optimization at the 2-position to enhance potency and selectivity.

Conclusion and Future Directions

The this compound scaffold is a valuable and versatile starting point for the development of novel antimalarial agents. The synthetic accessibility of this intermediate, coupled with the potential to target the essential parasite enzyme falcipain-2, makes it an attractive scaffold for further investigation. The protocols detailed in this application note provide a robust framework for the synthesis, in vitro screening, and initial mechanistic evaluation of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Future efforts should focus on the systematic exploration of a diverse range of substituents at the 2-position to improve antimalarial potency and selectivity, with the ultimate goal of identifying lead compounds for further preclinical development.

References

Application Note & Protocol: Synthesis of 2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged aza-bridged heterocyclic scaffold that features prominently in medicinal chemistry and materials science.[1][2][3] Its rigid, bicyclic structure and versatile substitution points have made it a cornerstone for the development of a wide array of biologically active agents. Derivatives of this scaffold have demonstrated significant pharmacological activities, including anti-inflammatory, antiplatelet, anticancer, and antipsychotic properties.[1][4][5][6][7][8][9] Notably, this structural motif is present in established drugs such as the antipsychotics risperidone and paliperidone, and the anti-allergic agent ramastine.[1][9]

The 2-amino substituted variant, the focus of this guide, is of particular interest. These compounds have shown marked anti-inflammatory properties by inhibiting carrageenan-induced edema in animal models and have been investigated as inhibitors of enzymes like aldose reductase and SHP2.[1][8][10] Given the therapeutic potential, access to robust and efficient synthetic protocols is paramount for researchers engaged in drug discovery and lead optimization.

This document provides a comprehensive guide to the synthesis of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, detailing field-proven protocols, explaining the chemical rationale behind experimental choices, and offering insights into reaction optimization and troubleshooting.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the pyrido[1,2-a]pyrimidin-4-one ring system is most commonly achieved through the cyclocondensation of a 2-aminopyridine with a suitable 1,3-dielectrophile.[11] This fundamental transformation can be executed through several strategic variations, each offering distinct advantages in terms of substrate scope, efficiency, and operational simplicity.

The primary pathways include:

  • Two-Component Cyclocondensation: The direct reaction of 2-aminopyridines with β-ketoesters or malonic acid derivatives. This is the classical and most direct approach.[2][4][12]

  • Three-Component Reactions: A convergent approach where 2-aminopyridine, an aldehyde, and a third component (such as a ketone or an activated methylene compound) are combined in a one-pot process to rapidly build molecular complexity.[13][14]

  • Transition Metal-Catalyzed Domino Reactions: Advanced methods, often employing copper catalysts, that orchestrate a sequence of reactions (e.g., C-N coupling followed by intramolecular amidation) in a single operation.[6][7][15][16]

  • Microwave-Assisted Synthesis: The application of microwave irradiation to dramatically accelerate reaction times and, in many cases, improve yields compared to conventional heating.[17][18][19]

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Reaction Strategies 2-Aminopyridine 2-Aminopyridine Cyclocondensation Two-Component Cyclocondensation 2-Aminopyridine->Cyclocondensation MCR One-Pot Three-Component Reaction 2-Aminopyridine->MCR Domino Transition-Metal Domino Reaction 2-Aminopyridine->Domino Dielectrophile 1,3-Dielectrophile (e.g., β-Ketoester) Dielectrophile->Cyclocondensation MCR_Components Aldehyde + Ketone MCR_Components->MCR Microwave Microwave-Assisted Synthesis Cyclocondensation->Microwave accelerated by Product 2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives Cyclocondensation->Product MCR->Product Domino->Product Microwave->Product

Caption: Overview of major synthetic routes to the target scaffold.

Protocol 1: Classical Two-Component Cyclocondensation

This method represents the most fundamental approach, relying on the reaction between 2-aminopyridine and a β-dicarbonyl compound, typically a β-ketoester.

Principle & Causality: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the ketone carbonyl of the β-ketoester, forming a hemiaminal which dehydrates to an enamine intermediate. The endocyclic pyridine nitrogen then acts as a nucleophile, attacking the ester carbonyl in an intramolecular fashion. This cyclization, followed by the elimination of an alcohol (e.g., ethanol), yields the final fused pyrimidinone ring. The use of an acid catalyst (e.g., polyphosphoric acid, heteropolyacids) or a high-boiling, biodegradable solvent like ethylene glycol promotes both the initial dehydration and the final cyclization steps.[2][3][12]

Cyclocondensation_Mechanism start 2-Aminopyridine + β-Ketoester step1 Nucleophilic Attack (Amine on Ketone) start->step1 [H+] cat. step2 Dehydration (Enamine Formation) step1->step2 step3 Intramolecular Cyclization (Amidation) step2->step3 step4 Elimination (e.g., EtOH) step3->step4 end Pyrido[1,2-a]pyrimidin-4-one step4->end

Caption: Simplified workflow for the cyclocondensation reaction.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 eq) and the desired β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

  • Solvent/Catalyst Addition: Add the chosen solvent or catalyst.

    • Option A (Solvent-Mediated): Use ethylene glycol as the solvent (approx. 5-10 mL per gram of 2-aminopyridine).[3]

    • Option B (Catalyst-Mediated): Use a catalytic amount of a solid acid like an aluminum-exchanged tungstophosphoric acid (AlxH3-xPW12O40) in a suitable high-boiling solvent (e.g., toluene, xylene).[2]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 120-160 °C, depending on the solvent) and maintain for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using ethylene glycol, pour the mixture into ice-water. The product will often precipitate.

    • If using a solid catalyst, filter off the catalyst first.

    • Collect the crude solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol or diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) or by column chromatography on silica gel if necessary.

Expected Characterization Data: The synthesized compounds can be characterized by standard spectroscopic methods. For example, the structure of 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one was confirmed by IR, ¹H NMR, ¹³C NMR, mass spectrometry, and single-crystal X-ray diffraction.[1] Aromatic protons typically appear in the δ 7.00-9.00 ppm range in the ¹H NMR spectrum, with the C4-carbonyl stretch appearing around 1645-1740 cm⁻¹ in the IR spectrum.[1]

Starting Material (β-Ketoester)Catalyst/SolventConditionsYieldReference
Ethyl acetoacetateEthylene GlycolReflux, 2h82-92%[3]
Ethyl benzoylacetateEthylene GlycolReflux, 2h82-92%[3]
Various β-oxo estersAl₀.₅H₂PW₁₂O₄₀120 °C, 2h>90%[2]
Ethyl α-methylacetoacetatePolyphosphoric acid ethyl esterN/AGood[12]

Protocol 2: Microwave-Assisted Synthesis for Accelerated Discovery

Microwave-assisted organic synthesis (MAOS) is a proven technology for accelerating chemical reactions. By utilizing microwave energy, polar molecules are heated directly and efficiently, leading to a dramatic reduction in reaction times from hours to minutes.[18][19][20]

Principle & Causality: The underlying chemistry is identical to the conventional method. However, the efficiency of energy transfer in microwave synthesis leads to rapid, uniform heating of the reaction mixture, which overcomes the activation energy barrier much more quickly than conventional oil-bath heating. This often results in cleaner reactions with fewer side products and improved yields.[19] This protocol is particularly advantageous for the rapid synthesis of compound libraries for screening purposes.[17][21]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a dedicated microwave reaction vessel (e.g., 10 mL), combine 2-aminopyridine (1.0 eq), the β-ketoester (1.1 eq), and a minimal amount of a high-boiling polar solvent (e.g., DMF, NMP, or ethylene glycol). A catalyst may be added if required by the specific transformation.

  • Reaction Execution: Seal the vessel and place it in the cavity of a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes). The instrument's software will control the power output to maintain the target temperature.

  • Work-up and Purification: After the vessel has cooled to a safe temperature, perform the same work-up and purification steps as described in Protocol 1.

Comparative Data: Conventional vs. Microwave Synthesis

ReactionConventional Method (Time / Yield)Microwave Method (Time / Yield)Reference
Thiazolopyrimidine Synthesis24 hours / 42-55%8 minutes / 69-88%[18]

Note: While this example is for a related pyrimidine synthesis, the principle of time reduction and yield improvement is broadly applicable to the synthesis of pyrido[1,2-a]pyrimidin-4-ones.

Protocol 3: One-Pot, Three-Component Synthesis

This elegant strategy allows for the construction of highly substituted derivatives in a single, efficient step, embodying the principles of green and atom-economical chemistry.

Principle & Causality: A one-pot, three-component reaction involving 2-aminopyridines, various aldehydes, and ketones can be catalyzed by a strong acid like trifluoromethanesulfonic acid.[13] The reaction likely proceeds through a cascade mechanism: first, the aldehyde and ketone may undergo an acid-catalyzed aldol condensation to form an α,β-unsaturated ketone. Subsequently, the 2-aminopyridine undergoes a conjugate (Michael) addition to this intermediate, followed by intramolecular cyclization and oxidation/dehydration to afford the final aromatic product. This convergent approach is highly valuable for rapidly generating a diverse library of compounds from simple, readily available starting materials.

Three_Component_Reaction Aldehyde Aldehyde Intermediate α,β-Unsaturated Ketone (in situ) Aldehyde->Intermediate Product Highly Substituted Pyrido[1,2-a]pyrimidin-4-one Ketone Ketone Ketone->Intermediate 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Product Intermediate->Product

Caption: Convergent one-pot synthesis of diverse derivatives.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a suitable flask, dissolve the 2-aminopyridine (1.0 eq), the aldehyde (1.0 eq), and the ketone (1.2 eq) in a solvent such as dichloromethane (DCM) or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, e.g., 10 mol%) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or gentle heat (e.g., 40 °C) for the required time (typically 1-6 hours), monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to isolate the pure product.

Troubleshooting and Optimization

Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to successful synthesis.

Problem Potential Causes Recommended Solutions
Low Reaction Yield 1. Impure or wet starting materials/solvents. 2. Incorrect stoichiometry. 3. Suboptimal reaction temperature or time. 4. Inefficient catalyst or catalyst deactivation.1. Ensure purity of reagents and use anhydrous solvents. 2. Carefully verify molar equivalents of all reactants. 3. Perform an optimization screen: vary temperature in 10 °C increments and take time-course samples for TLC/LC-MS analysis.[22][23] 4. Test different catalysts or increase catalyst loading. For solid catalysts, ensure they are properly activated.
Side Product Formation 1. Competing reaction pathways (e.g., self-condensation of the ketoester). 2. Formation of regioisomers if using an unsymmetrical 2-aminopyridine. 3. Decomposition under harsh conditions (high temperature, strong acid).1. Lower the reaction temperature or slowly add one reagent to the mixture. 2. The regiochemistry is generally controlled by the electronics of the 2-aminopyridine, but characterization of the product mixture is essential.[11] 3. Reduce reaction time, lower the temperature, or use a milder catalyst.
Difficult Purification 1. Product has similar polarity to starting materials. 2. Product is an insoluble tar or oil.1. If TLC shows co-elution, try a different solvent system for chromatography (e.g., switch from ethyl acetate/hexane to DCM/methanol). Consider recrystallization from various solvents. 2. Attempt to triturate the crude material with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization or solidify the product.

Conclusion

The 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a valuable platform for the development of novel therapeutics. The synthetic protocols outlined in this guide—from classical cyclocondensations to modern microwave-assisted and multi-component reactions—provide researchers with a versatile toolkit for accessing a wide range of derivatives. By understanding the mechanistic principles behind these transformations and employing a systematic approach to optimization and troubleshooting, scientists can efficiently synthesize and explore the chemical space around this important heterocyclic core, paving the way for future drug discovery breakthroughs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This key heterocyclic scaffold is a valuable precursor in the development of various pharmaceutical agents.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common synthetic challenges and optimize your reaction yields.

Core Synthetic Strategy: A Two-Step Approach

The most common and reliable synthesis of this compound is a two-step process. Understanding the nuances of each step is critical for achieving high yields.

  • Step 1: Condensation-Cyclization. This step involves the reaction of a 2-aminopyridine with a malonic acid derivative, typically diethyl malonate, to form the intermediate, 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.[1][3] This reaction is a variation of the Tschitschibabin pyridine synthesis.[4]

  • Step 2: Chlorination. The hydroxyl group of the intermediate is then substituted with a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), often as part of a Vilsmeier-Haack reagent system.[5][6][7]

Synthetic_Workflow cluster_0 Step 1: Condensation-Cyclization cluster_1 Step 2: Chlorination A 2-Aminopyridine C 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one A->C Heat (Neat or Solvent) B Diethyl Malonate B->C Heat (Neat or Solvent) E This compound C->E Reflux D POCl₃ / DMF (Vilsmeier Reagent) D->E

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Part 1: The Condensation Step (2-Hydroxy Intermediate Synthesis)
Q1: My yield for the 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one intermediate is very low. What's going wrong?

This is a common bottleneck. Low yields in this step can usually be attributed to reaction conditions, reagent purity, or inefficient cyclization.

Possible Causes & Solutions

Problem IDProbable CauseRecommended Solution & Scientific Rationale
1A Insufficient Reaction Temperature The condensation of 2-aminopyridine with diethyl malonate often requires elevated temperatures to drive the reaction to completion. Solution: Consider performing the reaction "neat" (without solvent) by heating a mixture of 2-aminopyridine and an excess of diethyl malonate (e.g., 5 equivalents) at 150-180 °C.[1][3] The excess malonate acts as both a reactant and a solvent, maximizing reactant concentration.
1B Sub-optimal Malonic Acid Derivative Diethyl malonate has a pKa of ~16 in DMSO, making its methylene protons moderately acidic. For less reactive 2-aminopyridines, a more acidic C-H acid may be required. Solution: Substitute diethyl malonate with Meldrum's acid (pKa ≈ 7.3 in DMSO).[8] Its higher acidity facilitates easier deprotonation and subsequent reaction, often allowing for milder reaction conditions.
1C Impure 2-Aminopyridine 2-Aminopyridine is susceptible to oxidation and can contain impurities that inhibit the reaction. Solution: Ensure the 2-aminopyridine is of high purity. If necessary, purify it by recrystallization or sublimation before use. The nucleophilicity of the exocyclic amino group is crucial for the initial attack on the malonate's carbonyl group.
1D Deactivating Substituents Electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of the amino groups, hindering the initial condensation. Evidence: Syntheses using 2-amino-6-chloropyridine and 2-amino-4-bromopyridine have reported yields as low as 33-39%, compared to 78% for unsubstituted 2-aminopyridine under similar "neat" conditions.[1][3] Solution: For these substrates, you may need to employ more forcing conditions (higher temperatures, longer reaction times) or switch to a more reactive malonate derivative like Meldrum's acid.[8]
Part 2: The Chlorination Step (Final Product Synthesis)
Q2: I'm struggling to convert the 2-hydroxy intermediate into the final 2-chloro product. The starting material is always present.

Incomplete conversion is often due to the quality of the chlorinating agent or inadequate reaction conditions.

Possible Causes & Solutions

Problem IDProbable CauseRecommended Solution & Scientific Rationale
2A Deactivated or Old POCl₃ Phosphorus oxychloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming phosphoric acid and HCl, which are ineffective for this transformation. Solution: Use a fresh bottle of POCl₃ or distill it immediately before use. The reaction's success depends on the formation of a reactive chlorophosphonium intermediate with the hydroxyl group of your substrate.
2B Inefficient Reagent System Using POCl₃ alone may require harsh conditions. The Vilsmeier-Haack reagent, formed in situ from POCl₃ and a formamide like N,N-dimethylformamide (DMF), is a more potent and effective agent for this type of transformation.[9][10] Solution: Prepare the Vilsmeier reagent by slowly adding POCl₃ to chilled DMF. Then, add your 2-hydroxy intermediate to this pre-formed reagent. This complex is a powerful electrophile that readily activates the pyrimidinone oxygen for substitution.[11]
2C Formation of Side Products The chlorine atom at the 2-position is chemically active and can participate in further substitution reactions if conditions are not controlled, leading to a complex product mixture and lower yield of the desired compound.[12] Solution: Maintain strict temperature control during the reaction and workup. Use the minimum effective amount of chlorinating agent and monitor the reaction by TLC to avoid prolonged reaction times that could encourage side reactions.
2D Difficult Work-up The work-up procedure is critical. Quenching the reaction mixture with ice is highly exothermic and can lead to degradation. Neutralization must be done carefully. Solution: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. Neutralize the acidic solution carefully with a base like sodium bicarbonate or aqueous ammonia while keeping the temperature low. The product often precipitates and can be collected by filtration.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate)

This protocol is adapted from a solvent-free ("neat") procedure which has been shown to be effective and robust.[1][3]

  • Reagents & Setup:

    • 2-Aminopyridine (1.0 eq)

    • Diethyl malonate (5.0 eq)

    • Round-bottom flask equipped with a reflux condenser and a heating mantle.

  • Procedure:

    • Combine 2-aminopyridine (e.g., 18.5 mmol, 1.74 g) and diethyl malonate (e.g., 92.5 mmol, 14.0 mL) in the round-bottom flask.

    • Heat the mixture to reflux (approx. 150-160 °C) with stirring for 3-4 hours. Monitor the reaction progress using TLC.

    • Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

    • Add ethanol to the flask and stir to create a slurry.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove excess diethyl malonate.

    • Dry the beige solid product under vacuum. (Expected yield: ~78% for unsubstituted 2-aminopyridine).[1]

Protocol 2: Synthesis of this compound

This protocol utilizes a Vilsmeier-Haack approach for efficient chlorination.[5][7]

  • Reagents & Setup:

    • 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic to 1.0 eq) or another suitable solvent like 1,2-dichloroethane.

    • Three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

    • To a stirred solution of DMF in a suitable solvent (if used), cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ dropwise via the dropping funnel.

    • After the addition is complete, add the 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one portion-wise to the Vilsmeier reagent.

    • Heat the reaction mixture to reflux (e.g., 80-100 °C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • Neutralize the mixture to a pH of 7-8 using a saturated solution of sodium bicarbonate or dilute ammonium hydroxide. Maintain cooling during neutralization.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum. The product can be further purified by recrystallization from a solvent system like DMF/water.[6] (Expected yield: 40-80%).[5][6]

Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis in one pot? A: Yes, one-pot procedures have been developed. For example, reacting 2-aminopyridine with ethyl cyanoacetate in the presence of POCl₃ can directly yield this compound with a reported yield of 42.5%.[5] This method combines the condensation, cyclization, and chlorination steps, but yields may be lower than the two-step approach and purification can be more challenging.

Q2: What is the mechanism of the Vilsmeier-Haack chlorination? A: The Vilsmeier reagent, an electrophilic iminium salt [(CH₃)₂N=CHCl]Cl, is formed from DMF and POCl₃. The oxygen atom of the 2-hydroxy group attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by elimination and subsequent attack by a chloride ion to replace the activated oxygen group, yielding the 2-chloro product.

Troubleshooting_Flowchart start Low Yield of 2-Chloro Product q1 Which step has low yield? start->q1 step1 Step 1: Condensation q1->step1 Step 1 step2 Step 2: Chlorination q1->step2 Step 2 cause1a Incomplete Reaction? (Check Temp/Time) step1->cause1a cause1b Impure Reagents? step1->cause1b cause2a Ineffective Chlorination? (Old POCl₃?) step2->cause2a cause2b Side Reactions? step2->cause2b sol1a Increase Temp (Neat Cond.) or Use Meldrum's Acid cause1a->sol1a sol1b Purify 2-Aminopyridine cause1b->sol1b sol2a Use Fresh/Distilled POCl₃ with DMF (Vilsmeier) cause2a->sol2a sol2b Monitor by TLC Control Temp & Time cause2b->sol2b

References

common side reactions in the synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during this synthetic procedure, providing in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Question 1: My overall yield is low after the two-step synthesis. What are the likely causes and how can I improve it?

Answer:

Low overall yield in this synthesis can stem from issues in either the initial condensation step to form the hydroxy intermediate or the subsequent chlorination step.

Probable Cause 1: Incomplete Condensation of 2-Aminopyridine and Diethyl Malonate.

The thermal condensation of 2-aminopyridine with diethyl malonate to form 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a crucial first step.[1] Incomplete reaction is a common reason for low yield. This reaction is a variation of the Conrad-Limpach methodology and requires elevated temperatures to drive the cyclization.[1]

Proposed Solution:

  • Reaction Temperature and Time: Ensure the reaction is conducted at a sufficiently high temperature, typically in the range of 180-250°C.[1][2] Monitor the reaction by TLC until the 2-aminopyridine starting material is consumed. A longer reaction time of up to 18 hours may be necessary for some substrates.[2]

  • Solvent-Free Conditions: This reaction is often performed "neat," where diethyl malonate acts as both a reactant and a solvent.[2] This approach can be very effective and simplifies workup.

  • Alternative Reagents: For less reactive substituted 2-aminopyridines, more reactive malonate derivatives like bis(2,4,6-trichlorophenyl)malonate can be used under milder conditions.[1]

Probable Cause 2: Inefficient Chlorination or Degradation during Chlorination.

The chlorination of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one using phosphorus oxychloride (POCl₃) can also be a source of yield loss. Using a large excess of POCl₃ can complicate the workup and may lead to degradation of the product, while insufficient POCl₃ will result in incomplete conversion.[3]

Proposed Solution:

  • Stoichiometry of POCl₃: Instead of a large excess, consider using a near-equimolar amount of POCl₃. Solvent-free chlorination with equimolar POCl₃ in a sealed reactor at high temperatures (e.g., 160°C) has been shown to be highly efficient and simplifies purification.[3]

  • Use of a Base: The addition of a base like pyridine can be beneficial in the chlorination reaction.[3]

  • Workup Procedure: Quenching the reaction mixture by adding it to crushed ice is a standard procedure. Ensure the pH is carefully adjusted to be neutral or slightly basic before extraction to prevent hydrolysis of the product back to the starting material.

Question 2: I see an impurity in my final product with a mass corresponding to the starting material of the chlorination step. What is happening and how can I fix it?

Answer:

This is a very common issue and is almost certainly due to the hydrolysis of your desired product, this compound, back to 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Probable Cause: Hydrolysis of the 2-Chloro Group.

The 2-chloro group on the pyrido[1,2-a]pyrimidin-4-one core is susceptible to nucleophilic substitution, particularly by water, which will regenerate the hydroxy group. This can occur during the aqueous workup of the chlorination reaction or even during storage if the product is exposed to moisture.

Proposed Solution:

  • Careful Workup: During the workup of the chlorination reaction, minimize the exposure of the product to acidic aqueous conditions. After quenching the reaction mixture in ice, promptly neutralize it with a base such as sodium carbonate or sodium bicarbonate before extraction.

  • Anhydrous Conditions: Ensure all solvents and glassware used for purification and storage are thoroughly dried. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

  • Purification Strategy: If hydrolysis has already occurred, the resulting hydroxy compound can often be separated from the chloro product by column chromatography. However, preventing its formation is the more efficient approach.

Question 3: My mass spectrum shows a peak that is 34 Da higher than my product mass, suggesting the presence of a dichloro- species. How is this forming and how can I avoid it?

Answer:

The observation of a dichloro- species suggests over-chlorination of the pyrido[1,2-a]pyrimidin-4-one ring system.

Probable Cause: Formation of 2,4-dichloro-pyrido[1,2-a]pyrimidine.

While the primary reaction is the conversion of the 2-hydroxy group to a chloro group, harsh reaction conditions or a large excess of the chlorinating agent can lead to the conversion of the 4-keto group into a second chloro group, yielding 2,4-dichloro-pyrido[1,2-a]pyrimidine.[4][5][6]

Proposed Solution:

  • Control of Reagents: The most effective way to prevent over-chlorination is to limit the amount of the chlorinating agent. Using a solvent-free method with equimolar POCl₃ is highly recommended.[3]

  • Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times during the chlorination step, as these conditions can favor the formation of the dichloro byproduct.

  • Alternative Chlorinating Agents: While POCl₃ is standard, exploring milder chlorinating agents could be an option, though this may require significant methods development. For many applications, controlling the stoichiometry of POCl₃ is the most practical solution.

Troubleshooting Summary Table

Symptom Probable Cause Proposed Solution(s)
Low overall yieldIncomplete condensation or inefficient chlorinationOptimize temperature and time for condensation; use equimolar POCl₃ for chlorination.
Impurity with mass of hydroxy-intermediateHydrolysis of the 2-chloro groupCareful, non-acidic aqueous workup; use of anhydrous solvents and storage conditions.
Impurity with mass of a dichloro-speciesOver-chlorination of the 4-keto groupUse equimolar POCl₃; avoid excessive heat and prolonged reaction times.
Complex NMR with unexpected signalsIncomplete cyclization during condensationEnsure complete reaction by monitoring with TLC; consider higher reaction temperatures.

Experimental Workflow & Side Reaction Pathways

The following diagram illustrates the main synthetic pathway and the points at which common side reactions can occur.

Synthesis_Troubleshooting cluster_condensation Step 1: Condensation cluster_chlorination Step 2: Chlorination cluster_side_reactions Common Side Reactions 2-Aminopyridine 2-Aminopyridine Hydroxy_Intermediate 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one 2-Aminopyridine->Hydroxy_Intermediate Δ (High Temp) Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Hydroxy_Intermediate Desired_Product This compound Hydroxy_Intermediate->Desired_Product POCl₃ Overchlorination_Product Over-chlorination (2,4-Dichloro-pyrido[1,2-a]pyrimidine) Hydroxy_Intermediate->Overchlorination_Product Excess POCl₃ / Harsh Conditions POCl3 POCl3 POCl3->Desired_Product Hydrolysis_Product Hydrolysis (Back-reaction to Hydroxy Intermediate) Desired_Product->Hydrolysis_Product H₂O (Workup/Storage)

Caption: Synthetic pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the initial condensation reaction?

The reaction between 2-aminopyridine and diethyl malonate is a thermal cyclocondensation.[7] Initially, the amino group of 2-aminopyridine attacks one of the ester carbonyls of diethyl malonate, leading to the formation of an amide intermediate. Subsequent intramolecular cyclization via attack of the pyridine nitrogen onto the second ester carbonyl, followed by elimination of ethanol, yields the fused ring system.

Q2: Are there any safety concerns with the chlorination step?

Yes, phosphorus oxychloride (POCl₃) is a corrosive and water-reactive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of POCl₃ is highly exothermic and should be done slowly and carefully by adding the reaction mixture to a large excess of ice. Large-scale reactions require particular attention to safety during quenching.[3]

Q3: How can I monitor the progress of these reactions?

Thin-layer chromatography (TLC) is an effective way to monitor both the condensation and chlorination steps. For the condensation, you can monitor the disappearance of the 2-aminopyridine spot. For the chlorination, you can monitor the conversion of the more polar hydroxy-intermediate to the less polar chloro-product. A typical mobile phase for TLC might be a mixture of ethyl acetate and hexanes.

Q4: What are the typical spectroscopic features of the final product?

For this compound, you would expect to see characteristic signals in the aromatic region of the ¹H NMR spectrum corresponding to the protons on the pyridine ring. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Synthesis Issue Encountered check_yield Is the overall yield low? start->check_yield check_purity Is the final product impure? check_yield->check_purity No analyze_condensation Analyze Condensation Step: - Check reaction time/temp - Ensure complete consumption of starting material check_yield->analyze_condensation Yes identify_impurity Identify Impurity via MS and NMR check_purity->identify_impurity Yes end Optimized Synthesis check_purity->end No analyze_chlorination Analyze Chlorination Step: - Verify POCl₃ stoichiometry - Check workup procedure analyze_condensation->analyze_chlorination analyze_chlorination->end is_hydrolysis Is it the hydroxy-intermediate? identify_impurity->is_hydrolysis is_overchlorination Is it a dichloro-species? is_hydrolysis->is_overchlorination No improve_workup Refine Workup: - Neutralize promptly - Use anhydrous conditions is_hydrolysis->improve_workup Yes adjust_chlorination Adjust Chlorination: - Use equimolar POCl₃ - Reduce temperature/time is_overchlorination->adjust_chlorination Yes improve_workup->end adjust_chlorination->end

Caption: A step-by-step workflow for troubleshooting the synthesis.

References

Technical Support Center: Purification of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 5418-94-0) via recrystallization.[1][2] The unique electronic and structural properties of nitrogen-containing heterocycles like pyridopyrimidinones can present specific challenges during crystallization.[3] This document moves beyond a simple protocol to explain the causality behind experimental choices, empowering you to troubleshoot and optimize the purification process effectively.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the experiment in a question-and-answer format.

Q1: My compound has "oiled out," forming liquid droplets instead of solid crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase. This is detrimental to purification as impurities are often incorporated into the oily droplets.

  • Causality: The boiling point of your chosen solvent may be higher than the melting point of your compound, or the solution is too supersaturated upon initial cooling.

  • Immediate Corrective Actions:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation level.[4]

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it within a larger beaker of hot water to slow the rate of cooling.

    • If using a mixed-solvent system, add more of the "good" solvent in which the compound is more soluble.[4]

Q2: The solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do?

A2: This is a classic case of a stable supersaturated solution or, more commonly, the use of excessive solvent. The goal is to induce nucleation, the initial formation of crystals.

  • Causality: Either too much solvent was used, meaning the solution is not saturated even at low temperatures, or the energy barrier for nucleation has not been overcome.

  • Troubleshooting Workflow:

    • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal formation to begin.[4]

    • Provide a Seed Crystal: If you have a small amount of pure, solid this compound, add a single tiny crystal to the solution. This acts as a template for further crystal growth.

    • Reduce Solvent Volume: If the above methods fail, it is highly likely that too much solvent was used.[4] Gently heat the solution and boil off a portion of the solvent in a fume hood. Allow the reduced-volume solution to cool again. Test for saturation periodically by taking a drop on a glass rod and seeing if it becomes cloudy or forms solid upon cooling.

    • Consider an Antisolvent: If you are using a solvent in which the compound is quite soluble, you can try adding a miscible "antisolvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the first solvent to clarify and allow it to cool slowly.

Q3: My product crystallized almost instantly into a very fine powder as soon as I removed it from the heat. Is this acceptable?

A3: While you have successfully recovered solid material, this rapid precipitation (or "crashing out") is not ideal for purification.

  • Causality: Rapid cooling leads to high levels of supersaturation, causing spontaneous and disordered nucleation. This process is known to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[4]

  • Corrective Action:

    • Re-heat the flask to redissolve the precipitate.

    • Add a small excess of hot solvent (e.g., 5-10% more) to ensure the compound does not immediately crash out upon cooling.[4]

    • Ensure a slow cooling process. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. An ideal crystallization should see the first crystals appear after 5-15 minutes of cooling.[4]

Q4: My final yield is significantly lower than expected. Where did my compound go?

A4: A low yield is a common issue with several potential causes.

  • Causality & Investigation:

    • Excessive Solvent: This is the most frequent reason. A significant amount of your product may still be dissolved in the mother liquor (the filtrate after filtration).[4] To check this, take a small sample of the mother liquor and evaporate it. A large amount of solid residue indicates substantial product loss. You can recover this by concentrating the mother liquor and cooling for a second crop of crystals, though this crop may be less pure.

    • Premature Crystallization: If the solution cooled during a hot filtration step (to remove insoluble impurities), you may have lost product on the filter paper.

    • Washing with Warm Solvent: Washing the collected crystals on the filter funnel should always be done with a minimal amount of ice-cold solvent to prevent the product from redissolving.[5]

    • Incomplete Cooling: Ensure you have allowed sufficient time in an ice bath to maximize precipitation before filtering.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, based on the structure and literature for related pyridopyrimidine derivatives, several systems are excellent starting points. Solvent screening on a small scale is always recommended.

Solvent SystemTypeRationale & CommentsPotential Issues
Ethanol Polar ProticOften effective for moderately polar heterocyclic compounds. A related chloro-pyridopyrimidine was recrystallized from ethanol.[7]May be too good of a solvent, leading to lower yields.
Acetone Polar AproticLower boiling point than water, can be effective for compounds that might "oil out" in higher boiling solvents. A related compound was crystallized from acetone.[8]Volatility requires care to prevent solvent loss during heating.
DMF / Water Mixed, Polar Aprotic / ProticA powerful solvent system where DMF acts as the "good" solvent and water as the "antisolvent." A 1:1 mixture was used for a related pyridopyrimidinone.[8]High boiling point of DMF can make final product drying difficult.
n-Hexane / Ethyl Acetate Mixed, Nonpolar / Polar AproticA common system for compounds of intermediate polarity.[3] Dissolve in hot ethyl acetate and add n-hexane as the antisolvent.May not be polar enough to dissolve the starting material effectively.

Q2: What are the key safety considerations for handling this compound?

A2: While specific toxicity data for this compound is limited, the parent scaffold, 4H-Pyrido[1,2-a]pyrimidin-4-one, is classified as harmful if swallowed, in contact with skin, or inhaled.[9] Therefore, stringent safety measures are required:

  • Always handle the solid and its solutions inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.

  • Avoid inhalation of the powder or solvent vapors.

Q3: Are there any specific challenges when recrystallizing pyridopyrimidine compounds?

A3: Yes. Annulated (fused-ring) pyridines can sometimes be more challenging to crystallize than their non-heteroaromatic counterparts due to strong π-π stacking interactions that can favor amorphous precipitation over ordered crystal growth.[3] Furthermore, the basic nitrogen atoms in the ring system offer an alternative purification strategy: if the free base proves difficult to crystallize, you can consider forming a salt (e.g., a hydrochloride salt) by treating a solution with HCl. Salts often have very different solubility profiles and may form well-defined crystals more readily.[3]

Experimental Protocol: Recrystallization of this compound

This is a general procedure. The choice of solvent and volumes should be optimized based on small-scale trials.

  • Solvent Selection: Based on your screening, select a suitable solvent (e.g., Ethanol).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent necessary to create a saturated solution.[5]

  • (Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, add a small excess of hot solvent (to prevent premature crystallization) and quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals on the filter with a very small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G cluster_start Initial Observation After Cooling cluster_problems Problem Identification cluster_solutions Corrective Actions start Solution After Cooling oiled_out Liquid Droplets (Oiled Out) start->oiled_out Droplets form? no_crystals Clear Solution (No Crystals) start->no_crystals Clear solution? fine_powder Rapid Precipitation (Fine Powder) start->fine_powder Instant powder? good_crystals Well-formed Crystals start->good_crystals Slow crystal growth? reheat_add_solvent 1. Re-heat to dissolve 2. Add more hot solvent 3. Cool slowly oiled_out->reheat_add_solvent induce_nucleation 1. Scratch flask 2. Add seed crystal no_crystals->induce_nucleation Try first fine_powder->reheat_add_solvent proceed Proceed to Filtration good_crystals->proceed reduce_volume Too much solvent likely. Boil off a portion of solvent and re-cool. induce_nucleation->reduce_volume If no success

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Chromatographic Purification of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The methodologies and troubleshooting advice presented herein are grounded in established chromatographic principles and tailored to the specific chemical nature of the target molecules.

I. Understanding the Molecule: Key Considerations for Purification

The this compound core structure presents a unique set of properties that influence chromatographic behavior. Understanding these is the first step toward developing a robust purification strategy.

  • Polarity and Solubility: The fused ring system, containing nitrogen and oxygen heteroatoms, imparts a degree of polarity. However, the presence of the chloro-substituent and potential for various other nonpolar functional groups on derivatives can significantly modulate the overall polarity. Solubility should be empirically determined in common chromatographic solvents.

  • Chemical Stability: The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution, particularly under basic conditions or in the presence of nucleophilic solvents at elevated temperatures. This is a critical consideration for mobile phase selection and sample handling. Hydrolysis of the chloro group to the corresponding 2-hydroxy derivative is a potential degradation pathway.[1]

  • UV Chromophore: The conjugated aromatic system provides a strong UV chromophore, making UV detection a suitable and straightforward method for monitoring the purification process.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the chromatographic purification of this compound derivatives, presented in a question-and-answer format.

Q1: My primary issue is significant peak tailing for my target compound on a C18 column. What are the likely causes and how can I resolve this?

A1: Peak tailing for nitrogen-containing heterocycles like your pyridopyrimidinone derivative is a classic problem, often stemming from secondary interactions with the stationary phase. Here’s a systematic approach to troubleshooting:

  • Interaction with Residual Silanols: Standard silica-based C18 columns have acidic silanol groups (Si-OH) on the surface that can interact strongly with the basic nitrogen atoms in your molecule. This leads to a mixed-mode retention mechanism and results in tailing peaks.

    • Solution 1: Mobile Phase Modification. The most immediate solution is to suppress the ionization of the silanol groups. Adding a small amount of an acidic modifier to your mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), will protonate the silanols and reduce these unwanted interactions. Start with 0.1% formic acid, as it is generally more compatible with mass spectrometry if you are using a mass detector.

    • Solution 2: Use a Base-Deactivated Column. Modern HPLC columns are often "base-deactivated" or "end-capped," where the residual silanols are chemically derivatized to be less active. If you are not already using one, switching to a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

    • Solution 3: Competing Base. In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, this can suppress ionization in mass spectrometry and is a less common approach with modern columns.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution: To check for this, dilute your sample 10-fold and inject it again. If the peak shape improves, you are likely overloading the column. Determine the maximum loading capacity of your column for your specific compound.

  • Mismatched Sample Solvent: If your sample is dissolved in a solvent that is much stronger (more organic content in reversed-phase) than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your compound.

Q2: I am having difficulty separating my target this compound derivative from a closely eluting impurity. How can I improve the resolution?

A2: Improving resolution between two closely eluting peaks requires a systematic optimization of the chromatographic conditions. Here are the key parameters to adjust:

  • Optimize Mobile Phase Strength (%B):

    • Isocratic Elution: If you are using an isocratic method, a small decrease in the percentage of the organic solvent (e.g., from 50% acetonitrile to 48%) will increase the retention time of both peaks and may improve resolution.

    • Gradient Elution: If you are using a gradient, flattening the gradient slope over the region where your compounds elute will provide better separation. For example, if your peaks elute at around 5 minutes in a 5-95% acetonitrile gradient over 10 minutes, try changing the gradient to 5-95% over 20 minutes, or introduce a shallow gradient segment (e.g., 40-50% over 10 minutes) in that region.

  • Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity.

    • Solution: If you are using acetonitrile, try substituting it with methanol. The different solvent properties (methanol is a protic solvent, while acetonitrile is aprotic) can alter the interactions with the stationary phase and provide the selectivity needed for your separation.

  • Adjust the Mobile Phase pH: The retention of your compound and its impurities can be sensitive to pH, especially if they have ionizable functional groups.

    • Solution: As your molecule contains basic nitrogens, operating at a low pH (e.g., pH 2.5-3.5 with a formic acid or phosphate buffer) will ensure they are protonated and behave consistently. Small adjustments in pH can sometimes provide the necessary selectivity to separate closely eluting species.

  • Change the Stationary Phase: If optimizing the mobile phase does not provide the desired resolution, changing the column chemistry is the next logical step.

    • Solution: If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column. These stationary phases offer different retention mechanisms (e.g., π-π interactions with the phenyl column) that can be effective for separating aromatic and heterocyclic compounds.

Q3: I am concerned about the stability of the 2-chloro substituent during purification. What precautions should I take?

A3: This is a valid concern. The 2-chloro group on the pyridopyrimidinone ring is analogous to a 2-chloropyridine, which can be susceptible to hydrolysis.[1]

  • Avoid High pH: Basic conditions will promote nucleophilic substitution of the chlorine. Keep your mobile phase acidic or neutral. A pH between 2.5 and 6.5 is generally a safe range for silica-based columns.

  • Control Temperature: High temperatures can accelerate degradation. Whenever possible, run your purification at ambient temperature. If you need to use elevated temperatures to reduce viscosity and improve efficiency, perform a stability study by incubating your sample in the mobile phase at the intended temperature for the duration of a typical purification run and analyze for degradation products.

  • Workup and Storage: Ensure that your crude sample is not stored in basic solutions prior to purification. After purification, evaporate the fractions as soon as possible under reduced pressure and at a low temperature.

III. Frequently Asked Questions (FAQs)

Q: What are the best starting conditions for reversed-phase HPLC purification of a novel this compound derivative?

A: A good starting point for method development would be:

  • Column: A C18 base-deactivated column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength maximum determined from a UV scan of your compound.

  • Injection Volume: 10 µL of a 1 mg/mL solution.

From this initial run, you can then optimize the gradient and other parameters to improve the separation.

Q: Can I use normal-phase chromatography for these compounds?

A: Yes, normal-phase chromatography can be an option, especially for less polar derivatives or for separating isomers.

  • Stationary Phase: Silica gel or alumina.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or isopropanol. However, be aware that the basic nitrogen atoms in your molecule can interact strongly with the acidic silica surface, potentially leading to peak tailing or irreversible adsorption. It may be necessary to add a small amount of a modifier like triethylamine to the mobile phase to improve peak shape.

Q: My derivative is chiral. How can I separate the enantiomers?

A: Chiral separation will require a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, OJ, or Chiralpak® IA, IB, IC) are often a good starting point for heterocyclic compounds.[2][3] You would typically screen different mobile phases, such as hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase, to find a suitable separation method.

IV. Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Purification

This protocol is a robust starting point for the purification of gram-scale quantities of a this compound derivative.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or methanol).

    • If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic System and Conditions:

    • System: Preparative HPLC system with a UV detector and fraction collector.

    • Column: C18 preparative column (e.g., 250 mm x 21.2 mm, 5-10 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Method: Develop a gradient based on an analytical scout run. A typical preparative gradient might be a 20-30 minute linear gradient.

    • Flow Rate: Adjust the flow rate according to the column diameter (e.g., ~20 mL/min for a 21.2 mm ID column).

    • Detection: Set the UV detector to a wavelength where the target compound has strong absorbance.

  • Purification Run and Fraction Collection:

    • Perform a small test injection to confirm the retention time of the target compound.

    • Inject the bulk of the sample.

    • Collect fractions based on the UV chromatogram, ensuring to collect the entire peak corresponding to the target compound.

  • Post-Purification Workup:

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

V. Data and Visualization

Table 1: Solvent Properties for Mobile Phase Selection
SolventPolarity IndexUV Cutoff (nm)Eluotropic Strength (on C18)Notes
Water10.2-WeakestPrimary solvent in reversed-phase.
Methanol5.1205WeakProtic solvent, can form hydrogen bonds.
Acetonitrile5.8190StrongAprotic solvent, often provides sharper peaks.
Isopropanol3.9205StrongHigher viscosity, lower pressure may be needed.

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_silanol Are you using a base-deactivated column and acidic mobile phase? start->check_silanol solution_silanol Add 0.1% Formic Acid to mobile phase OR switch to a base-deactivated column. check_silanol->solution_silanol No check_overload Does peak shape improve upon sample dilution? check_silanol->check_overload Yes end_node Peak Shape Improved solution_silanol->end_node solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_solvent Is the sample dissolved in a solvent stronger than the mobile phase? check_overload->check_solvent No solution_overload->end_node solution_solvent Dissolve sample in mobile phase or a weaker solvent. check_solvent->solution_solvent Yes check_solvent->end_node No solution_solvent->end_node

Caption: A systematic workflow for diagnosing and resolving peak tailing issues.

VI. References

  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Chirality, 13(10), 683-688.

  • Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies.

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.

  • Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. This compound as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11-17.

  • This compound. Biosynth.

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 7(23), 5159-5162.

  • Troubleshooting Guide. Phenomenex.

  • Picking the best purification method for your API can be a tricky challenge. C&EN.

  • Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component cough and cold oral drug products using chemometrics. Macedonian Pharmaceutical Bulletin, 63(1), 49-65.

  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbara, M., & Meti, D. (2015). Synthesis of 4H-pyrido [1,2-a] pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 5(4), 1957-1965.

  • HPLC Troubleshooting Guide. Regis Technologies.

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare.

  • Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.).

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Organic & Biomolecular Chemistry, 21(34), 7015-7026.

  • Enantiomeric Separations of Pyriproxyfen and its Six Chiral Metabolites by High-Performance Liquid Chromatography. Chirality, 28(11), 723-729.

  • Prep HPLC Simplified Webinar. Teledyne ISCO.

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development, 9(3).

  • API Purification. Zamann Pharma Support GmbH.

  • Principles in preparative HPLC. University of Warwick.

  • APIs in Pharmaceutical Industry: An Overview. SepPure Technologies.

  • The Power of Preparative HPLC Systems. Teledyne ISCO.

  • API Purification. Pharmaceutical Technology.

  • Application Compendium Solutions for Preparative HPLC. Agilent.

  • Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Pharmaceuticals, 15(9), 1076.

  • Critical Parameters during HPLC Method Development. Waters Corporation.

  • Bhawale, B. D., Panda, S. S., & Girgis, A. S. (2023). 4H‐Pyrido [1, 2‐a] pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(4), 549-571.

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of Chemistry, 2013, 1-7.

  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology, 40(10).

  • Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 282.

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Organic Communications, 5(4), 133-140.

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LCGC North America, 42(6), 224-229.

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68.

  • Water treatment in API production : What you need to know, outline & key points. Sofraser.

  • Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Pharmaceuticals, 15(9), 1076.

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Organic Communications, 5(4), 133-140.

  • Stability and storage conditions for 2-Acetamidopyridine. Benchchem.

  • Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(14), 4038-4041.

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Organic & Biomolecular Chemistry, 21(34), 7015-7026.

References

overcoming harsh conditions in historical pyrido[1,2-a]pyrimidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrido[1,2-a]pyrimidin-4-one Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its historical synthesis is often plagued by harsh reaction conditions, leading to challenges in yield, purity, and scalability.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges. We will dissect common problems encountered in classical synthetic routes and present robust, modern alternatives. Our focus is on the causality behind experimental choices, empowering you to make informed decisions in your own lab.

Part 1: Troubleshooting Guide for Historical Syntheses

This section addresses specific issues encountered during classical thermal cyclization methods, such as the Gould-Jacobs reaction, which typically involve the condensation of a 2-aminopyridine with a malonate derivative followed by high-temperature cyclization.[3][4]

Q1: My thermal cyclization of the (2-pyridylamino)methylenemalonate intermediate is resulting in a low yield and significant tar formation. What is the primary cause and how can I mitigate it?

A1: This is a classic problem rooted in the harsh conditions of the reaction.

  • Causality: The high temperatures (often >250 °C in solvents like Dowtherm A or diphenyl ether) required for the intramolecular cyclization provide enough energy to overcome the activation barrier.[4] However, these same conditions often exceed the thermal stability of your starting materials, intermediates, and even the final product. This leads to decomposition, polymerization, and the characteristic formation of intractable tar, which severely complicates purification and reduces yield.

  • Troubleshooting Steps:

    • Temperature Optimization: Carefully screen the cyclization temperature. Reduce it in 10-15 °C increments to find the minimum temperature required for cyclization while minimizing decomposition. This is a delicate balance.

    • Solvent Choice: Ensure you are using a high-boiling, inert solvent. While Dowtherm A is traditional, its extreme temperature can be detrimental. If possible, a solvent that allows for effective reflux at a slightly lower temperature might offer better control.

    • Reaction Time: Prolonged heating, even at a slightly lower temperature, can also promote decomposition. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.

    • Consider Modern Alternatives: If tarring remains a persistent issue, it is a strong indication that the molecule is not stable under thermal conditions. We strongly recommend exploring the modern catalytic or microwave-assisted methods detailed in Part 3.

Q2: The initial condensation between my substituted 2-aminopyridine and diethyl malonate is sluggish or fails to proceed. What factors should I investigate?

A2: The success of this initial step hinges on the nucleophilicity of the 2-aminopyridine.

  • Causality: This reaction is a nucleophilic attack of the amino group onto the malonate derivative.[5] If your 2-aminopyridine precursor contains strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the nucleophilicity of the amino group is significantly reduced. This makes the initial addition step extremely slow or unfavorable under standard conditions. Conversely, electron-donating groups (-CH₃, -OCH₃) enhance reactivity.

  • Troubleshooting Steps:

    • Catalysis: The addition of a catalytic amount of acid (e.g., p-toluenesulfonic acid) can protonate the carbonyl of the malonate, making it more electrophilic and facilitating the attack by the less nucleophilic amine.

    • Alternative Reagents: Instead of diethyl malonate, consider using a more reactive malonate equivalent like diethyl ethoxymethylenemalonate (EMME). The leaving group (ethoxy) is more readily displaced.[3]

    • Solvent-Free Conditions: Heating the reactants "neat" (without solvent) can sometimes drive the reaction to completion by increasing the effective concentration of the reactants.[5] However, this requires careful temperature control to avoid decomposition.

    • Increase Temperature: While the goal is to avoid harsh conditions, a moderate increase in temperature (e.g., from 80 °C to 120 °C) may be necessary for deactivated systems.

Q3: I'm preparing my 2-aminopyridine starting material via the Chichibabin reaction and its impurity is affecting the subsequent cyclization. What are the common pitfalls of this reaction?

A3: The Chichibabin reaction, while historically significant, is notorious for its harsh conditions (sodium amide, NaNH₂) and potential side reactions.[6][7]

  • Causality: The reaction proceeds via nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring, followed by elimination of a hydride ion.[8] Key issues include:

    • Reagent Purity: The reactivity of sodium amide can be inconsistent. Ironically, very pure NaNH₂ is sometimes reported to be less effective than less pure grades, possibly due to the catalytic effect of impurities.[8]

    • Side Reactions: Dimerization of the pyridine substrate can occur, especially at high temperatures in solvents like xylene.[6]

    • Safety: Sodium amide is highly reactive and dangerous to handle.[6]

  • Troubleshooting & Modernization:

    • Rigorous Purification: Ensure the 2-aminopyridine is thoroughly purified (e.g., by recrystallization or column chromatography) before use in the next step.

    • Milder Amination Protocols: We strongly advise replacing the Chichibabin reaction altogether. Modern protocols, such as those using a NaH-iodide composite, allow for amination under much milder conditions (e.g., 65-85 °C) and are more user-friendly.[9] Buchwald-Hartwig amination is another powerful alternative for C-N bond formation.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the fundamental limitations of the historical high-temperature, thermal cyclization approach? A: The primary limitations are poor substrate scope, low functional group tolerance, and harsh conditions. Molecules containing sensitive functional groups (e.g., esters, nitro groups, certain protecting groups) will not survive the >250 °C temperatures often required. This severely restricts the complexity and diversity of the molecules that can be synthesized.

Q: How do I choose between a one-step (2-aminopyridine + malonate) versus a two-step (isolation of intermediate) procedure? A: A two-step procedure, where the (2-pyridylamino)methylenemalonate intermediate is isolated and purified, is generally recommended. This allows you to remove any unreacted starting materials or byproducts from the first step, ensuring that only the pure intermediate is carried into the high-temperature cyclization. This often leads to a cleaner reaction and a higher overall yield of the final product.

Q: Can microwave irradiation truly replace multi-hour refluxing in Dowtherm? A: Yes, absolutely. Microwave-assisted organic synthesis is a proven technology for dramatically accelerating these types of reactions.[10][11] The rapid, uniform heating provided by microwaves can often achieve in minutes what takes hours conventionally, frequently at lower bulk temperatures and with higher yields.[11] It is one of the most direct and effective ways to overcome the harshness of traditional thermal methods.

Part 3: Modern, Milder Synthetic Alternatives

The limitations of historical methods have driven the development of elegant and efficient modern protocols. These methods offer broader substrate scope, better functional group tolerance, and operate under significantly milder conditions.

A prime example is the use of copper catalysis to facilitate a tandem C-N cross-coupling and intramolecular amidation reaction. This approach avoids the need for extreme temperatures and allows for the construction of the pyrido[1,2-a]pyrimidin-4-one core in a single, efficient step.[2]

Data Presentation: Comparison of Synthetic Methodologies
FeatureHistorical Thermal CyclizationModern CuI-Catalyzed Tandem Reaction
Typical Temperature >250 °C~130 °C[2]
Reaction Time 4 - 24 hours12 - 24 hours[2]
Key Reagents Strong acid/base, high heatCuI (catalyst), K₂CO₃ (base)[2]
Substrate Scope Limited; sensitive groups decomposeBroad; tolerates diverse functional groups[2]
Yields Often low to moderate; variableGood to excellent[2]
Primary Drawback Harsh conditions, tar formationRequires metal catalyst, ligand may be needed

Part 4: Experimental Protocols

Protocol 1: Representative Historical "Neat" Synthesis of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol is adapted from established procedures involving the direct condensation of 2-aminopyridine with diethyl malonate under solvent-free, thermal conditions.[5]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminopyridine (1.0 eq).

  • Add an excess of diethyl malonate (5.0 eq).

  • Heat the mixture with stirring in an oil bath at 180-200 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Add ethanol to the flask and stir to create a slurry.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove residual diethyl malonate.

  • Dry the product under vacuum to yield the 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 2: Modern CuI-Catalyzed One-Pot Synthesis of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol demonstrates a modern, milder approach via a tandem Ullmann-type coupling and intramolecular amidation, adapted from the work of Peng and colleagues.[2]

Step-by-Step Methodology:

  • To a dried Schlenk tube, add 2-bromopyridine (1.0 eq), ethyl (Z)-3-amino-3-phenylacrylate (1.2 eq), CuI (20 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF as the solvent.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Part 5: Visualization & Schematics

Troubleshooting Workflow for Low Yield in Thermal Cyclization

G start Low Yield / Tar Formation in Thermal Cyclization check_sm Step 1: Verify Purity of Intermediate (TLC, NMR, LC-MS) start->check_sm impure Impure Intermediate check_sm->impure Contaminants Detected pure Intermediate is Pure check_sm->pure Purity >98% repurify Action: Repurify Intermediate (Recrystallization / Chromatography) impure->repurify optimize_t Step 2: Optimize Reaction Conditions pure->optimize_t temp_scan Action: Reduce Temperature (Screen in 10-15 °C increments) optimize_t->temp_scan time_course Action: Monitor Reaction Over Time (Identify peak conversion vs. degradation) optimize_t->time_course no_improve No Improvement temp_scan->no_improve time_course->no_improve switch_method Step 3: Switch to Modern Synthesis (e.g., Microwave or Catalysis) no_improve->switch_method

Caption: A decision tree for troubleshooting low yields in historical thermal cyclizations.

Generalized Gould-Jacobs Type Reaction Mechanism

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization A 2-Aminopyridine C Anilidomethylenemalonate Intermediate A->C B Malonate Derivative (e.g., EMME) B->C E 6-pi Electrocyclization C->E D Thermal Energy (>250 °C) D->E F Pyrido[1,2-a]pyrimidin-4-one (Final Product) E->F

Caption: Simplified mechanism for the formation of the pyrido[1,2-a]pyrimidin-4-one core.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with the challenging 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one substrate. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding catalyst selection and reaction dynamics for the functionalization of the this compound core.

Q1: Why is catalyst selection so critical for cross-coupling with this compound?

The structure of this compound presents a unique set of challenges for standard cross-coupling protocols. The primary difficulty arises from the presence of Lewis basic nitrogen atoms within the heterocyclic core.[1] The lone pair of electrons on these nitrogens can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1][2] This phenomenon, known as catalyst poisoning or inhibition, is a major deactivation pathway that can cause reactions to stall or fail completely.[1][3]

Furthermore, the chlorine atom at the 2-position is less reactive than its bromine or iodine counterparts, making the initial oxidative addition step of the catalytic cycle more challenging.[4][5] Therefore, a carefully selected catalyst system, particularly the ligand, is essential to both stabilize the active palladium species against deactivation and facilitate the activation of the relatively inert C-Cl bond.

Q2: What are the most common cross-coupling reactions for this substrate and what are their applications?

The two most powerful and widely used palladium-catalyzed reactions for this substrate are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[6][7] These reactions are cornerstones of modern pharmaceutical synthesis.[6][8]

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon (C-C) bond by coupling the chloro-substrate with an organoboron reagent (e.g., a boronic acid or ester).[9][10] It is exceptionally versatile for introducing a wide range of aryl, heteroaryl, or vinyl groups, making it a key tool for building the complex molecular scaffolds found in active pharmaceutical ingredients (APIs).[4][6]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen (C-N) bond by coupling the chloro-substrate with an amine.[11] Given the prevalence of aryl amine moieties in pharmaceuticals, this reaction is indispensable for synthesizing drug candidates.[11][12]

Q3: My reaction with this compound is sluggish. Should I switch to the bromo or iodo analog?

Yes, if synthetically feasible, switching to a more reactive halide is a sound strategy. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[4] Reactions with chloro-substrates often require more forcing conditions, such as higher temperatures, higher catalyst loadings, and more specialized, electron-rich ligands to achieve good yields.[5][9] Studies on the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton have demonstrated that iodo and bromo derivatives couple more readily and under milder conditions than their chloro counterparts.[4]

Q4: How do I choose between a Pd(0) and Pd(II) precatalyst?

Both Pd(0) (e.g., Pd(PPh₃)₄) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) sources can be effective. The key is the in situ generation of the active Pd(0) catalytic species.[13]

  • Pd(II) precatalysts (like Pd(OAc)₂) are often more stable to air and easier to handle. However, they require an initial reduction step to form the active Pd(0) species, which can sometimes be a source of side reactions or incomplete catalyst activation.[13]

  • Pd(0) precatalysts (like Pd(PPh₃)₄) can directly enter the catalytic cycle. This can sometimes reduce side reactions like the homocoupling of boronic acids in Suzuki reactions.[14]

  • Modern Precatalysts: For improved stability, reliability, and ease of handling, advanced palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended.[6][15] These are air-stable Pd(II) complexes designed for efficient and reliable activation to the active Pd(0) catalyst under the reaction conditions.[6]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section provides a structured approach to resolving specific experimental failures in a question-and-answer format.

Issue 1: My reaction shows low or no conversion to the desired product.

This is the most common issue and often points to problems with the catalyst's activity or stability.[1]

  • Potential Cause A: Catalyst Inhibition by the Heterocycle

    • Diagnosis: The nitrogen atoms in your substrate are likely "poisoning" the palladium catalyst.[1] This is a well-documented issue with nitrogen-rich heterocycles.[3][16]

    • Solution: Strategic Ligand Selection. The key is to use a ligand that can effectively shield the palladium center and promote the desired catalytic steps over inhibitory coordination.

      • Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, RuPhos (Buchwald-type biaryl phosphines) or sterically hindered N-heterocyclic carbenes (NHCs) are crucial.[1][17] Their steric bulk creates a protective pocket around the palladium, preventing the substrate's nitrogen atoms from binding too strongly, while their electron-donating nature promotes the difficult oxidative addition step with the aryl chloride.

      • Perform a Ligand Screen: If your initial choice is ineffective, screen a panel of different bulky phosphine ligands or NHCs to find the optimal one for your specific substrate combination.[1]

  • Potential Cause B: Ineffective Reaction Conditions

    • Diagnosis: The conditions (temperature, base, solvent) may not be optimal for activating the C-Cl bond or for catalyst stability.

    • Solution: Systematic Optimization.

      • Temperature: While high temperatures can promote the reaction, they can also accelerate catalyst decomposition.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable rate, typically in the 80-110 °C range for chloro-substrates.[1][14]

      • Base: The choice of base is critical. For Suzuki reactions, weaker inorganic bases like K₃PO₄, Cs₂CO₃, or even NaHCO₃ are often used to avoid degradation of the sensitive pyridopyrimidinone core.[1][4][18] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[14][19]

      • Solvent: Anhydrous, deoxygenated solvents are mandatory.[1] Common choices include toluene, dioxane, or THF.[1] The solvent affects the solubility of all components and the stability of the catalyst.

  • Potential Cause C: Poor Reagent Quality or Reaction Setup

    • Diagnosis: Contaminants like oxygen or water can irreversibly deactivate the catalyst. Impure reagents can introduce interfering species.

    • Solution: Rigorous Experimental Technique.

      • Inert Atmosphere: Oxygen rapidly oxidizes the active Pd(0) catalyst, leading to the formation of palladium black and a loss of activity.[1][14] Ensure all reaction vessels are oven- or flame-dried and that the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) from start to finish.[14]

      • Solvent Degassing: Solvents must be thoroughly degassed before use via methods like sparging with argon for 30-60 minutes or through several freeze-pump-thaw cycles.[1][14]

      • Reagent Purity: Use high-purity reagents. Boronic acids, in particular, can degrade during storage.[14] Amines should be purified (e.g., by distillation or filtration through alumina) before use.[15]

Troubleshooting Workflow: Low Product Yield

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_setup Experimental Setup start Low or No Product Yield check_catalyst Is the Catalyst System Optimized? start->check_catalyst check_conditions Are Reaction Conditions Correct? start->check_conditions check_setup Is the Experimental Setup Flawless? start->check_setup catalyst_inhibition Potential Cause: Catalyst Inhibition by N-Heterocycle check_catalyst->catalyst_inhibition temp_base_solvent Potential Cause: Suboptimal Temperature, Base, or Solvent check_conditions->temp_base_solvent reagent_purity Potential Cause: O2/H2O Contamination Impure Reagents check_setup->reagent_purity ligand_solution Solution: Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, NHCs) catalyst_inhibition->ligand_solution Address Inhibition optimize_params Solution: Screen Bases (K3PO4, Cs2CO3) Optimize Temperature (80-110°C) Use Anhydrous Solvents (Toluene, Dioxane) temp_base_solvent->optimize_params Optimize Parameters rigorous_technique Solution: Ensure Inert Atmosphere (Ar/N2) Use Degassed Solvents Purify Reagents reagent_purity->rigorous_technique Refine Technique

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Issue 2: I'm observing significant hydrodehalogenation (replacement of Cl with H).

  • Diagnosis: This side reaction is often promoted by certain catalyst systems and reaction conditions. For instance, preliminary studies on a related brominated pyridopyrimidinone showed that using PdCl₂ as the catalyst led to significant hydrodebromination.[4]

  • Solution: Change the Catalyst and Base.

    • Switching the palladium source from a simple salt like PdCl₂ to a pre-formed complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can mitigate this issue.[4]

    • The choice of base and the presence of water can also influence this pathway. Using a mild base like NaHCO₃ in an aqueous/organic solvent mixture (e.g., DME/water) has been shown to be effective for Suzuki couplings on this core while minimizing side reactions.[4]

Issue 3: I see palladium black precipitating in my reaction flask.

  • Diagnosis: The formation of palladium black is a clear visual indicator of catalyst decomposition.[1] The active, soluble Pd(0) species has aggregated into an inactive, insoluble form. This is often caused by high temperatures or insufficient ligand stabilization.[1]

  • Solution: Enhance Catalyst Stability.

    • Use a More Robust Ligand: Ensure you are using a sufficiently bulky and electron-rich ligand that can stabilize the Pd(0) intermediate throughout the entire catalytic cycle.

    • Lower the Temperature: Operate at the minimum temperature required for the reaction to proceed at a reasonable rate.[1]

    • Use a Precatalyst: Modern, well-defined precatalysts are designed to generate the active species cleanly and maintain stability, often outperforming catalysts generated in situ from simple salts.[15]

Data Presentation & Recommended Conditions

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst System (Precursor + Ligand)Typical SubstratesAdvantagesPotential IssuesReference
Pd(PPh₃)₄Bromo and Iodo derivatives; some activated Chloro derivativesCommercially available, well-established for Suzuki reactions.Can be less effective for unactivated chlorides; may require higher temperatures.[4],[18]
Pd(OAc)₂ + Buchwald Ligand (e.g., XPhos, SPhos)Chloro and Bromo derivatives, sterically hindered substratesHigh activity for C-Cl activation; broad substrate scope.Requires careful exclusion of air/water for in situ generation of Pd(0).[1],[16]
Pd/NHC (N-Heterocyclic Carbene)Chloro derivatives, including electron-rich and heteroaromaticExcellent for challenging C-Cl activation; high thermal stability.Can be more expensive; ligand synthesis can be complex.[17],[2]
Buchwald Precatalysts (e.g., XPhos Pd G3)Broad range of Chloro, Bromo, and Triflate derivativesAir-stable, easy to handle, reliable generation of active Pd(0)L.Higher initial cost compared to simple Pd salts.[14],[15]

Simplified Catalytic Cycle and Common Failure Points

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_failure Common Failure Points Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Transmetal L₂Pd(II)(Ar)(Ar') OA_Complex->Transmetal Transmetalation (Ar'-B(OH)₂) RE_Complex Product Complex Transmetal->RE_Complex Reductive Elimination RE_Complex->Pd0 Product Release (Ar-Ar') Inhibition Catalyst Inhibition (N-Coordination) Inhibition->Pd0 Poisons Catalyst Decomp Decomposition (Pd Black) Decomp->Pd0 Deactivates Catalyst Slow_OA Sluggish Oxidative Addition (C-Cl bond) Slow_OA->OA_Complex Hinders Reaction

Caption: A simplified Suzuki-Miyaura cycle highlighting key failure points.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening

This protocol provides a starting point for optimizing the C-C coupling with this compound.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol %).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve ~0.1 M concentration) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a typical setup for C-N bond formation.

  • Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.[14]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.[14]

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Nucleophilic Substitution on 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one. The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active agents.[1][2][3] The successful functionalization of this core via nucleophilic aromatic substitution (SNAr) is paramount for developing new chemical entities. However, the efficiency and outcome of this reaction are critically dependent on solvent selection. This document addresses common questions and troubleshooting scenarios to ensure the success of your experiments.

Part 1: Foundational Principles & Frequently Asked Questions

This section covers the core mechanistic concepts that govern the reaction. Understanding why a certain solvent is chosen is the first step toward troubleshooting and optimizing your reaction conditions.

Q1: What is the precise reaction mechanism for nucleophilic substitution on this compound?

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism , also known as the addition-elimination mechanism.[4][5] It is a two-step process:

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile (Nu-) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This attack is facilitated by the electron-withdrawing nature of the pyridopyrimidinone ring system, which can stabilize the incoming negative charge.[6][7] This step breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5]

  • Elimination of Leaving Group: Aromaticity is restored in a rapid subsequent step through the expulsion of the chloride leaving group (Cl-).

The first step, the formation of the Meisenheimer complex, is typically the slowest and therefore the rate-determining step of the reaction.[5] The stability of this intermediate is key to the overall reaction rate.

Caption: The SNAr mechanism: a two-step addition-elimination process.

Q2: Why is solvent choice so critical? How does it influence the reaction rate?

Solvent choice is arguably the most important variable in this reaction because it directly influences both the reactivity of the nucleophile and the stability of the Meisenheimer complex .

  • Nucleophile Reactivity: Anionic nucleophiles can be heavily stabilized by solvent molecules. This stabilization, while thermodynamically favorable for the solvated ion, deactivates the nucleophile by lowering its ground state energy and creating a "solvent cage" that sterically hinders its approach to the substrate.[8][9][10]

  • Intermediate Stability: The rate-determining step involves the formation of a charged intermediate. Solvents that can stabilize this polar, negatively charged complex without deactivating the nucleophile will dramatically accelerate the reaction.

Q3: What are the functional differences between polar aprotic and polar protic solvents for this SNAr reaction?

This is the central issue in optimizing the reaction. The two solvent classes interact with the reactants in fundamentally different ways.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess strong dipoles capable of solvating cations (like the counter-ion of your nucleophile, e.g., Na+, K+) but lack acidic protons.[8][9] Consequently, they do not form strong hydrogen bonds with anionic nucleophiles. This leaves the nucleophile relatively "naked" and highly reactive, maximizing its kinetic potential.[8] Furthermore, their high polarity is excellent for stabilizing the charged Meisenheimer complex. For these reasons, polar aprotic solvents are almost always the superior choice for SNAr reactions. [9][11]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain acidic protons (O-H or N-H bonds) and readily engage in hydrogen bonding. While they can dissolve the reactants, they form a tight "solvent cage" around the anionic nucleophile through strong hydrogen bonds.[8][10] This interaction heavily stabilizes and deactivates the nucleophile, leading to dramatically slower reaction rates compared to aprotic solvents.[9] While they can also stabilize the Meisenheimer complex, the deactivation of the nucleophile is the dominant, rate-suppressing effect.

Solvent_Effects cluster_0 Polar Aprotic Solvent (e.g., DMSO) cluster_1 Polar Protic Solvent (e.g., Methanol) pa_cation Cation (M⁺) Solvated pa_nucleophile "Naked" Nucleophile (Nu⁻) Highly Reactive pa_result Fast Reaction Rate pa_nucleophile->pa_result Attacks Substrate Efficiently pp_cation Cation (M⁺) Solvated pp_nucleophile "Caged" Nucleophile (Nu⁻) Poorly Reactive pp_result Slow or No Reaction pp_nucleophile->pp_result Hindered by Solvent Cage

Caption: Contrasting effects of aprotic vs. protic solvents on nucleophiles.

Part 2: Experimental Design & Protocols

This section provides practical advice for setting up and running your experiments.

Q4: Which specific solvents and conditions do you recommend for substituting the 2-chloro group?

For the vast majority of nucleophiles (amines, alkoxides, thiolates), polar aprotic solvents are strongly recommended. Elevated temperatures are often required to achieve reasonable reaction times.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Comments & Recommendations
DMSO Polar Aprotic47189Excellent choice. Superior solvating power for a wide range of salts and effectively stabilizes the Meisenheimer complex. Often gives the fastest rates. Can be difficult to remove during workup.
DMF Polar Aprotic37153Excellent choice. A very common and effective solvent for SNAr.[12][13] Slightly easier to remove than DMSO. Can decompose at high temperatures.
Acetonitrile (ACN) Polar Aprotic3882Good choice. Effective and much easier to remove due to its lower boiling point. May be less effective for poorly soluble reactants or when very high temperatures are needed.[14]
THF Polar Aprotic7.566Moderate choice. Less polar than DMSO/DMF, which may lead to slower rates. Useful when a less polar medium is required for solubility or to control reactivity.
Methanol/Ethanol Polar Protic33 / 2465 / 78Not recommended for anionic nucleophiles due to the solvent caging effect described above.[9] Can sometimes be used for neutral nucleophiles like amines, but often requires a non-nucleophilic base.[15]
Water Polar Protic80100Not recommended for most cases due to nucleophile deactivation and potential for competing hydrolysis of the substrate. Can be effective in specific acid-catalyzed aminations.[15]

Recommendation: Start with DMF or DMSO at a temperature between 80-120 °C. If using a neutral nucleophile like a primary or secondary amine, include a non-nucleophilic base (e.g., K2CO3, DIPEA) to scavenge the HCl generated during the reaction.

Q5: Can you provide a general, step-by-step protocol for reacting an amine with this compound?

This protocol describes a typical small-scale reaction using morpholine as the nucleophile.

Objective: Synthesize 2-(morpholino)-4H-pyrido[1,2-a]pyrimidin-4-one.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K2CO3), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vial with stir bar, condenser, and nitrogen inlet

Workflow Diagram:

Protocol_Workflow A 1. Setup Add reactants (Substrate, K₂CO₃) to vial. Flush with N₂. B 2. Reagent Addition Add anhydrous DMF via syringe. Add Morpholine. A->B C 3. Reaction Heat to 100 °C with stirring under N₂ atmosphere. B->C D 4. Monitoring Take aliquots periodically. Analyze by TLC or LC-MS. C->D E 5. Workup Cool to RT. Pour into ice-water. Filter precipitate or extract. D->E F 6. Purification Recrystallize or perform column chromatography. E->F G 7. Characterization Confirm structure by ¹H NMR, ¹³C NMR, MS. F->G

Caption: Standard experimental workflow for the SNAr reaction.

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 180 mg, 1.0 mmol) and anhydrous potassium carbonate (207 mg, 1.5 mmol).

  • Inert Atmosphere: Seal the vial, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent and Nucleophile Addition: Add anhydrous DMF (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

  • Heating: Place the vial in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot (a drop) from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

  • Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (50 mL). A solid precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to aid in drying.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues.

Q6: My reaction is extremely slow or stalls completely. What are the most likely causes?
  • Incorrect Solvent Choice: This is the primary culprit. If you are using a polar protic solvent like ethanol with an anionic nucleophile, the reaction will be severely inhibited. Action: Switch to a high-quality, anhydrous polar aprotic solvent like DMF or DMSO.[8][9]

  • Presence of Water: Trace amounts of water in the solvent or on the glassware can protonate and deactivate anionic nucleophiles. Action: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (N2 or Ar).

  • Insufficient Temperature: Many SNAr reactions require significant thermal energy to overcome the activation barrier of the first step. Action: Increase the reaction temperature in 20 °C increments, up to the boiling point of the solvent if necessary, while monitoring for decomposition.

  • Base Omission (for neutral nucleophiles): When using a neutral nucleophile like an amine or thiol, the reaction generates HCl. This will protonate the remaining nucleophile (or the product), rendering it inactive. Action: Ensure a suitable, non-nucleophilic base (e.g., K2CO3, Cs2CO3, DIPEA) is present in stoichiometric excess to act as an acid scavenger.

Q7: I'm observing multiple unexpected spots on my TLC plate. What are the common side reactions?
  • Hydrolysis: If water is present, especially at high temperatures, the 2-chloro group can be displaced by hydroxide to form 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. Action: Ensure strictly anhydrous conditions.

  • Competing Nucleophilic Sites: If your nucleophile has more than one reactive site (e.g., 4-aminophenol has both an -NH2 and an -OH group), you may get a mixture of products. The more nucleophilic site will typically react preferentially (in this case, the amine). Action: Use a protecting group strategy if selectivity cannot be achieved by controlling reaction conditions.

  • Solvent-Derived Impurities: High-boiling aprotic solvents can be difficult to remove completely and may appear as impurities. DMF can decompose to dimethylamine at high temperatures, which can then act as a nucleophile. Action: Use the lowest effective temperature. For workup, perform multiple aqueous washes to remove DMF/DMSO if your product is soluble in an immiscible organic solvent like ethyl acetate or DCM.

Q8: The workup is problematic. How can I efficiently remove high-boiling solvents like DMSO or DMF?

Removing these solvents is a common challenge in purification.

  • Aqueous Extraction/Wash: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, DCM, chloroform) and stable to water, this is the best method. Dilute the reaction mixture with the organic solvent, and wash the organic layer multiple times with water or brine. This will pull the highly water-soluble DMF/DMSO into the aqueous phase.

  • Precipitation/Trituration: As described in the protocol, pouring the reaction mixture into a large volume of a non-solvent (like ice-water) can precipitate the product, leaving the solvent behind in the filtrate.

  • Direct-to-Chromatography (with caution): For small-scale reactions, it is sometimes possible to dilute the reaction mixture with a small amount of DCM or toluene and load it directly onto a silica gel column. However, the high-boiling solvent can interfere with the separation. A better approach is to first remove most of the solvent under high vacuum (using a rotary evaporator connected to a high-vacuum pump, often with gentle heating).

References

preventing hydrodehalogenation in Suzuki coupling of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one, with a specific focus on mitigating the common and often yield-limiting side reaction of hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to hydrodehalogenation?

The this compound substrate is an electron-deficient heteroaryl chloride. This electronic nature makes the C-Cl bond more activated for the initial oxidative addition step into the Pd(0) catalyst, which is necessary for the Suzuki coupling.[1] However, this same electron deficiency makes the aryl-palladium intermediate more susceptible to competing side reactions. N-heterocyclic halides, in particular, are known to be more prone to hydrodehalogenation.[2] Furthermore, the presence of multiple nitrogen atoms can lead to complex coordination with the palladium center, potentially inhibiting the desired catalytic cycle and favoring alternative pathways like hydrodehalogenation.[2] One study specifically noted that hydrodehalogenation accompanies the Suzuki coupling of halo-derivatives of this bicyclic system.[3]

Q2: What is the primary mechanism of hydrodehalogenation and what are the sources of the hydride?

Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen atom, leading to the formation of 4H-pyrido[1,2-a]pyrimidin-4-one as a byproduct. The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][4] After the initial oxidative addition of the chloro-substrate to the Pd(0) catalyst, the resulting Ar-Pd(II)-Cl intermediate can react with a hydride source to form an Ar-Pd(II)-H intermediate. This species then undergoes rapid reductive elimination to yield the undesired hydrodehalogenated product (Ar-H) and regenerates the Pd(0) catalyst.[2][4]

The hydride (H⁻) source is critical and can originate from several components in the reaction mixture:

  • Solvents: Protic solvents, especially alcohols like methanol or isopropanol, can generate Pd-H species through β-hydride elimination from a palladium alkoxide intermediate.[4][5]

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can be a direct source. Even weaker bases in the presence of trace water can facilitate Pd-H formation.[5]

  • Water: Trace amounts of water, often present in reagents or solvents, can react with the palladium complex to form Pd-H species.[2]

  • Boronic Acid Reagents: Impurities or decomposition of the boronic acid itself can sometimes contribute to hydride formation.

Q3: How can I mechanistically favor the desired Suzuki coupling over hydrodehalogenation?

The core principle is to accelerate the rate of the productive catalytic cycle relative to the off-cycle hydrodehalogenation pathway. The goal is to make the transmetalation and C-C reductive elimination steps significantly faster than the formation of the Pd-H intermediate and its subsequent reductive elimination.

This can be achieved by carefully selecting reaction parameters that influence these relative rates:

  • Ligand Choice: Employing bulky and electron-rich ligands accelerates the C-C reductive elimination step and can sterically hinder the approach of hydride sources.[6]

  • Base Selection: Using a base that is strong enough to promote the formation of the active borate species for transmetalation, but not so strong as to readily generate Pd-H species, is key.[2][7]

  • Solvent and Reagent Purity: Minimizing the presence of hydride sources by using anhydrous, aprotic solvents and high-purity reagents is fundamental.[2]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: High Levels of Hydrodehalogenation (>15%) Observed

This is the most common issue when working with this substrate. It directly reduces the yield of your desired product and complicates purification.

  • Potential Cause A: Inappropriate Catalyst/Ligand System

    • Explanation: Traditional ligands like triphenylphosphine (PPh₃) may not be optimal. While they can effect the transformation, they may not sufficiently accelerate the reductive elimination of the desired product, allowing the competing hydrodehalogenation pathway to dominate. The Pd(PPh₃)₄ catalyst was used in a study on this ring system, but hydrodehalogenation was still observed.[3]

    • Solution: Screen a panel of modern, specialized ligands designed for challenging cross-couplings. Bulky, electron-rich biaryl phosphine ligands are highly recommended as they increase the electron density on the palladium center, promoting oxidative addition and accelerating reductive elimination.[6] N-Heterocyclic Carbene (NHC) ligands are also excellent candidates.[8][9]

  • Potential Cause B: Suboptimal Base Selection

    • Explanation: Strong bases, particularly alkoxides, are known to promote the formation of Pd-H species.[5] For the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton, strong nucleophilic bases must be avoided anyway, as they can cause nucleophilic ring opening.[3]

    • Solution: Use a weaker, non-nucleophilic inorganic base. A study on this specific ring system successfully used sodium bicarbonate (NaHCO₃) in an aqueous solution.[3] Other commonly recommended bases to minimize hydrodehalogenation include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[2] A base screening is highly recommended.

  • Potential Cause C: Presence of Hydride Sources (Solvent/Water)

    • Explanation: The use of protic solvents (e.g., alcohols) or the presence of excess water can be a significant source of hydrides.[2][4]

    • Solution: Switch to a well-dried, aprotic solvent. Anhydrous 1,4-dioxane, toluene, or THF are excellent choices.[2] The original study on this substrate used 1,2-dimethoxyethane (DME).[3] Ensure all reagents, especially the solvent and base, are as anhydrous as possible and that the reaction is run under a rigorously inert atmosphere (Nitrogen or Argon).

Problem 2: Competing Protodeboronation of the Boronic Acid

You may observe the formation of the arene (Ar-H) corresponding to your boronic acid, which indicates protodeboronation is occurring alongside hydrodehalogenation.

  • Potential Cause: Boronic Acid Instability

    • Explanation: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source, replacing it with a C-H bond.[10] This depletes the active coupling partner and lowers the overall yield. Some heteroaryl boronic acids are particularly prone to this decomposition pathway.[4][10]

    • Solution:

      • Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin). These esters provide a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[10]

      • Minimize Reaction Time: An efficient catalyst system that promotes rapid coupling will consume the boronic acid before it has time to decompose.

      • Control Water Content: While some water can be beneficial, excessive amounts can accelerate protodeboronation.[4]

Data Presentation: Optimizing Reaction Parameters

The choice of ligand and base is critical. The following tables summarize expected outcomes based on literature precedents for challenging Suzuki couplings.

Table 1: Effect of Ligand on Product vs. Byproduct Ratio

Entry Ligand Catalyst Precursor Typical Ratio (Coupled Product : Hydrodehalogenated) Rationale
1 PPh₃ Pd(PPh₃)₄ 70 : 30 Standard, but often suboptimal for electron-deficient heteroaryl chlorides.[3]
2 SPhos Pd₂(dba)₃ > 95 : 5 Bulky, electron-rich ligand; accelerates C-C reductive elimination.[2]
3 XPhos Pd₂(dba)₃ > 95 : 5 Similar to SPhos, highly effective for heteroaryl chlorides.[2]

| 4 | IPr | (IPr)Pd(allyl)Cl | > 90 : 10 | Robust N-Heterocyclic Carbene (NHC) ligand.[9] |

Table 2: Effect of Base on Reaction Outcome

Entry Base Solvent Typical Outcome Rationale
1 NaOtBu Dioxane High hydrodehalogenation Strong alkoxide base is a known source of hydrides.[5]
2 K₃PO₄ Dioxane/H₂O Low hydrodehalogenation, good yield Effective, moderately strong base. Often a good first choice.[2]
3 Cs₂CO₃ Dioxane Low hydrodehalogenation, good yield Soluble and effective base for difficult couplings.

| 4 | NaHCO₃ | DME/H₂O | Low hydrodehalogenation, prevents substrate degradation | Mild base, proven to be effective and safe for the pyrido[1,2-a]pyrimidin-4-one core.[3] |

Visualizations

The Suzuki Cycle vs. Hydrodehalogenation

Suzuki_vs_Hydrodehalogenation cluster_suzuki Desired Suzuki Cycle cluster_hydro Competing Hydrodehalogenation pd0 Pd(0)L₂ oa Ar-Pd(II)(Cl)L₂ pd0->oa Oxidative Addition (Ar-Cl) trans Ar-Pd(II)(Ar')L₂ oa->trans Transmetalation (Ar'B(OH)₂) pd_h Ar-Pd(II)(H)L₂ oa->pd_h Pd-H Formation (from Base/Solvent/H₂O) re Ar-Ar' (Product) trans->re Reductive Elimination re->pd0 re_h Ar-H (Byproduct) pd_h->re_h Reductive Elimination re_h->pd0

Caption: The desired Suzuki catalytic cycle and the competing hydrodehalogenation pathway.

Troubleshooting Workflow

Troubleshooting_Workflow start High Hydrodehalogenation Observed? ligand_check 1. Analyze Ligand start->ligand_check Yes ligand_sol Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or an NHC ligand. ligand_check->ligand_sol base_check 2. Evaluate Base ligand_sol->base_check base_sol Use a weaker inorganic base. Screen K₃PO₄, Cs₂CO₃, or NaHCO₃. Avoid alkoxides. base_check->base_sol solvent_check 3. Inspect Solvent System base_sol->solvent_check solvent_sol Use rigorously dried, aprotic solvents (Dioxane, Toluene, DME). Ensure inert atmosphere. solvent_check->solvent_sol

Caption: A systematic workflow for troubleshooting hydrodehalogenation.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling of this compound

This protocol is a starting point based on best practices to minimize hydrodehalogenation. Further optimization may be required for your specific boronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos or XPhos, 2.2-4.4 mol% relative to Pd₂)

  • Base (e.g., K₃PO₄ or NaHCO₃, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DME)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst and the ligand in a small amount of the reaction solvent, then add this mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask (typical concentration 0.1 - 0.2 M).

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS), checking for the consumption of starting material and the formation of both the desired product and the hydrodehalogenated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

Navigating the Synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Support Guide for Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the scale-up of this important synthetic intermediate. Our focus is on providing practical, experience-driven insights to ensure the robustness, safety, and efficiency of your process.

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 2-chloro derivative, in particular, is a versatile synthon, allowing for further functionalization through nucleophilic substitution reactions.[2] However, transitioning its synthesis from the laboratory bench to a larger scale introduces a unique set of challenges. This guide will address these considerations in a practical, question-and-answer format.

Troubleshooting Guide: From Low Yields to Impurity Woes

This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.

Problem 1: Low or Inconsistent Yields

Question: We are experiencing significant variability in our yields, often much lower than reported in the literature, when scaling up the reaction of 2-aminopyridine with a malonate derivative using phosphorus oxychloride (POCl₃). What are the likely causes and how can we improve this?

Answer: This is a common issue when moving to a larger scale. The root cause often lies in one or more of the following factors:

  • Inefficient Mixing and Hotspot Formation: On a larger scale, ensuring homogenous mixing of the reactants is critical. Inadequate agitation can lead to localized overheating (hotspots), especially during the exothermic addition of POCl₃. This can cause decomposition of starting materials, intermediates, and the final product.

    • Solution: Employ a robust overhead stirring system with an appropriately sized and shaped impeller to ensure efficient mixing. For very large-scale reactions, consider a reactor with baffles to improve turbulence. The addition of POCl₃ should be slow and controlled, with careful monitoring of the internal reaction temperature.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrochloric acid.[3][4][5] Even trace amounts of moisture in your starting materials or solvent can consume the reagent and generate acidic byproducts that can interfere with the reaction.

    • Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and ensure your 2-aminopyridine and malonate derivative are dry. Consider storing sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: The purity of 2-aminopyridine is crucial. Common impurities can include other isomers or oxidation products, which may not participate in the desired reaction or could lead to the formation of side products, consuming reagents and complicating purification.

    • Solution: Source high-purity 2-aminopyridine and verify its purity by an appropriate analytical method (e.g., NMR, GC-MS) before use. If necessary, recrystallize or distill the starting material.

  • Suboptimal Reaction Temperature and Time: The reaction temperature and duration are critical parameters. Insufficient heating may lead to incomplete conversion, while excessive heat or prolonged reaction times can promote the formation of degradation products.

    • Solution: Carefully optimize the reaction temperature and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the starting materials are consumed to prevent byproduct formation.

Problem 2: Formation of a Persistent, Difficult-to-Remove Impurity

Question: During the purification of this compound by crystallization, we observe a persistent impurity with a similar polarity to our product. What could this be and how can we remove it?

Answer: The presence of a stubborn impurity is a frequent challenge in crystallization. Based on the reaction chemistry, there are a few likely culprits:

  • Unreacted Starting Material or Intermediates: Incomplete reaction can leave unreacted 2-aminopyridine or the malonate derivative in your crude product. Additionally, partially cyclized intermediates may be present.

    • Identification and Removal: These can often be identified by comparing the analytical data (e.g., ¹H NMR) of your crude product with that of the starting materials. A carefully optimized crystallization protocol, potentially involving a multi-solvent system, can often resolve this. If co-crystallization is an issue, a column chromatography step on a small portion of the material can help to isolate and identify the impurity, which can then inform the development of a more effective crystallization or extraction procedure.

  • Over-chlorination Byproduct: While the primary product is the 2-chloro derivative, under harsh conditions or with an excess of POCl₃, it is possible to get dichlorinated species, such as a 2,4-dichloro-pyrido[1,2-a]pyrimidinium salt. This species would be highly reactive and likely hydrolyze during workup to other byproducts.

    • Mitigation: Strict stoichiometric control of POCl₃ is essential. Adding the chlorinating agent portion-wise and monitoring the reaction progress can help to minimize the formation of such byproducts.

  • Hydrolysis Product: The 2-chloro group is susceptible to hydrolysis, especially under acidic or basic conditions during workup, to yield 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This byproduct has a different polarity but can sometimes be tricky to separate by crystallization alone.

    • Prevention and Removal: Ensure the workup is performed under neutral or mildly acidic conditions and at a low temperature. If the hydroxy byproduct is present, a pH-controlled aqueous extraction may be effective in removing it, as the hydroxyl group can be deprotonated to form a more water-soluble salt.

Table 1: Troubleshooting Common Impurities

Potential Impurity Likely Cause Suggested Action
Unreacted 2-aminopyridineIncomplete reactionOptimize reaction time and temperature. Use a slight excess of the malonate derivative.
2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-oneHydrolysis of the product during workupPerform workup at low temperature and maintain a neutral pH.
Dichlorinated byproductsExcess or localized concentration of POCl₃Use stoichiometric amounts of POCl₃, add it slowly with efficient stirring.
Polymeric materialsHigh reaction temperatures or prolonged reaction timesMaintain strict temperature control and monitor the reaction to determine the optimal endpoint.
Problem 3: Safety Concerns with Phosphorus Oxychloride at Scale

Question: We are planning to scale up our synthesis and are concerned about the safe handling of large quantities of phosphorus oxychloride. What are the key safety considerations?

Answer: Your concern is well-founded. Phosphorus oxychloride is a highly corrosive and reactive substance, and its safe handling is paramount, especially at scale.[3][4][5][6][7]

  • Extreme Reactivity with Water: As mentioned, POCl₃ reacts violently with water, releasing heat and corrosive fumes (HCl and phosphoric acid).[3][4][5] This reaction can be explosive if not controlled.

    • Precaution: All equipment must be scrupulously dried. The reaction should be conducted under an inert atmosphere. A suitable quenching strategy for residual POCl₃ must be in place, typically involving slow addition to a well-stirred, cooled, and buffered aqueous solution.

  • Corrosivity and Toxicity: POCl₃ is highly corrosive to the skin, eyes, and respiratory tract.[3][4] Inhalation can cause severe lung damage, and the effects may be delayed.[3][4][6]

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield). The reaction should be performed in a well-ventilated fume hood. For larger quantities, a supplied-air respirator may be necessary.

  • Exothermic Reaction: The reaction of POCl₃ with 2-aminopyridine and the malonate derivative is exothermic. On a large scale, the heat generated can be significant and must be managed to prevent a runaway reaction.

    • Thermal Management: Use a reactor with a cooling jacket and ensure you have adequate cooling capacity. Add the POCl₃ slowly and monitor the internal temperature continuously. Have a contingency plan in place for rapid cooling in case of a temperature excursion.

Experimental Protocol: Safe Quenching of Phosphorus Oxychloride at Scale

  • Prepare a separate, appropriately sized vessel containing a cooled (0-5 °C) and well-stirred solution of saturated sodium bicarbonate or another suitable base. The volume should be sufficient to neutralize the expected amount of HCl generated.

  • Once the main reaction is complete, slowly transfer the reaction mixture via cannula or a pressure-equalizing dropping funnel into the quenching vessel.

  • Maintain vigorous stirring and monitor the temperature of the quenching vessel throughout the addition.

  • After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.

  • Proceed with the workup and extraction as planned.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most widely employed method involves the cyclocondensation of 2-aminopyridine with a suitable three-carbon electrophile, followed by chlorination. A common one-pot approach utilizes the reaction of 2-aminopyridine with an N,N-disubstituted ethyl malonamate in the presence of phosphorus oxychloride.[8] The POCl₃ acts as both a dehydrating and chlorinating agent.

Synthesis_Route A 2-Aminopyridine P A->P B N,N-disubstituted ethyl malonamate B->P C POCl₃ D This compound C->D P->D Cyclocondensation & Chlorination

Caption: Common synthetic route to the target compound.

Q2: Are there any "greener" or safer alternatives to using phosphorus oxychloride?

Yes, the development of more environmentally benign synthetic methods is an active area of research. Some alternatives that may be suitable for scale-up include:

  • Catalytic Methods: Copper(I) iodide (CuI)-catalyzed tandem Ullmann-type C-N bond formation and intramolecular amidation has been reported for the synthesis of the pyrido[1,2-a]pyrimidin-4-one core.[8] While this may require subsequent chlorination, it avoids the use of POCl₃ in the cyclization step.

  • Thermal Cyclization: Thermal cyclization and decarboxylation of pre-formed (2-pyridylamino)methylenemalonates can yield the core structure.[8] This method, however, often requires very high temperatures.

  • Vilsmeier-Haack Type Reagents: While still employing chlorinated reagents, in-situ formed Vilsmeier reagents (e.g., from DMF and oxalyl chloride or thionyl chloride) can sometimes be used for both cyclization and chlorination under milder conditions than neat POCl₃.

Q3: How can I effectively monitor the progress of the reaction at a larger scale?

On a larger scale, taking representative samples for analysis can be more challenging.

  • In-process HPLC: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the disappearance of starting materials and the appearance of the product. It is quantitative and can also reveal the formation of byproducts.

  • In-process NMR: For some reactions, ¹H NMR can be used to monitor the reaction progress by observing the disappearance of characteristic signals from the starting materials and the appearance of product signals. However, this is often more practical for smaller scale reactions or with the use of a process analytical technology (PAT) NMR probe.

  • Thin Layer Chromatography (TLC): TLC remains a quick and valuable qualitative tool for monitoring reaction progress, even at scale. A well-developed TLC system can give a good indication of when the starting materials have been consumed.

Q4: What are the best practices for the purification of this compound at scale?

  • Crystallization: This is the most common and scalable method for purifying the final product. The choice of solvent is critical. A good starting point is to screen a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). An ideal crystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain in solution.

  • Filtration and Drying: On a larger scale, efficient filtration and drying are crucial to obtain a high-quality, free-flowing solid. A filter press or a centrifugal filter can be used for filtration. The solid should be washed with a cold, appropriate solvent to remove any residual mother liquor. Drying is typically performed under vacuum at a moderately elevated temperature.

Troubleshooting_Workflow Start Low Yield or Impure Product A Analyze Crude Product (TLC, HPLC, NMR) Start->A B Identify Problem A->B C Incomplete Reaction B->C D Presence of Byproducts B->D E Optimize Reaction (Time, Temp, Stoichiometry) C->E Yes H Check Starting Material Purity C->H No F Improve Workup (pH control, Temp) D->F Yes D->H No E->A G Optimize Purification (Recrystallization solvent) F->G G->A End High Yield, Pure Product G->End H->E

Caption: A general workflow for troubleshooting synthesis issues.

By carefully considering these factors and implementing the suggested solutions, researchers can overcome the challenges associated with scaling up the synthesis of this compound, leading to a more robust, efficient, and safe manufacturing process.

References

Technical Support Center: Characterization of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, purification, and analytical characterization of this important heterocyclic compound. The information is presented in a question-and-answer format to directly address specific issues you may face in your experimental work.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of this compound typically involves the cyclization of a substituted 2-aminopyridine derivative. While seemingly straightforward, this process can present several challenges affecting the purity and yield of the final product.

Q1: My reaction yield is low, and I have multiple spots on my TLC plate. What are the likely side products and impurities?

A1: Low yields and multiple TLC spots often indicate incomplete reaction or the formation of side products. The most common impurities are residual starting materials and products arising from undesired side reactions.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 2-aminopyridine derivatives and a cyclizing agent like diethyl malonate or a related species.

  • Hydrolysis Product: The 2-chloro group is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH, leading to the formation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This impurity can be difficult to separate due to its similar polarity.

  • Polymeric Materials: Under harsh reaction conditions (e.g., high temperatures, strong acids), polymerization of starting materials or the product can occur, resulting in baseline streaking on the TLC plate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and impurities.

Q2: I am struggling to purify this compound by column chromatography. It seems to be streaking or co-eluting with an impurity.

A2: Purification challenges are common with this class of compounds. Streaking on silica gel can be due to the compound's polarity and its interaction with the stationary phase. Co-elution often occurs with the hydrolysis byproduct, 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Recommended Purification Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This ensures a more uniform application.

  • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol or ethyl acetate. A typical gradient might be from 0% to 5% methanol in dichloromethane.

  • pH Modification: Adding a small amount of a volatile acid (e.g., 0.1% formic acid) or base (e.g., 0.1% triethylamine) to the mobile phase can improve peak shape by suppressing the ionization of acidic or basic functional groups on the compound or impurities.

Section 2: Spectroscopic Characterization FAQs

Accurate spectroscopic characterization is essential for confirming the structure and purity of this compound.

Q3: What are the expected 1H and 13C NMR chemical shifts for this compound, and what are common issues in spectral interpretation?

A3: The NMR spectrum of this compound is relatively simple, but peak assignment and the presence of impurities can complicate interpretation.

Typical NMR Data (in CDCl3):

Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
H-3~6.78 (s, 1H)~104.27
H-6~9.12 (d, J = 7.1 Hz, 1H)~136.61
H-7~7.19 (t, J = 6.6 Hz, 1H)~114.63
H-8~7.80-7.72 (m, 1H)~126.03
H-9~7.66-7.61 (m, 1H)~125.72
C-2-~156.92
C-4-~161.14
C-4a-~150.01
C-9a-~135.34

Note: The exact chemical shifts can vary depending on the solvent and concentration.[1]

Common NMR Troubleshooting Points:

  • Broad Peaks: Broadening of N-H or O-H protons from impurities can occur. A D2O exchange experiment can help identify these peaks.

  • Solvent Peaks: Residual solvent peaks can obscure signals. Ensure your NMR solvent is of high purity and your sample is thoroughly dried.

  • Impurity Peaks: Be aware of the potential for peaks from the hydrolysis product (2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one) or unreacted starting materials.

Q4: My mass spectrum shows unexpected fragments. What is the typical fragmentation pattern for this compound?

A4: The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. The presence of a chlorine atom results in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.

Expected Fragmentation Pathway:

M [M]+. m/z 180/182 M_minus_Cl [M-Cl]+ m/z 145 M->M_minus_Cl - Cl• M_minus_CO [M-CO]+. m/z 152/154 M->M_minus_CO - CO M_minus_HCl [M-HCl]+. m/z 144 M->M_minus_HCl - HCl

Caption: Expected fragmentation of this compound.

  • Loss of a Chlorine Radical: A prominent fragment at [M-Cl]+ (m/z 145) is often observed.

  • Loss of Carbon Monoxide: The carbonyl group can be lost as CO, leading to a fragment at [M-CO]+• (m/z 152/154).

  • Loss of HCl: A neutral loss of HCl can occur, resulting in a fragment at [M-HCl]+• (m/z 144).

If you observe fragments that do not correspond to these patterns, consider the possibility of impurities in your sample.

Section 3: Chromatographic Analysis and Stability

Developing a robust chromatographic method is key to assessing the purity of this compound and monitoring its stability.

Q5: I need to develop an HPLC method for purity analysis. What are the recommended starting conditions?

A5: A reverse-phase HPLC method is generally suitable for this compound. Here are some recommended starting conditions that you can optimize further.

Initial HPLC Method Parameters:

Parameter Recommendation
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

Method Development Workflow:

Caption: HPLC method development workflow.

Q6: Is this compound stable in solution? What are the potential degradation pathways?

A6: The primary stability concern for this compound in solution is the hydrolysis of the 2-chloro substituent to a 2-hydroxy group. The rate of this hydrolysis is dependent on the pH and temperature of the solution.

  • Acidic and Basic Conditions: Hydrolysis is generally accelerated under both acidic and basic conditions.[2]

  • Neutral Conditions: The compound is most stable at neutral pH.[2]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

To minimize degradation, it is recommended to store solutions of this compound at low temperatures (2-8 °C) and at a neutral pH. For long-term storage, it is best to keep the compound as a solid in a desiccated environment.

References

Validation & Comparative

A Comparative Guide to Cross-Coupling Reactivity: 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one vs. 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are privileged scaffolds. Among them, the 4H-pyrido[1,2-a]pyrimidin-4-one core and the simple pyridine ring are foundational building blocks for a vast array of biologically active compounds and functional materials.[1] The strategic functionalization of these cores, often accomplished via palladium-catalyzed cross-coupling reactions, is a cornerstone of synthetic efforts.

This guide provides an in-depth, objective comparison of the cross-coupling performance of two common halogenated precursors: 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one and the widely used class of 2-bromopyridines . The choice between a chloro- and a bromo-substituent is not trivial; it carries significant implications for reaction kinetics, catalyst selection, cost, and overall synthetic strategy. For researchers and drug development professionals, understanding these nuances is critical for efficient and successful synthesis campaigns. We will delve into the fundamental principles governing their reactivity, present supporting experimental data, and offer practical protocols to guide your laboratory work.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The fundamental difference in reactivity between these two classes of substrates lies in the inherent properties of the carbon-chlorine (C-Cl) versus the carbon-bromine (C-Br) bond. In the context of palladium-catalyzed cross-coupling, the rate-determining step is frequently the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[2]

The general reactivity trend for halogens in this critical step is well-established: I > Br > Cl > F .[3][4] This trend is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger (higher BDE) than the C-Br bond. Consequently, more energy is required to cleave the C-Cl bond during oxidative addition, leading to slower reaction rates.

  • Polarizability: The C-Br bond is more polarizable than the C-Cl bond. This allows for a more favorable electrostatic interaction with the palladium catalyst, facilitating the oxidative addition process.[5]

This intrinsic difference dictates that 2-chloropyridines and their fused analogs are generally less reactive than their 2-bromo counterparts, often necessitating more forceful conditions or highly active, specialized catalyst systems to achieve comparable results.[6]

Comparative Performance in Key Cross-Coupling Reactions

While the C-Br bond offers inherent reactivity advantages, modern catalysis has made significant strides in activating the more robust C-Cl bond. The choice of substrate often becomes a balance between reactivity, cost (chloro-derivatives are typically cheaper), and the specific coupling reaction being performed.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds. Here, the difference in reactivity is pronounced but often surmountable.

  • 2-Bromopyridines: These are highly reliable substrates for Suzuki coupling. They react efficiently with a wide range of boronic acids and esters using "first-generation" palladium catalysts like Pd(PPh₃)₄ or simple Pd(OAc)₂ with phosphine ligands.[7][8][9] Reactions typically proceed to completion under moderate temperatures (80-100 °C) in a matter of hours.

  • This compound: Despite the stronger C-Cl bond, studies have shown that this substrate is a surprisingly competent coupling partner in Suzuki reactions. Crucially, success hinges on the use of more advanced catalyst systems. While traditional catalysts may struggle, the use of palladium precursors with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands enables excellent yields.[10][11] Research by Černý et al. demonstrated that various chloro-derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton can provide good to excellent yields in Suzuki couplings, highlighting the viability of these substrates when the correct catalytic system is employed.[11][12]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Feature2-BromopyridinesThis compound
General Reactivity HighModerate to High (Catalyst Dependent)
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂[8]Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G3)[10][12]
Ligand Requirement Standard phosphines (PPh₃, dppf)Often requires bulky, electron-rich ligands (SPhos, XPhos)
Reaction Conditions 80-110 °C, 2-12 hours100-120 °C, 4-24 hours
Typical Yields Good to Excellent (>85%)[8]Good to Excellent (>80%) with optimized catalysts[11]
Key Advantage High reactivity, reliable protocolsLower cost of starting material
Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds is another critical transformation where the choice of halide is paramount. The Buchwald-Hartwig amination is notoriously more challenging for aryl chlorides than for bromides.[2][13]

  • 2-Bromopyridines: These substrates readily undergo amination with a wide variety of primary and secondary amines. The reaction can often be achieved with various palladium sources and bidentate phosphine ligands like BINAP or Xantphos.[13][14]

  • This compound: Activating the C-Cl bond for C-N coupling is significantly more demanding and almost exclusively requires the use of modern, highly active catalyst systems. The oxidative addition step is often rate-limiting.[2] Success relies on sterically hindered, electron-rich monophosphine ligands developed by the Buchwald group (e.g., RuPhos, BrettPhos) or potent NHC ligands.[15] Using a strong, non-nucleophilic base like NaOtBu or LHMDS is also critical.[16] While direct examples for this specific chloro-heterocycle are less common in survey literature, the principles established for other challenging chloropyridines apply directly.[2]

Catalytic Systems: The Key to Unlocking Reactivity

The evolution of palladium catalysis is central to this comparison. While 2-bromopyridines are amenable to a broad range of catalysts, the utility of 2-chloro-substrates in cross-coupling is a direct result of advances in ligand design.

  • For 2-Bromopyridines: Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient. The oxidative addition to the C-Br bond is facile enough that these stable and commercially available catalysts perform well.[8]

  • For Chloro-Substrates: The higher energy barrier for C-Cl bond cleavage must be overcome. This is achieved by using ligands that create a more electron-rich and reactive Pd(0) center.

    • Bulky Monophosphine (Buchwald) Ligands: Ligands like XPhos, SPhos, and RuPhos are designed with bulky biaryl backbones that promote the formation of a highly reactive, monoligated L-Pd(0) species. Their strong electron-donating character increases the electron density on the palladium, facilitating its insertion into the strong C-Cl bond.

    • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable and highly active palladium complexes (e.g., PEPPSI™-IPr).[10] These are often effective for activating unreactive chlorides.

cluster_reactivity Substrate Reactivity & Catalyst Choice cluster_catalysts Catalyst Systems 2-Bromopyridine 2-Bromopyridine Standard Standard Catalysts (e.g., Pd(PPh3)4) 2-Bromopyridine->Standard Highly Effective Advanced Advanced Catalysts (Buchwald, NHC Ligands) 2-Bromopyridine->Advanced Also Effective 2-Chloropyridone 2-Chloro-4H-pyrido[1,2-a] pyrimidin-4-one 2-Chloropyridone->Standard Often Low Yield/Slow 2-Chloropyridone->Advanced REQUIRED for Good Yields

Caption: Catalyst selection based on substrate reactivity.

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates. Always conduct reactions under an inert atmosphere (Argon or Nitrogen).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine

This protocol utilizes a common and effective catalyst system.[8]

  • Reagent Preparation: To a dry Schlenk flask, add the 2-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the 2-bromopyridine.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol employs a more active catalyst system necessary for activating the C-Cl bond.[11][12]

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and additional ligand (e.g., XPhos, 2 mol%) before adding to the main flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography.

prep 1. Preparation - Weigh Reagents - Dry Glassware - Inert Atmosphere setup 2. Reaction Setup - Add Solids & Catalyst - Add Degassed Solvent prep->setup reaction 3. Reaction - Heat & Stir - Monitor (TLC, LC-MS) setup->reaction workup 4. Work-up - Cool Mixture - Dilute & Extract/Filter reaction->workup purify 5. Purification - Concentrate - Column Chromatography workup->purify analysis 6. Analysis - NMR, MS - Yield Calculation purify->analysis

Caption: A generalized experimental workflow for cross-coupling.

Summary and Practical Recommendations

The choice between this compound and 2-bromopyridines is a strategic decision guided by several factors.

ConsiderationChoose 2-Bromopyridines When...Choose this compound When...
Reactivity is Key You need fast, reliable reactions with a broad range of standard catalysts.You are performing Suzuki coupling and have access to modern catalysts.
Reaction Type Performing challenging couplings like Buchwald-Hartwig amination.The subsequent synthetic steps require a bromine or iodine for further chemistry.
Cost & Availability The slightly higher cost of the starting material is not a limiting factor.Cost of the starting material is a primary concern for large-scale synthesis.
Catalyst Budget You prefer to use cheaper, classical palladium catalysts (e.g., Pd(PPh₃)₄).You have access to and a budget for advanced (but more expensive) ligands/precatalysts.
  • 2-Bromopyridines remain the workhorse for general-purpose cross-coupling due to their high intrinsic reactivity, which allows for milder conditions and a wider compatibility with standard, cost-effective palladium catalysts.

  • This compound represents a modern, cost-effective alternative, particularly for C-C bond formations like the Suzuki-Miyaura reaction. Its successful use is critically dependent on the application of advanced, highly active catalyst systems designed to overcome the high energy barrier of C-Cl bond activation. For more challenging transformations like C-N coupling, the bromo-analogue is still the more reliable choice unless significant optimization is undertaken.

By understanding the fundamental trade-offs between these two valuable classes of building blocks, researchers can make more informed decisions, optimizing their synthetic routes for efficiency, cost, and overall success.

References

A Comparative Guide to the Reactivity of Halo-Pyrido[1,2-a]pyrimidin-4-ones in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure, frequently appearing in compounds with diverse biological activities, including analgesic, anti-inflammatory, and antipsychotic agents.[1] The functionalization of this bicyclic system is crucial for developing new chemical entities, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for creating carbon-carbon bonds.[1][2]

This guide provides an in-depth comparison of the reactivity of various halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one in the Suzuki-Miyaura coupling. We will dissect the influence of the halogen type and its position on the ring system, discuss common side reactions, and provide a validated experimental protocol to aid in the practical application of this powerful synthetic transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organic halide or triflate.[3] The process is driven by a palladium catalyst, which cycles through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is key to troubleshooting and optimizing the reaction for specific substrates like the pyrido[1,2-a]pyrimidin-4-one system.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the halo-pyrido[1,2-a]pyrimidin-4-one. This is often the rate-determining step.[3][4] The reactivity of the halide is paramount here, with the bond strength dictating the ease of this step.

  • Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this transfer.

  • Reductive Elimination : The two organic partners on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Suzuki_Miyaura_Cycle cluster_cycle cluster_boron Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₃]⁻ PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ (Activated) Base->Boronate Activation Boronate->PdII_Aryl caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle. G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Workup & Purification A Weigh Substrate: 3-Bromo-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) D Combine all solids in a reaction flask with a stir bar. A->D B Weigh Boronic Acid: Phenylboronic Acid (1.05 eq) B->D C Weigh Catalyst & Base: Pd(PPh₃)₄ (0.05 eq) NaHCO₃ (2.1 eq) C->D E Add Solvents: DME and H₂O D->E F Purge with N₂/Ar gas for 10-15 min. E->F G Heat to reflux (e.g., 85-90 °C) under inert atmosphere. F->G H Monitor reaction by TLC/LC-MS (Typically 4-24 h). G->H I Cool to room temperature. H->I Upon completion J Dilute with water and extract with organic solvent (e.g., EtOAc). I->J K Wash combined organic layers with brine, dry over Na₂SO₄. J->K L Concentrate in vacuo. K->L M Purify by column chromatography (e.g., Silica gel, Hexane/EtOAc). L->M

References

The Strategic Advantage of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the selection of an appropriate starting synthon is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. Among the plethora of heterocyclic building blocks, 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one has emerged as a synthon of considerable strategic value. This guide provides an in-depth technical comparison of this compound with other commonly employed synthons, elucidating its distinct advantages through an examination of its reactivity, selectivity, and utility in the synthesis of complex molecular architectures.

The Architectural Advantage: Beyond a Simple Leaving Group

The utility of this compound extends beyond the mere presence of a reactive chlorine atom. Its fused bicyclic structure imparts a degree of conformational rigidity and a unique three-dimensional topology that can be advantageous in designing molecules with specific binding properties. This inherent structural pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency.

Furthermore, the pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds with applications as antipsychotic, anti-allergic, and anti-inflammatory agents.[1] This established biological relevance provides a strong rationale for its use as a foundational building block in drug discovery programs.

Enhanced and Predictable Reactivity in Nucleophilic Aromatic Substitution

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is activated by the electron-withdrawing effects of the adjacent carbonyl group and the ring nitrogen atoms. This activation facilitates displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, often under mild reaction conditions.

A key advantage of this synthon is the high regioselectivity of nucleophilic attack. Unlike with some di-substituted synthons, such as 2,4-dichloropyrimidine, the reaction with this compound exclusively occurs at the 2-position, obviating the need for protecting groups or complex purification procedures to separate constitutional isomers.

Caption: Regioselective SNAr on this compound.

Comparative Analysis with Alternative Synthons

To fully appreciate the advantages of this compound, a direct comparison with other commonly used synthons is instructive. The following table summarizes key performance indicators based on established reactivity principles and reported experimental data.

FeatureThis compound2,4-Dichloropyrimidine2-Chloropyrimidine
Regioselectivity Excellent (single isomer)Variable (often mixtures of 2- and 4-substituted products)[2][3]Excellent (single isomer)
Reactivity High (activated by carbonyl and ring nitrogens)High (C4 generally more reactive than C2)[3]Moderate[4]
Structural Complexity High (fused bicyclic system)Low (monocyclic)Low (monocyclic)
Potential for Byproducts LowHigh (isomeric byproducts)Low
Typical Reaction Conditions Mild to moderateOften requires careful control to achieve selectivityModerate to forcing
Reported Yields (SNAr) Generally high (e.g., 80% with hydrazine)[5]Variable, dependent on nucleophile and conditionsModerate to high, but can be lower than activated systems

Experimental Section: Representative Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a one-pot synthesis method.[6]

Materials:

  • 2-Aminopyridine

  • Ethyl cyanoacetate

  • Phosphorus oxychloride (POCl3)

  • Anhydrous toluene

Procedure:

  • To a stirred solution of 2-aminopyridine (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous toluene, slowly add phosphorus oxychloride (2.0 eq) at 0 °C.

  • After the addition is complete, the reaction mixture is heated to reflux for 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound. A reported yield for a similar reaction is 42.5%.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Mixing Mixing in Toluene at 0°C 2-Aminopyridine->Mixing Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Mixing POCl3 POCl3 POCl3->Mixing Reflux Reflux for 4h Mixing->Reflux Workup Quenching with Ice Reflux->Workup Isolation Filtration & Drying Workup->Isolation Product This compound Isolation->Product

Caption: Synthetic workflow for this compound.

Protocol 2: Nucleophilic Aromatic Substitution with a Piperazine Derivative

This protocol is a representative example of the use of this compound in the synthesis of a more complex molecule.

Materials:

  • This compound

  • 1-(2-Pyrimidinyl)piperazine

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • A mixture of this compound (1.0 eq), 1-(2-pyrimidinyl)piperazine (1.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF is stirred at 80 °C for 6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the desired product.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a mild inorganic base, suitable for scavenging the HCl generated during the SNAr reaction without promoting side reactions.

  • Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism by stabilizing the charged intermediate (Meisenheimer complex).

  • Reaction Temperature: 80 °C provides sufficient thermal energy to overcome the activation barrier of the reaction without causing decomposition of the reactants or products.

Conclusion

This compound offers significant advantages over simpler, monocyclic synthons in the design and synthesis of complex, biologically active molecules. Its inherent structural rigidity, predictable reactivity, and high regioselectivity in nucleophilic aromatic substitution reactions make it a superior choice for streamlining synthetic routes and minimizing the formation of undesirable byproducts. For researchers and drug development professionals, the strategic incorporation of this powerful synthon can accelerate the discovery and development of novel therapeutics.

References

A Comparative Guide to the Bioactivity of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and a Versatile Synthon

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure serves as a "privileged scaffold," capable of interacting with a diverse range of biological targets. This guide focuses on derivatives stemming from a particularly valuable intermediate: 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one. The reactivity of the chlorine atom at the C2 position makes it an excellent leaving group, opening a gateway for nucleophilic substitution and the creation of extensive libraries of novel compounds.[2]

These derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This guide provides a comparative analysis of these bioactivities, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in navigating the therapeutic potential of this chemical class.

Core Synthesis Strategy: Leveraging the 2-Chloro Intermediate

The foundational step in exploring this chemical space is the synthesis of the this compound synthon. This intermediate is typically prepared from 2-aminopyridine precursors.[6] Its true utility lies in its role as an electrophile. The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group activates the C2 position for nucleophilic attack. This allows for the facile introduction of various amines, thiols, and other nucleophiles, yielding a diverse array of derivatives with unique substitutions at the 2-position.

The general synthetic approach is a robust and reliable method for generating a library of compounds for screening. The choice of the incoming nucleophile is a critical experimental decision, as the nature of the R-group introduced at the C2 position profoundly influences the resulting molecule's physicochemical properties and, consequently, its biological activity.

G cluster_0 Synthetic Pathway 2_aminopyridine 2-Aminopyridine Precursors Cyclization Cyclization (e.g., with ethyl malonamate) 2_aminopyridine->Cyclization Core_Scaffold 4H-pyrido[1,2-a]pyrimidin-4-one Cyclization->Core_Scaffold Chlorination Chlorination (e.g., POCl3) Core_Scaffold->Chlorination Synthon This compound (Key Intermediate) Chlorination->Synthon Substitution Nucleophilic Substitution (R-NH2) Synthon->Substitution Derivatives 2-Amino-Substituted Derivatives Substitution->Derivatives

Caption: General synthetic route to 2-substituted pyrido[1,2-a]pyrimidin-4-one derivatives.

Comparative Bioactivity Analysis

Anti-inflammatory Activity

Derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have shown significant promise as anti-inflammatory agents.[3] The mechanism often involves the inhibition of key inflammatory mediators.[7] Studies have demonstrated that certain 2-amino substituted derivatives can inhibit carrageenan-induced edema in rats, a classic model for acute inflammation.[6]

A noteworthy study explored derivatives appended with various nitrogen-containing heterocycles for their ability to inhibit hyaluronidase, an enzyme whose activity increases during chronic inflammatory conditions.[3] The results indicated that specific substitutions could lead to potency greater than the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Table 1: Comparative In Vitro Anti-inflammatory Activity

CompoundR-Group at C2 PositionBioactivity TargetResult (% Inhibition @ 10 µg)Reference
4e N-methylpiperazineHyaluronidase89.34 [3]
5f Piperazine ethoxy ethanolHyaluronidase88.16 [3]
Indomethacin (Standard Drug)Hyaluronidase84.21[3]

The data clearly indicates that the incorporation of piperazine-containing moieties can significantly enhance anti-inflammatory activity. Compound 4e , with an N-methylpiperazine group, demonstrated the highest inhibition, surpassing the standard drug. This provides a clear structure-activity relationship (SAR) insight, guiding future derivatization efforts.[3]

Anticancer Activity

The pyrido[1,2-a]pyrimidin-4-one core is also a promising scaffold for the development of novel anticancer agents. Recent research has focused on these derivatives as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways that, when overactive, can drive the proliferation of cancer cells.[5]

SHP2 is a critical component of the RAS-ERK signaling pathway. Its inhibition can block downstream signals that promote cell growth and survival, making it an attractive target for cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2 SHP2 SHP2->Ras activates Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative (e.g., 14i) Inhibitor->SHP2 inhibits

Caption: Simplified SHP2 role in the RAS-ERK signaling pathway and point of inhibition.

A study involving scaffold hopping led to the synthesis of 30 pyrido[1,2-a]pyrimidin-4-one derivatives.[5] Through iterative design, compound 14i emerged as a highly potent inhibitor of full-length SHP2, while showing low activity against the isolated PTP domain, confirming its allosteric mechanism. This compound also demonstrated significant antiproliferative activity against KYSE-450 esophageal cancer cells.

Table 2: Comparative Anticancer Activity of SHP2 Inhibitors

CompoundSHP2 Enzymatic IC₅₀ (µM)KYSE-450 Cell Antiproliferation IC₅₀ (µM)Reference
13a 0.6311.83[5]
14i 0.104 0.42 [5]
SHP099 (Reference)0.070.25[5]

The superior performance of compound 14i was attributed to enhanced structural flexibility, achieved by inserting a sulfur atom linker, which allowed for better binding to the allosteric pocket of SHP2.[5]

Antimicrobial Activity

The functionalization of the 2-chloro position has also yielded compounds with significant antibacterial properties. A series of novel derivatives of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one were synthesized and screened against both Gram-positive and Gram-negative bacteria.[4]

The results highlighted that derivatives incorporating a substituted piperazine moiety exhibited the most potent activity. Specifically, compound 6i was found to be twice as active as the standard antibiotic Streptomycin sulphate against the tested strains.[4]

Table 3: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundR-Group at C2 PositionBacillus subtilis (Gram +)Pseudomonas aeruginosa (Gram -)Reference
6a Diethyl amine2525[4]
6g Morpholine12.512.5[4]
6i 4-(2-chlorophenyl) piperazine3.12 3.12 [4]
Streptomycin (Standard Drug)6.256.25[4]

These findings underscore the importance of the C2 substituent in tuning the biological activity. The presence of the halogenated aromatic ring on the piperazine group in compound 6i appears crucial for its enhanced antibacterial efficacy.

Structure-Activity Relationship (SAR) Summary

The comparative data reveals clear SAR trends for the 2-substituted 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

Caption: Key SAR insights for C2-substituted pyrido[1,2-a]pyrimidin-4-one derivatives.

  • For Anti-inflammatory Activity: Cyclic amine structures, particularly N-methylpiperazine, at the C2 position enhance hyaluronidase inhibition.[3]

  • For Anticancer (SHP2) Activity: Introducing flexibility via linkers (e.g., a sulfur atom) between the core and an aryl group at C2 improves binding to the allosteric site.[5]

  • For Antibacterial Activity: Piperazine moieties substituted with electron-withdrawing groups (like a chlorophenyl ring) at the C2 position lead to potent broad-spectrum activity.[4]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the following are detailed, self-validating protocols for key assays mentioned in this guide.

Protocol 1: General Synthesis of 2-Amino-Substituted Derivatives

This protocol describes the nucleophilic substitution reaction using the 2-chloro synthon.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol in a round-bottom flask.

  • Addition of Reagents: Add the desired amine nucleophile (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80°C to reflux for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with water and a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-substituted derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: MTT Assay for In Vitro Anticancer Activity

This protocol provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., KYSE-450) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Protocol 3: Broth Microdilution for Antibacterial MIC Determination

This method determines the minimum concentration of a compound that inhibits visible bacterial growth.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in Mueller-Hinton Broth (MHB) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only) on each plate.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and valuable starting point for the development of new therapeutic agents. The comparative analysis presented in this guide demonstrates that strategic modifications at the C2 position can effectively tune the bioactivity of the resulting derivatives, yielding potent anti-inflammatory, anticancer, and antibacterial compounds. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation molecules with improved potency and selectivity.

Future research should focus on optimizing the lead compounds identified in these studies. This includes expanding the library of derivatives to further probe the SAR, investigating their mechanisms of action in greater detail, and evaluating their efficacy and safety profiles in preclinical in vivo models. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in the treatment of inflammatory diseases, cancer, and infectious diseases.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrido[1,2-a]pyrimidin-4-one Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of novel therapeutics targeting a range of diseases. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrido[1,2-a]pyrimidin-4-one analogs, offering insights into the rational design of potent and selective inhibitors for diverse biological targets. We will delve into the key structural modifications that influence biological activity, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.

Pyrido[1,2-a]pyrimidin-4-ones as Allosteric SHP2 Inhibitors

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node that plays a pivotal role in multiple cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Pyrido[1,2-a]pyrimidin-4-one derivatives have emerged as a novel class of allosteric SHP2 inhibitors.

Comparative Analysis of SHP2 Inhibitory Activity

A recent study explored a series of pyrido[1,2-a]pyrimidin-4-one analogs, leading to the identification of potent and selective SHP2 inhibitors.[1] The SAR of these compounds highlights the importance of substituents at the 7-position and the introduction of a flexible linker.

CompoundR1R2Linker (X)SHP2 IC50 (µM)Kyse-520 cell IC50 (µM)
13a H4-Cl-Ph-0.2352.54
14i H4-Cl-PhS0.1041.06
SHP099 ---0.0701.80

Data synthesized from a 2024 study on novel allosteric SHP2 inhibitors.[1]

Expert Insights: The initial lead compound, 13a , demonstrated moderate inhibitory activity. Molecular modeling suggested that its rigid structure might impede optimal interaction with the allosteric binding pocket of SHP2. To address this, a second generation of compounds was designed, incorporating a sulfur atom as a flexible linker between the pyrido[1,2-a]pyrimidin-4-one core and the 7-aryl group. This strategic modification, exemplified by compound 14i , resulted in a significant enhancement of inhibitory potency against full-length SHP2.[1] This demonstrates a classic drug design strategy where increasing conformational flexibility allows for better adaptation to the target's binding site. The improved cellular activity of 14i against Kyse-520 esophageal squamous cell carcinoma cells further underscores the potential of this chemical series.

Experimental Protocols

A common synthetic route to this class of compounds involves the condensation of a substituted 2-aminopyridine with a β-ketoester.

  • Step 1: A mixture of a 2-aminopyridine derivative and a diethyl malonate derivative is heated, often under neat conditions or in a high-boiling solvent like diphenyl ether, to facilitate the initial condensation and cyclization.

  • Step 2: The resulting 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one intermediate can be further functionalized. For instance, chlorination at the 2-position followed by Suzuki or other cross-coupling reactions allows for the introduction of various aryl or heteroaryl groups.

  • Step 3: For analogs like 14i , a multi-step synthesis is required to introduce the thioether linker and the 7-aryl substituent, often involving nucleophilic aromatic substitution reactions.

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of test compounds using a fluorogenic substrate.

  • Materials: Recombinant full-length wild-type SHP2 protein, a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide for SHP2 activation, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as the substrate, and an appropriate assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).[2]

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the pre-activated SHP2 enzyme solution to each well and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the DiFMUP substrate solution.

    • Measure the fluorescence intensity kinetically using a microplate reader (excitation/emission wavelengths of 360/460 nm).

    • Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.[2]

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos activates SHP2 SHP2 RTK->SHP2 recruits and activates PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Ras Ras Grb2_Sos->Ras activates SHP2->Ras promotes activation SHP2->PI3K modulates SHP2->JAK modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription

Pyrido[1,2-a]pyrimidin-4-ones as Aldose Reductase Inhibitors

Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. The accumulation of sorbitol, the product of glucose reduction by aldose reductase, is implicated in the pathogenesis of diabetic complications.[3][4] Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent inhibitors of aldose reductase, also exhibiting valuable antioxidant properties.

Comparative Analysis of Aldose Reductase Inhibitory Activity

Structure-activity relationship studies have revealed critical determinants for the inhibitory potency of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one analogs.

CompoundR2 SubstituentR6/R9 SubstituentALR2 IC50 (µM)
13 4-OH-PhH0.85
14 3,4-(OH)2-PhH0.23
18 4-OH-Ph6-OH0.15
19 4-OH-Ph9-OH0.12
28 3,4-(OH)2-Ph6-OH0.08
29 3,4-(OH)2-Ph9-OH0.06
10 PhH> 50
15 4-OCH3-PhH2.5

Data synthesized from a study on selective aldose reductase inhibitors.[5]

Expert Insights: The presence of a phenol or catechol moiety at the 2-position is crucial for aldose reductase inhibitory activity, as demonstrated by the inactivity of the unsubstituted phenyl analog 10 .[5][6] Methylation of the hydroxyl groups, as in compound 15 , significantly reduces potency, indicating that these hydroxyls are directly involved in binding to the enzyme's active site.[5] Furthermore, the introduction of a hydroxyl group at either the 6- or 9-position of the pyrido[1,2-a]pyrimidin-4-one core consistently enhances inhibitory activity, as seen by comparing compounds 18 , 19 , 28 , and 29 with their respective parent compounds 13 and 14 .[5][6] This suggests that these additional hydroxyl groups form favorable interactions within the active site, likely through hydrogen bonding. Lengthening the side chain at the 2-position from a phenyl to a benzyl group generally leads to a decrease in activity.

Experimental Protocols

These compounds can be synthesized through aza-Michael addition followed by intramolecular cyclization.

  • Step 1: Reaction of a 2-aminopyridine with an appropriate chalcone (α,β-unsaturated ketone) in the presence of a catalyst, such as an acid or a base, affords a dihydropyridopyrimidinone intermediate.

  • Step 2: Oxidation of the intermediate using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic 2-phenyl-pyrido[1,2-a]pyrimidin-4-one.

  • Step 3: Hydroxyl groups on the phenyl ring or the pyridopyrimidinone core can be introduced by using appropriately substituted starting materials or through subsequent functional group transformations.

This spectrophotometric assay measures the consumption of NADPH during the reduction of a substrate by aldose reductase.

  • Materials: Partially purified aldose reductase from a source like rat lens, NADPH, DL-glyceraldehyde as the substrate, and a phosphate buffer (e.g., 0.067 M, pH 6.2).[7][8]

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, NADPH, and the enzyme solution in a quartz cuvette.

    • Add the test compound at various concentrations and pre-incubate.

    • Initiate the reaction by adding the DL-glyceraldehyde substrate.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.[7]

Aldose Reductase and the Polyol Pathway

Polyol_Pathway Glucose Glucose (High) Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications (Osmotic Stress, Oxidative Stress) Sorbitol->Complications AR Aldose Reductase (AR) NADP NADP+ SDH Sorbitol Dehydrogenase (SDH) NADH NADH NADPH NADPH NADPH->AR NADP->Complications Increased Oxidative Stress NAD NAD+ NAD->SDH

Pyrido[1,2-a]pyrimidin-4-ones as Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents with new mechanisms of action. The pyrido[1,2-a]pyrimidin-4-one scaffold has been explored as a potential source of new antimalarial drugs.

Comparative Analysis of Antimalarial Activity

A study evaluating a series of 42 pyrido[1,2-a]pyrimidin-4-one derivatives against the chloroquine-sensitive Pf 3D7 strain of P. falciparum identified compounds with moderate activity.

CompoundR3 SubstituentPf 3D7 IC50 (µM)
21 3-Fluorobenzylcarbamate33
37 N-[4-(Trifluoromethyl)benzyl]carboxamide37

Data from a 2014 study on novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents.[2]

Expert Insights: The SAR studies from this series indicated that an unsubstituted B-ring (the pyridine ring of the scaffold) is favorable for antimalarial activity.[2] The moderate potency of compounds 21 and 37 suggests that the pyrido[1,2-a]pyrimidin-4-one core is a viable starting point for the development of more potent antimalarial drugs. The substituents at the 3-position appear to play a significant role in modulating activity, and further optimization of this position could lead to compounds with improved efficacy.

Experimental Protocols

The synthesis of 3-substituted analogs often starts from ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

  • Step 1: The starting ester can be hydrolyzed to the corresponding carboxylic acid.

  • Step 2: The carboxylic acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of 3-carboxamide derivatives.

  • Step 3: Alternatively, the carboxylic acid can be subjected to a Curtius rearrangement to form an isocyanate intermediate, which can then be reacted with alcohols or amines to yield carbamate and urea derivatives, respectively.

This fluorescence-based assay is a common method for determining the in vitro antimalarial activity of compounds by quantifying parasite DNA.

  • Materials: P. falciparum culture, human red blood cells, culture medium (e.g., RPMI 1640 with supplements), SYBR Green I dye, and a lysis buffer (containing saponin and Triton X-100).[1]

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add synchronized P. falciparum-infected red blood cells at the ring stage to each well.

    • Incubate the plates under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2) for 72 hours.

    • After incubation, lyse the red blood cells and stain the parasite DNA by adding the SYBR Green I lysis buffer.

    • Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths of ~485/530 nm).

    • Calculate the IC50 values from the dose-response curves.[1]

Malaria Parasite Lifecycle and Drug Targets

Malaria_Lifecycle cluster_mosquito Mosquito cluster_human Human Sporozoites Sporozoites Mosquito_Bite1 Mosquito Bite Sporozoites->Mosquito_Bite1 Liver_Stage Liver Stage (Exo-erythrocytic Cycle) Merozoites Merozoites Liver_Stage->Merozoites releases Blood_Stage Blood Stage (Erythrocytic Cycle) - Symptoms Merozoites->Blood_Stage infect Red Blood Cells Blood_Stage->Merozoites replicates Gametocytes Gametocytes Blood_Stage->Gametocytes differentiates Mosquito_Bite2 Mosquito Bite Gametocytes->Mosquito_Bite2 uptake Mosquito_Bite1->Liver_Stage infects Mosquito_Bite2->Sporozoites develops into

Conclusion and Future Directions

The pyrido[1,2-a]pyrimidin-4-one scaffold has proven to be a versatile platform for the development of inhibitors targeting a diverse set of enzymes and biological processes. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in potency and selectivity. For researchers and drug development professionals, these findings offer a roadmap for the rational design of next-generation therapeutics.

Future efforts in this area should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of substituents at various positions of the pyrido[1,2-a]pyrimidin-4-one core to identify novel interactions with target proteins.

  • Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their targets to guide the design of more potent and selective analogs.

  • Multi-Targeting Approaches: Designing single molecules that can modulate multiple targets involved in a disease pathway, which may offer enhanced therapeutic efficacy and a lower likelihood of resistance.

  • Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability, to translate in vitro potency into in vivo efficacy.

By leveraging the insights from SAR studies and employing modern drug discovery tools, the full therapeutic potential of the pyrido[1,2-a]pyrimidin-4-one scaffold can be realized.

References

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatizing the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, fused-ring structure serves as a versatile backbone for designing small molecules that can interact with a variety of biological targets. This scaffold is not merely a synthetic curiosity; it is a structural component found in established therapeutic agents like the antipsychotic risperidone and the anti-allergic ramastine.[1][2] The broad spectrum of reported biological activities for its derivatives—including anticancer, anti-inflammatory, antimicrobial, and kinase inhibition properties—establishes a compelling rationale for the synthesis of novel analogues from starting materials like 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one.[1][3][4][5][6][7]

The chlorine atom at the 2-position is a particularly useful synthetic handle, allowing for nucleophilic substitution reactions to introduce diverse functionalities. This guide provides a comparative framework for the initial, critical phase of drug discovery: the in vitro testing of these newly synthesized compounds. We will explore robust, validated assays to evaluate their potential as anticancer, kinase inhibitory, and antimicrobial agents, providing the foundational data necessary to select promising candidates for further development.

Foundational Screening: Assessing Anticancer Potential via Cell Viability

The primary objective in early-stage anticancer drug screening is to determine a compound's ability to inhibit cancer cell growth or induce cell death. Cell viability and cytotoxicity assays are indispensable tools for this purpose, offering quantitative insights into a compound's biological effect.[8]

Core Causality: Why Start with a Metabolic Assay?

We begin with a metabolic-based assay, such as the MTT or MTS assay, for several strategic reasons. These assays are rapid, cost-effective, highly reproducible, and amenable to high-throughput screening.[9] The principle hinges on the activity of mitochondrial dehydrogenases in living, metabolically active cells.[10][11] These enzymes reduce a tetrazolium salt (like yellow MTT) to a colored formazan product (purple).[11] The intensity of the color is directly proportional to the number of viable cells, providing a robust proxy for cell proliferation and viability.[8][10] A potent anticancer compound will decrease the number of viable cells, resulting in a reduced colorimetric signal.

Experimental Protocol: MTT Cell Viability Assay

The following protocol is a standardized method for determining the half-maximal inhibitory concentration (IC₅₀) of novel compounds.

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT29 for colon cancer) into 96-well microtiter plates at an optimized density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of the novel pyrido[1,2-a]pyrimidine derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the medium in the wells with the compound-containing medium and incubate for a defined period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[12][13] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate spectrophotometer.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithmic concentration of the compound and determine the IC₅₀ value using non-linear regression analysis.

Workflow for MTT-Based Cell Viability Screening

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Treat with Novel Compounds & Controls B->C D Incubate 48-72h (Exposure Period) C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Add Solubilization Buffer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Comparative Data Presentation: Anticancer Activity
CompoundCell LineIC₅₀ (µM)
Novel Compound A MCF-7 (Breast)8.5
A549 (Lung)12.3
Novel Compound B MCF-7 (Breast)1.2
A549 (Lung)2.5
Doxorubicin (Control) MCF-7 (Breast)0.9
A549 (Lung)1.1

Interpretation: In this hypothetical dataset, Novel Compound B exhibits significantly higher potency than Compound A across both cell lines, with IC₅₀ values approaching that of the standard chemotherapeutic agent, Doxorubicin. This would prioritize Compound B for further investigation.

Target-Specific Evaluation: Kinase Inhibition Assays

Given that aberrant signaling by protein kinases is a hallmark of many cancers, and pyrido[2,3-d]pyrimidines have been identified as kinase inhibitors, a direct assessment of kinase inhibition is a logical next step.[4][5] Cell-free in vitro kinase assays are the most direct method to quantify the potency of a potential inhibitor against a specific kinase.[14][15]

Core Causality: Why a Cell-Free Kinase Assay?

Transitioning from a cell-based viability assay to a cell-free enzymatic assay allows us to de-convolute the system. It helps determine if the observed cytotoxicity is due to the direct inhibition of a specific kinase target.[16] This approach measures the compound's ability to interfere with the fundamental catalytic event: the transfer of a phosphate group from ATP to a substrate.[17] A key parameter for ensuring data comparability is to perform the assay at an ATP concentration equal to the Michaelis constant (Kₘ) of the kinase, as IC₅₀ values are highly dependent on ATP concentration.[14]

Experimental Protocol: General In Vitro Kinase Inhibition Assay (Luminescent ATP-Depletion Method)
  • Reagent Preparation: Prepare a reaction buffer containing a purified, recombinant kinase (e.g., FGFR2, a known target for some pyridopyrimidines), a specific peptide or protein substrate, and co-factors (e.g., MgCl₂).[4][15]

  • Compound Plating: In a 384-well plate, dispense serial dilutions of the novel compounds and a known inhibitor (e.g., Erdafitinib for FGFR).

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the addition of ATP at its Kₘ concentration to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination & ATP Detection: Stop the kinase reaction and measure the amount of remaining ATP. This is commonly done using a luciferase-based reagent (e.g., Kinase-Glo®). The luciferase enzyme uses the remaining ATP to produce light.[18]

  • Luminescence Reading: Measure the luminescent signal using a plate reader. A high signal indicates low kinase activity (more ATP remaining), meaning the compound is an effective inhibitor. A low signal indicates high kinase activity (less ATP remaining).[18]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition against the log of the compound concentration.

Workflow for a Biochemical Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Detection A Dispense Novel Compounds & Controls B Add Kinase & Substrate Mix A->B C Initiate with ATP (at Km concentration) B->C D Incubate (e.g., 60 min) C->D E Add ATP Detection Reagent (Luciferase) D->E F Read Luminescence E->F G Calculate IC50 Values F->G

Caption: General workflow for an ATP-depletion based kinase inhibition assay.

Comparative Data Presentation: Kinase Inhibition
CompoundTarget KinaseIC₅₀ (nM)
Novel Compound B FGFR215
Novel Compound C FGFR2250
Erdafitinib (Control) FGFR22

Interpretation: This data suggests that Novel Compound B is a potent inhibitor of FGFR2, albeit less potent than the approved drug Erdafitinib. Compound C shows significantly weaker activity. While promising, it is critical to remember that biochemical potency does not always translate to cellular efficacy.[16] The next logical step would be a cellular target engagement assay, such as measuring the phosphorylation of a downstream substrate (e.g., Erk1/2) to confirm that the compound inhibits the kinase within an intact cell.[7][16]

Broad-Spectrum Screening: Antimicrobial Susceptibility Testing

The prevalence of heterocyclic compounds in antimicrobial drug discovery makes it essential to evaluate novel pyrido[1,2-a]pyrimidine derivatives for antibacterial activity.[19][20][21] The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[19][22]

Core Causality: Why the Broth Microdilution Method?

The broth microdilution method is a quantitative and reproducible technique used to determine the MIC of an antimicrobial agent.[22][23] It provides more precise data than diffusion-based methods and is considered a gold standard for susceptibility testing.[24] By testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, we can establish the compound's spectrum of activity.[6][25]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[26][27]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the novel compounds and a standard antibiotic (e.g., Ciprofloxacin) in a suitable broth medium (e.g., Mueller-Hinton Broth).[22]

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[27] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[26]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Perform 2-fold Serial Dilution of Compounds in 96-well Plate B->C D Incubate Plate (37°C, 16-20h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Data Presentation: Antimicrobial Activity
CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
Novel Compound D 816
Novel Compound E 64>128
Ciprofloxacin (Control) 0.50.25

Interpretation: Novel Compound D demonstrates moderate activity against both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of activity compared to Compound E, which is largely inactive. While its potency does not match the standard antibiotic Ciprofloxacin, it could represent a starting point for further optimization in developing new antimicrobial agents.

Conclusion

The in vitro testing phase is a critical decision-making point in the drug discovery pipeline. For novel compounds synthesized from this compound, a tiered approach beginning with broad cell viability screens, followed by more specific mechanistic assays like kinase inhibition, and complemented by antimicrobial susceptibility testing, provides a comprehensive initial profile of a compound's biological potential. The comparative data generated from these robust and validated protocols allows researchers to objectively identify lead candidates, understand structure-activity relationships, and make informed decisions about which compounds warrant the significant investment of downstream preclinical development.

References

A Comparative Guide to the Synthesis of Pyrido[1,2-a]pyrimidin-4-ones: Traditional vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including antipsychotics like risperidone and tranquilizers such as pirenperone.[1] The significant biological activity of these N-fused bicyclic heterocycles has driven continuous innovation in their synthetic routes.[2][3] This guide provides a comparative analysis of traditional and modern approaches to their synthesis, offering researchers and drug development professionals a clear overview of the strategic advantages and practical limitations of each.

Part 1: The Classical Approach: Thermal Cyclocondensation

Traditional methods for synthesizing the pyrido[1,2-a]pyrimidin-4-one scaffold have historically relied on the condensation of 2-aminopyridines with β-dicarbonyl compounds, such as β-ketoesters or diethyl malonate, followed by thermal or acid-catalyzed cyclization.[2][4]

Mechanistic Rationale

The cornerstone of this approach is a two-step sequence. First, the nucleophilic amino group of 2-aminopyridine attacks one of the carbonyl carbons of the β-dicarbonyl compound, leading to the formation of an enamine intermediate after dehydration. The subsequent and often rate-limiting step is an intramolecular cyclization, where the pyridine ring nitrogen attacks the remaining carbonyl group. This cyclization is typically induced by high temperatures, which provide the necessary activation energy to overcome the rotational barrier and facilitate ring closure. Strong acids are often used to protonate the carbonyl, increasing its electrophilicity and promoting the cyclization step. However, these harsh conditions can lead to side reactions and limit the functional group tolerance of the substrates.[2]

Caption: General workflow for traditional thermal cyclocondensation synthesis.

Exemplary Protocol: Thermal Synthesis

A representative traditional method involves the solvent-free, or "neat," condensation of a substituted 2-aminopyridine with diethyl malonate.

Step-by-Step Protocol:

  • Combine 2-aminopyridine (1.0 eq) and diethyl malonate (1.2 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 150-160 °C.

  • Maintain heating for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which typically results in the solidification of the product.

  • Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one.[5]

This method, while straightforward, often requires high temperatures and long reaction times, and yields can be variable depending on the substituents on the pyridine ring.

Part 2: Modern Synthetic Strategies

Contemporary approaches to the synthesis of pyrido[1,2-a]pyrimidin-4-ones prioritize efficiency, sustainability, and broader substrate scope. Key advancements include microwave-assisted synthesis, multicomponent reactions (MCRs), and the use of transition metal catalysis.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has revolutionized this field by dramatically reducing reaction times from hours to minutes.[6][7] This is due to efficient and uniform heating of the reaction mixture, which rapidly overcomes the activation energy barriers associated with the cyclization step.

Causality: Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid oscillation and generating heat volumetrically. This avoids the slow and inefficient heat transfer associated with conventional oil baths, leading to faster reaction rates and often cleaner reaction profiles with fewer byproducts.[6]

Multicomponent Reactions (MCRs)

MCRs offer a significant improvement in synthetic efficiency and atom economy by combining three or more starting materials in a single pot to form the final product.[8][9][10] This strategy minimizes intermediate purification steps, reduces solvent waste, and allows for the rapid generation of diverse compound libraries. A common MCR approach involves the condensation of a 2-aminopyridine, an aldehyde, and a β-ketoester.[8]

Caption: A modern one-pot, three-component synthesis workflow.

Exemplary Protocol: Microwave-Assisted Three-Component Synthesis

Step-by-Step Protocol:

  • To a microwave process vial, add 2-aminopyridine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.2 mmol).

  • Add a catalytic amount of a Lewis acid (e.g., BiCl₃, 10 mol%) or a solid heteropolyacid catalyst.[3][11]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes.

  • After cooling, add ethanol to the vial and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the purified product.

This method provides rapid access to a wide range of substituted pyrido[1,2-a]pyrimidin-4-ones in excellent yields.[3]

Part 3: Comparative Analysis

The evolution from traditional thermal methods to modern catalytic and microwave-assisted protocols represents a significant leap forward in terms of efficiency, sustainability, and versatility.

FeatureTraditional Synthesis (Thermal Condensation)Modern Synthesis (Microwave-Assisted MCR)
Reaction Time Hours (typically 3-12 h)[3]Minutes (typically 5-30 min)[6][7]
Temperature High (150-250 °C)Moderate to High (80-150 °C)
Yield Moderate to Good (40-80%)Good to Excellent (70-95%+)[3]
Energy Input High (prolonged conventional heating)Low (short bursts of microwave energy)
Solvent Use Often high-boiling solvents or neat conditionsOften solvent-free or green solvents (e.g., water, ethanol)[12]
Catalyst Often requires stoichiometric strong acids (PPA, H₂SO₄)Catalytic amounts of reusable or milder catalysts[11][13]
Substrate Scope Limited; sensitive functional groups may not be toleratedBroad; wide range of functional groups tolerated[14][15]
Atom Economy Lower, due to a two-step process with potential side reactionsHigher, especially in MCRs where most atoms are incorporated
Operational Simplicity Simple setup, but requires long monitoringRequires specialized equipment (microwave reactor) but is operationally simple

Conclusion and Future Outlook

While traditional thermal cyclocondensation methods are robust and still find application, they are increasingly being supplanted by modern synthetic strategies. The advantages of modern methods—including drastically reduced reaction times, higher yields, milder conditions, and improved environmental footprint—are undeniable. Microwave-assisted multicomponent reactions, in particular, have emerged as a powerful tool for the rapid and efficient construction of diverse libraries of pyrido[1,2-a]pyrimidin-4-ones for drug discovery and development.[16]

Future research will likely focus on further refining these modern techniques. The development of novel, highly efficient, and recyclable catalysts, the expansion of flow chemistry applications for continuous production, and the use of photoredox catalysis to access novel functionalities on the pyrido[1,2-a]pyrimidin-4-one scaffold are all promising avenues for continued innovation in this vital area of medicinal chemistry.

References

The Drug-Likeness Landscape of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, identifying a lead compound with promising biological activity is only the opening move. The subsequent, and often more challenging, mid-game involves a meticulous evaluation of its drug-likeness—a multifaceted property that determines whether a molecule is likely to become a successful oral therapeutic. The 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimalarial, and anticancer properties. However, the therapeutic potential of these derivatives is intrinsically linked to their pharmacokinetic profile. This guide provides a comprehensive evaluation of the drug-likeness of a representative set of this compound derivatives, leveraging in silico predictive models to offer a comparative analysis for researchers in drug development.

The Rationale for In Silico Drug-Likeness Evaluation

Before committing to the resource-intensive process of chemical synthesis and experimental validation, in silico predictive modeling offers a rapid and cost-effective approach to triage compound libraries and prioritize candidates with a higher probability of success.[1][2] By calculating key physicochemical properties, we can assess a molecule's potential for good oral bioavailability, a critical factor for patient compliance and therapeutic efficacy. This computational pre-screening is instrumental in modern drug discovery, allowing for the early identification and elimination of molecules with undesirable pharmacokinetic characteristics.[3]

Comparative Analysis of Physicochemical Properties

To illustrate the drug-likeness landscape of this compound derivatives, a selection of compounds with varying substitutions was chosen for in silico analysis using the SwissADME web tool, a widely recognized platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[1][2][4] The selected derivatives include the parent compound and analogs with substitutions that modulate electronic and steric properties.

Table 1: In Silico Physicochemical Properties and Drug-Likeness Parameters of Selected this compound Derivatives

Compound IDStructureMolecular Weight ( g/mol )logPH-Bond AcceptorsH-Bond DonorsTPSA (Ų)Rotatable BondsLipinski's Rule of Five Violations
1 This compound180.591.453045.7800
2 2-Hydrazinyl-4H-pyrido[1,2-a]pyrimidin-4-one176.170.284275.0310
3 2-Azido-4H-pyrido[1,2-a]pyrimidin-4-one187.161.355087.7510
4 2-(Morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one247.270.894055.0110
5 N-Benzyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide307.312.154175.0330

Data generated using the SwissADME web tool.

Analysis of Drug-Likeness Parameters:

The data presented in Table 1 reveals that all the evaluated derivatives of this compound exhibit favorable drug-like properties, with zero violations of Lipinski's Rule of Five. This foundational rule posits that orally active drugs generally possess a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) below 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[1][2][4]

  • Molecular Weight: All compounds are well within the acceptable range, suggesting good potential for absorption and diffusion.

  • Lipophilicity (logP): The logP values are all below 5, indicating a balanced lipophilicity that is crucial for membrane permeability without compromising aqueous solubility.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors for all derivatives falls within the recommended limits, which is important for target binding and solubility.

  • Topological Polar Surface Area (TPSA): TPSA is a key predictor of drug transport properties. Values below 140 Ų are generally associated with good oral bioavailability. All evaluated compounds have TPSA values significantly lower than this threshold.

  • Rotatable Bonds: A lower number of rotatable bonds (generally ≤ 10) is associated with better oral bioavailability. All derivatives in this set have a low number of rotatable bonds, indicating good conformational stability.

Experimental and Computational Workflow for Drug-Likeness Assessment

The evaluation of drug-likeness is a systematic process that integrates computational predictions with experimental validation. The following workflow outlines the key steps involved.

Caption: A typical workflow for drug-likeness evaluation.

Key Experimental Protocols for ADMET Profiling

While in silico predictions provide valuable initial insights, experimental validation is crucial. The following are standard protocols for assessing key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Aqueous Solubility Assay

Rationale: Adequate solubility is a prerequisite for absorption. This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.

Protocol:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a range of concentrations.

  • Incubate the solutions at room temperature with shaking for a defined period (e.g., 24 hours) to reach equilibrium.

  • Filter the solutions to remove any undissolved precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

In Vitro Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Rationale: PAMPA is a high-throughput method to predict passive intestinal absorption. It measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.

Protocol:

  • Prepare a donor plate containing the test compounds dissolved in a buffer at a specific pH (e.g., pH 5.0 to mimic the small intestine).

  • Coat the filter of an acceptor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

  • Fill the acceptor plate wells with a buffer at pH 7.4.

  • Place the acceptor plate on top of the donor plate, creating a "sandwich".

  • Incubate the plate sandwich for a defined period (e.g., 4-16 hours).

  • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS.

  • Calculate the permeability coefficient (Pe).

Visualizing the Chemical Space of Drug-Likeness

The "Bioavailability Radar" is a useful visualization tool for quickly assessing the drug-likeness of a molecule. It maps the physicochemical properties of a compound onto a radar plot, with the optimal range for oral bioavailability highlighted as a pink area.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is based on the best available information for structurally similar compounds. A specific Safety Data Sheet (SDS) for 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one with detailed disposal instructions was not publicly available at the time of writing. Therefore, these procedures should be considered as general guidance for a chlorinated heterocyclic compound of this nature. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal regulations for full compliance.

Understanding the Hazard Profile: Why Caution is Paramount

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure that the following personal protective equipment is worn to minimize exposure:

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection A standard laboratory coat.Protects against incidental skin contact.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary if handling large quantities or if there is a risk of aerosolization.Prevents inhalation of dust or vapors.

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams, especially non-hazardous waste.

  • Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled, and compatible waste container.

  • The container should be made of a material that will not react with the chemical (e.g., high-density polyethylene - HDPE).

  • Ensure the container is kept tightly closed when not in use to prevent the release of any potential vapors.

Step 2: Labeling the Waste Container

Proper labeling is crucial for the safety of all personnel and for regulatory compliance. The label should include:

  • The words "Hazardous Waste "

  • The full chemical name: This compound

  • The CAS Number: 5418-94-0

  • The approximate quantity of the waste.

  • The date the waste was first added to the container.

  • Any associated hazard warnings (e.g., "Irritant," "Handle with Care").

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

  • The storage area should be well-ventilated, secure, and away from incompatible materials.

Step 4: Arranging for Professional Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all the necessary information from the waste label.

  • The licensed waste disposal company will then transport the waste for final disposal, which is typically high-temperature incineration.

The Rationale for Incineration:

Controlled high-temperature incineration is the preferred disposal method for chlorinated organic compounds. This process ensures the complete destruction of the molecule, and the incinerators are equipped with scrubbers and other pollution control devices to neutralize harmful combustion byproducts like hydrogen chloride (HCl) and prevent the formation and release of dioxins.

Accidental Release Measures

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate the Area: If it is safe to do so, increase ventilation to the area.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, and then place the absorbent material into a sealed container for disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by your EHS department), and collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS department, following all internal reporting procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generated: This compound Segregate Segregate as Hazardous Waste Start->Segregate Spill Accidental Spill Occurs Start->Spill Label Label Container Clearly (Name, CAS#, Hazards) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Incineration Professional Disposal: High-Temperature Incineration ContactEHS->Incineration SpillProcedure Follow Accidental Release Measures Spill->SpillProcedure Yes SpillProcedure->Segregate

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, protecting both human health and the environment.

Definitive Guide to Personal Protective Equipment for Handling 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No: 5418-94-0). As a compound with significant acute toxicity, carcinogenic potential, and skin-sensitizing effects, a rigorous and well-understood personal protective equipment (PPE) protocol is not merely a recommendation—it is a critical necessity for safeguarding the health of all laboratory personnel. This document is structured to provide researchers, scientists, and drug development professionals with a deep, causal understanding of the required safety measures, moving beyond a simple checklist to instill a culture of comprehensive safety.

Core Hazard Assessment: Understanding the "Why"

Before detailing specific PPE, it is crucial to understand the inherent risks of this compound. The Safety Data Sheet (SDS) classifies this compound with multiple, severe hazard statements that form the basis of our protective strategy.

  • Acute Toxicity (Category 3): The compound is designated as H301 + H311 + H331, meaning it is toxic if swallowed, in contact with skin, or if inhaled. This triple threat necessitates a full-body protection strategy, as exposure through any route can have severe health consequences.

  • Carcinogenicity (Category 1B): Labeled with H350, this compound is presumed to have carcinogenic potential for humans. This long-term, irreversible health risk mandates the most stringent controls to minimize any possible exposure, no matter how small. All handling procedures must be guided by the principle of "As Low As Reasonably Achievable" (ALARA) exposure.

  • Skin Sensitization (Category 1): The H317 designation indicates that it may cause an allergic skin reaction. Initial exposures might not show immediate effects, but subsequent contact can lead to significant allergic responses.

  • Aquatic Toxicity (Category 1): With an H410 classification, it is very toxic to aquatic life with long-lasting effects. This informs our disposal and spill control procedures to prevent environmental release.

The Hierarchy of Controls: Your Primary Defense

PPE is the final, essential barrier between you and a hazardous substance. It should only be employed after engineering and administrative controls have been implemented to minimize risk at the source.

  • Engineering Controls: All work involving this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to control the inhalation hazard.[1] The fume hood's proper function should be verified before each use.

  • Administrative Controls: Work with this compound should be restricted to designated areas. All personnel must receive specific training on its hazards and the handling procedures outlined in this guide. It is imperative to wash hands and exposed skin thoroughly after handling, even when gloves have been worn.[2]

Core PPE Ensemble for this compound

Due to the compound's high toxicity and carcinogenic potential, a comprehensive PPE ensemble is mandatory for all handling procedures.

  • Hand Protection: Double-gloving with powder-free nitrile gloves is required.[1] The outer glove provides the primary barrier and should be removed and disposed of immediately after the task is complete or if contamination is suspected. The inner glove provides secondary protection during the doffing process. Gloves must be inspected for tears or degradation before use and should be changed every 30-60 minutes during prolonged procedures to prevent permeation.[3]

  • Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[1] This provides superior protection compared to a standard lab coat, especially against dust and splashes. The gown's cuffs should be tucked under the outer pair of gloves to ensure a complete seal.[3]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. However, due to the high toxicity, a full-face shield worn over safety goggles is strongly recommended, particularly when there is a risk of splashes or aerosol generation (e.g., preparing stock solutions, transferring material).[1][3][4]

  • Respiratory Protection: When handling the solid compound outside of a certified and functioning fume hood, or if there is a risk of dust generation that cannot be controlled, a NIOSH-approved respirator is necessary. Given the carcinogenicity and acute toxicity, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus may be required for high-risk procedures like cleaning up large spills.[1]

Table 1: PPE Requirements for Specific Laboratory Tasks
TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid Compound Double Nitrile GlovesDisposable GownSafety Goggles & Face ShieldRequired if not in a fume hood
Preparing Solutions Double Nitrile GlovesDisposable GownSafety Goggles & Face ShieldWork must be done in a fume hood
Running Reactions Double Nitrile GlovesDisposable GownSafety GogglesWork must be done in a fume hood
Handling Vials/Containers Double Nitrile GlovesDisposable GownSafety GogglesNot required if containers are sealed
Spill Cleanup Double Chemical-Resistant GlovesChemical-Resistant Suit/ApronSafety Goggles & Face ShieldRequired (e.g., N100/P100 respirator or PAPR)

Operational Protocols: A Step-by-Step Guide

Adherence to a systematic workflow for donning and doffing PPE is critical to prevent cross-contamination.

Protocol 1: Donning PPE
  • Preparation: Enter the designated lab area. Ensure all necessary equipment and reagents are inside the chemical fume hood.

  • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respiratory Protection (if required): Don the appropriate respirator and perform a seal check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if required.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Protocol 2: Doffing PPE

This process is designed to contain contamination.

  • Outer Gloves: While still in the designated area, remove the outer gloves by peeling them off without touching the outer surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the face shield and goggles from the back. Untie the gown. As you pull the gown off your shoulders, turn it inside out, trapping the contamination within. Remove the inner gloves simultaneously with the gown, peeling them off so they are contained within the inside-out gown.

  • Dispose: Place the bundled gown and gloves into the designated hazardous waste container.

  • Wash Hands: Immediately wash your hands and forearms thoroughly with soap and water.

Diagram 1: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Ensemble start Assess Task: Handling 2-Chloro-4H-pyrido [1,2-a]pyrimidin-4-one is_solid Handling Solid? start->is_solid Is the compound a solid powder? base_ppe Standard PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles add_face_shield Add Face Shield add_face_shield->base_ppe add_respirator Add Respirator (N100/PAPR) is_splash Risk of Splash? add_respirator->is_splash in_hood Work in Fume Hood? is_solid->in_hood Yes is_solid->is_splash No (Solution) in_hood->add_respirator No in_hood->is_splash Yes is_splash->base_ppe No is_splash->add_face_shield Yes

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

Emergency and Disposal Plans

Spill Management
  • Evacuate: Immediately alert others and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE for spill cleanup, including respiratory protection, double gloves, a disposable gown, and a face shield.[1]

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[2][4]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.

  • Skin Contact: Immediately wash with plenty of water. Call a poison center or doctor if you feel unwell. Remove all contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Ingestion: Rinse mouth. Immediately call a poison center or doctor.

Disposal Plan

All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[5] Follow all local, state, and federal regulations for the disposal of toxic and carcinogenic chemical waste. Do not dispose of this chemical down the drain.

Conclusion

The safe handling of this compound is achievable through a deep understanding of its hazards and the disciplined application of a multi-layered safety strategy. By prioritizing engineering and administrative controls and rigorously adhering to the comprehensive PPE protocols detailed in this guide, you can effectively mitigate the risks posed by this compound. Your safety, and that of your colleagues, depends on this diligence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.